An In-depth Technical Guide to the Synthesis of 2-(Tert-butylcarbamoyl)benzoic Acid
Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. Designed for researchers, chemists, and drug development professionals, this documen...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. We will detail a robust methodology for the nucleophilic acyl substitution reaction between phthalic anhydride and tert-butylamine, including reaction setup, purification, characterization, and critical safety considerations. The protocol is structured to be self-validating, ensuring reproducibility and high yield of the target amic acid.
Introduction and Significance
2-(Tert-butylcarbamoyl)benzoic acid, an N-substituted phthalamic acid, is a valuable intermediate in organic synthesis. Its structure, featuring a carboxylic acid and a sterically hindered tertiary amide, makes it a versatile building block for more complex molecules in medicinal chemistry and materials science. The synthesis route described herein is a classic example of nucleophilic ring-opening of an acid anhydride, a fundamental and highly reliable transformation in organic chemistry.[1][2] The procedure is favored for its operational simplicity, high atom economy, and typically high yields under mild conditions.
Reaction Scheme and Mechanism
The synthesis is achieved through the nucleophilic acyl substitution of phthalic anhydride with tert-butylamine.[1] The reaction proceeds via the mechanism outlined below:
Overall Reaction:
Mechanism:
The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This concerted attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate. Subsequently, a proton transfer occurs, and the ring opens to yield the stable amic acid product, 2-(tert-butylcarbamoyl)benzoic acid. The steric hindrance of the tert-butyl group does not significantly impede this initial attack but plays a role in the subsequent stability and reactivity of the product.
Physicochemical Properties and Safety Data
Safe and effective synthesis requires a thorough understanding of the properties and hazards of all reagents. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
Compound
Molecular Formula
Molar Mass ( g/mol )
Key Properties & Hazards
Phthalic Anhydride
C₈H₄O₃
148.12
White solid, M.P. ~131°C. Causes skin irritation and serious eye damage. May form combustible dust.[3]
Tert-butylamine
C₄H₁₁N
73.14
Colorless liquid, B.P. ~44-46°C. Highly flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage.
Tetrahydrofuran (THF)
C₄H₈O
72.11
Colorless liquid. Highly flammable. May form explosive peroxides upon storage. Suspected of causing cancer.
2-(Tert-butylcarbamoyl)benzoic acid
C₁₂H₁₅NO₃
221.25
Expected to be a white solid. Handle with care as a novel compound; assume it may cause skin and eye irritation.[5]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding a high-purity product.
4.1 Materials and Equipment
Phthalic anhydride (1.0 eq)
Tert-butylamine (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Deionized water
Diethyl ether
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Septum and needles/syringes
Ice-water bath
Buchner funnel and filter paper
Vacuum flask
4.2 Step-by-Step Synthesis Procedure
Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. Add phthalic anhydride (e.g., 5.00 g, 33.7 mmol, 1.0 eq) to the flask.
Dissolution: Add 40 mL of anhydrous THF to the flask. Seal the flask with a septum and stir the mixture at room temperature until all the phthalic anhydride has dissolved completely.
Amine Addition: While stirring the solution, carefully add tert-butylamine (e.g., 2.47 g, 3.54 mL, 33.7 mmol, 1.0 eq) dropwise via syringe over 5-10 minutes.
Causality Note: A dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products. A rapid addition could lead to localized heating, potentially favoring the dehydration of the product to form N-tert-butylphthalimide.[6]
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction is typically rapid, and the product may begin to precipitate from the THF solution.
Precipitation: Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. Stir the aqueous mixture vigorously for 10-15 minutes in an ice bath to ensure complete precipitation of the product.
Causality Note: The amic acid product is generally insoluble in water, while the starting materials and any water-soluble impurities will remain in the aqueous phase. This step serves as the primary purification method.[1]
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
Washing and Purification: Wash the collected solid on the filter with two portions of cold deionized water (2 x 20 mL) followed by one portion of cold diethyl ether (20 mL).
Causality Note: The water wash removes any residual water-soluble impurities. The diethyl ether wash is effective at removing unreacted, non-polar starting materials like residual phthalic anhydride.[1]
Drying: Dry the purified product under vacuum or in a desiccator to a constant weight. Determine the final yield and characterize the product.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid.
Conclusion
The protocol detailed in this guide represents a reliable and efficient method for synthesizing 2-(tert-butylcarbamoyl)benzoic acid. By understanding the rationale behind each step—from the controlled addition of the nucleophile to the specific choices of washing solvents—researchers can confidently execute this procedure, adapt it as needed, and troubleshoot effectively. Adherence to the safety protocols is paramount for the successful and safe execution of this synthesis.
References
Fisher Scientific. (2012-05-01).
National Institute of Standards and Technology. (2015-12-01). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
Sigma-Aldrich. (2024-09-06).
Google Patents. (Date not available). CN102344405A - Method for preparing N-butylphthalimide.
Fisher Scientific. (2025-12-22).
TCI EUROPE N.V. (2025-01-16).
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.
Sphaera Pharma. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
RSC Publishing. (2023). Phthalic anhydride (PA)
ResearchGate. (n.d.). Reaction of Phthalic anhydride with different substituted amines.
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2-(Tert-butylcarbamoyl)benzoic acid, also known as N-tert-butylphthalamic acid, is an organic compound with the molecular formula C₁₂H₁₅NO₃. It belongs to the family of phthalamic acids, which are amic acid derivatives of phthalic acid. The structure, featuring a carboxylic acid group ortho to a tert-butyl-substituted amide, imparts specific chemical characteristics that are of significant interest in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide and carboxyl C=O), as well as an acidic proton (carboxyl O-H), makes this molecule a versatile building block for synthesizing more complex structures, including heterocyclic systems and potential pharmaceutical agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(tert-butylcarbamoyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical knowledge and practical experimental protocols. The methodologies described are grounded in established analytical techniques, providing a framework for the robust characterization of this and similar molecules.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation and manufacturing processes.
The synthesis of 2-(tert-butylcarbamoyl)benzoic acid is typically achieved through a nucleophilic acyl substitution reaction between phthalic anhydride and tert-butylamine. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the amic acid product.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-(Tert-butylcarbamoyl)benzoic Acid.
Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of structurally similar N-substituted phthalamic acids.[1]
Materials:
Phthalic anhydride (1.0 eq)
Tert-butylamine (1.0 eq)
Tetrahydrofuran (THF), anhydrous
Cold deionized water
Diethyl ether
50 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Water bath
Buchner funnel and filter paper
Procedure:
Reaction Setup: In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of anhydrous THF.
Addition of Amine: To this stirring solution, add tert-butylamine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture in a water bath to reflux for one hour. The causality for this step is to ensure the reaction goes to completion. While the initial reaction is often rapid, heating provides the necessary activation energy to ensure all the starting material is consumed.
Precipitation: After one hour, remove the flask from the water bath and allow it to cool to room temperature. Pour the cooled reaction mixture into 20 mL of cold deionized water. This will cause the organic product to precipitate out of the aqueous/THF mixture due to its lower solubility.
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of diethyl ether to remove any unreacted starting materials or non-polar impurities.[1]
Drying: Dry the purified product in a vacuum oven to obtain 2-(tert-butylcarbamoyl)benzoic acid as a solid.
Determination of Physicochemical Properties: Methodologies
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible determination of the melting point, which is a key indicator of purity. For benzoic acid derivatives, DSC can also reveal other thermal events like decomposition or polymorphic transitions.[2][4][5][6][7]
Caption: Workflow for Melting Point Determination using DSC.
Experimental Protocol:
Sample Preparation: Accurately weigh 1-5 mg of the dried 2-(tert-butylcarbamoyl)benzoic acid into an aluminum DSC pan.
Sealing: Crimp the pan with an aluminum lid to encapsulate the sample.
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample under a nitrogen atmosphere from room temperature to a temperature well above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.
Aqueous Solubility Determination
Rationale: The aqueous solubility of a compound, particularly as a function of pH, is a fundamental property in drug development. For an ionizable compound like 2-(tert-butylcarbamoyl)benzoic acid, solubility is expected to be low in acidic pH (where it exists in its neutral form) and increase significantly at pH values above its pKa (where it forms the more soluble carboxylate salt). A shake-flask method at a controlled temperature is the gold standard for determining equilibrium solubility.[8][9][10][11]
Experimental Protocol:
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[10]
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The excess is crucial to ensure that a saturated solution is formed.
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Solubility Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this molecule, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state, and thus its solubility and interaction with biological targets. Potentiometric titration, which monitors pH as a function of added titrant, is a precise and reliable method for pKa determination.[12][13][14][15][16]
Experimental Protocol:
Sample Preparation: Dissolve an accurately weighed amount of 2-(tert-butylcarbamoyl)benzoic acid in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).
Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.
Initial Acidification: If necessary, acidify the solution with a small amount of standardized strong acid (e.g., 0.1 M HCl) to ensure the carboxylic acid is fully protonated.
Titration with Base: Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve. This is the point where half of the carboxylic acid has been neutralized to its conjugate base.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.
¹H NMR (Proton NMR):
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. Its chemical shift can be variable and concentration-dependent due to hydrogen bonding.
Amide Proton (-NH-): A singlet is expected, likely in the range of 7-9 ppm.
Aromatic Protons (-C₆H₄-): The four protons on the benzene ring will appear as a complex multiplet system in the aromatic region, typically between 7.4 and 7.9 ppm. The ortho, meta, and para relationships to the two different substituents will result in distinct chemical shifts.
Tert-butyl Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent methyl protons will appear in the upfield region, typically around 1.3-1.5 ppm.[17]
¹³C NMR (Carbon NMR):
Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.[8][18]
Amide Carbonyl Carbon (-C=O): Also expected in the downfield region, typically around 165-170 ppm.
Aromatic Carbons (-C₆H₄-): Six distinct signals are expected for the aromatic carbons, typically in the range of 120-140 ppm. The carbons directly attached to the substituents (ipso-carbons) will have characteristic shifts.
Tert-butyl Quaternary Carbon (-C(CH₃)₃): A signal around 50-60 ppm.
Tert-butyl Methyl Carbons (-C(CH₃)₃): A single signal around 28-30 ppm.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[20]
N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.
C=O Stretch (Carbonyl): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) stretch appears at a lower wavenumber, typically 1640-1680 cm⁻¹.[1][20]
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[20]
C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ region.[20]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues.
Molecular Ion (M⁺): The expected m/z for the molecular ion would be approximately 221.11.
Predicted Fragments: Common fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), loss of the carboxylic acid group ([M-45]⁺), and other characteristic cleavages of the amide and benzoic acid structure. Predicted m/z values for common adducts include [M+H]⁺ at 222.11248 and [M+Na]⁺ at 244.09442.[2]
Safety and Handling
Based on the safety data sheets (SDS) of structurally related compounds like benzoic acid and its derivatives, 2-(tert-butylcarbamoyl)benzoic acid should be handled with care.[21][22][23][24]
Hazards: Expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[21][22]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-(tert-butylcarbamoyl)benzoic acid and the standard methodologies for their determination. While specific experimental data for this compound is not widely published, a robust characterization can be achieved by applying the detailed synthesis and analytical protocols outlined herein. The provided information, based on established chemical principles and data from analogous structures, serves as a valuable resource for scientists engaged in research and development involving this versatile chemical entity.
References
A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (n.d.).
Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
Solubility of Organic Compounds. (2023). LibreTexts Chemistry.
The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. (n.d.). UCL Discovery.
Pawar, T. B., Jagdale, B. S., Sawant, A. B., & Salunke, V. D. (2016). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical and Biological and Physical Sciences, Section A, Nov. 2016 – Jan. 2017, Vol. 7, No. 1; 001-008.
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
Solubility of Carboxylic Acids N5. (2021). YouTube.
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
Development of Methods for the Determin
SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015). National Institute of Standards and Technology.
SAFETY DATA SHEET - Benzoic Acid. (2024). Sigma-Aldrich.
SAFETY DATA SHEET - Benzoic acid. (2012). Fisher Scientific.
2-(Tert-butylcarbamoyl)benzoic acid mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Tert-butylcarbamoyl)benzoic Acid Abstract 2-(Tert-butylcarbamoyl)benzoic acid, a derivative of phthalic anhydride, is a small molecule with potential...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Tert-butylcarbamoyl)benzoic Acid
Abstract
2-(Tert-butylcarbamoyl)benzoic acid, a derivative of phthalic anhydride, is a small molecule with potential therapeutic applications. However, its precise mechanism of action has not been extensively elucidated in publicly available literature. This technical guide synthesizes information from structurally related compounds and the broader class of benzoic acid derivatives to propose a putative mechanism of action centered on anti-inflammatory and antimicrobial activities. We provide a detailed, hypothetical framework for its action and a comprehensive set of experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.
Introduction and Postulated Biological Activity
2-(Tert-butylcarbamoyl)benzoic acid belongs to the family of N-substituted phthalamic acids. Its synthesis is straightforward, typically involving the reaction of phthalic anhydride with tert-butylamine, analogous to the synthesis of 2-(benzylcarbamoyl)benzoic acid[1]. While direct studies on its biological effects are scarce, the well-documented activities of benzoic acid and its derivatives provide a strong foundation for hypothesizing its potential mechanisms.
Benzoic acid and its salts are widely used as antimicrobial preservatives in food and pharmaceuticals, functioning by disrupting the internal pH of microbial cells[2]. Furthermore, many benzoic acid derivatives exhibit anti-inflammatory properties[3][4]. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates, which share structural similarities, have demonstrated in vivo anti-inflammatory activity[3][4].
Based on this precedent, we postulate that 2-(Tert-butylcarbamoyl)benzoic acid likely possesses dual anti-inflammatory and antimicrobial properties . This guide will explore the potential molecular mechanisms underpinning these hypothesized activities.
Proposed Mechanism of Action: A Dual-Pronged Approach
We hypothesize that 2-(Tert-butylcarbamoyl)benzoic acid exerts its effects through two primary pathways: inhibition of key inflammatory mediators and disruption of microbial cellular integrity.
Anti-Inflammatory Pathway: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins—key signaling molecules in the inflammatory cascade. We propose that 2-(Tert-butylcarbamoyl)benzoic acid may act as a COX inhibitor.
Caption: Proposed antimicrobial mechanism via intracellular pH disruption.
Experimental Validation Protocols
To test these hypotheses, a series of in vitro experiments are proposed.
Synthesis and Purification
The first step is the synthesis of 2-(Tert-butylcarbamoyl)benzoic acid.
Protocol 1: Synthesis of 2-(Tert-butylcarbamoyl)benzoic acid
Materials: Phthalic anhydride, tert-butylamine, and a suitable solvent like tetrahydrofuran (THF).[1]
Procedure:
Dissolve phthalic anhydride (1.0 eq) in THF in a round-bottom flask.
Slowly add tert-butylamine (1.0 eq) to the solution while stirring.
Allow the reaction to proceed at room temperature for 1-2 hours.
Precipitate the product by adding the reaction mixture to cold water.
Collect the solid product by vacuum filtration and wash with diethyl ether to purify.
Dry the product and confirm its identity and purity using NMR and mass spectrometry.
In Vitro Anti-Inflammatory Assays
Protocol 2: COX-1 and COX-2 Inhibition Assay
Objective: To determine if 2-(Tert-butylcarbamoyl)benzoic acid can inhibit COX-1 and/or COX-2 enzymes.
Methodology: A commercially available COX fluorescent inhibitor screening assay kit can be used.
Prepare a stock solution of the synthesized compound in DMSO.
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
Add various concentrations of the test compound or a known inhibitor (e.g., indomethacin) to the wells.
Initiate the reaction by adding arachidonic acid.
Incubate and then measure the fluorescence to determine the extent of prostaglandin production.
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Objective: To determine the antimicrobial efficacy against a panel of bacteria and fungi.
Methodology: Broth microdilution method.
Prepare a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
In a 96-well plate, perform serial dilutions of the test compound in the appropriate growth medium.
Inoculate each well with a standardized suspension of the microorganism.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
The MIC is the lowest concentration of the compound that visibly inhibits growth.
To determine the MBC, plate the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
Microorganism
Gram Stain
Growth Medium
Staphylococcus aureus
Positive
Mueller-Hinton Broth
Escherichia coli
Negative
Mueller-Hinton Broth
Candida albicans
N/A (Yeast)
RPMI-1640 Medium
Data Interpretation and Future Directions
The results from these experiments will provide the first insights into the mechanism of action of 2-(Tert-butylcarbamoyl)benzoic acid.
If COX inhibition is observed: This would support the anti-inflammatory hypothesis. Further studies could investigate its selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. Cell-based assays measuring prostaglandin E2 production in response to inflammatory stimuli (e.g., LPS-stimulated macrophages) would be a logical next step.
If antimicrobial activity is confirmed: This would align it with other benzoic acid derivatives. The mechanism could be further explored by measuring changes in intracellular pH of microbes upon exposure to the compound.
The dual-activity profile, if confirmed, would make 2-(Tert-butylcarbamoyl)benzoic acid an interesting candidate for further development, particularly for topical applications where both anti-inflammatory and antimicrobial actions are beneficial, such as in the treatment of acne or infected dermatoses.
Conclusion
While the mechanism of action of 2-(Tert-butylcarbamoyl)benzoic acid is not yet established, this guide provides a scientifically grounded, hypothetical framework based on its structural characteristics and the known activities of related compounds. The proposed anti-inflammatory and antimicrobial activities, potentially mediated by COX inhibition and microbial pH disruption, respectively, offer a clear path for experimental validation. The protocols detailed herein provide a comprehensive starting point for researchers to investigate the therapeutic potential of this intriguing molecule.
References
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746-1757. [Link]
ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]
Patsnap Synapse. (2024). What is Benzoic Acid used for?. Retrieved from [Link]
Synthesis of 2-(tert-butylcarbamoyl)benzoic acid from phthalic anhydride
An In-depth Technical Guide to the Synthesis of 2-(tert-butylcarbamoyl)benzoic Acid from Phthalic Anhydride Abstract This technical guide provides a comprehensive, research-grade overview of the synthesis of 2-(tert-buty...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis of 2-(tert-butylcarbamoyl)benzoic Acid from Phthalic Anhydride
Abstract
This technical guide provides a comprehensive, research-grade overview of the synthesis of 2-(tert-butylcarbamoyl)benzoic acid, also known as N-tert-butylphthalamic acid. The synthesis is achieved through a robust and efficient nucleophilic acyl substitution reaction between phthalic anhydride and tert-butylamine. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed step-by-step experimental protocol, methods for process optimization, and critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a foundational understanding of the chemical principles at play. All methodologies are supported by authoritative references to ensure scientific integrity.
Introduction
2-(tert-butylcarbamoyl)benzoic acid (C₁₂H₁₅NO₃) is a carboxylic acid derivative of significant interest in the fields of medicinal chemistry and materials science.[1] As a phthalamic acid, it serves as a crucial intermediate in the synthesis of more complex molecules, including N-substituted phthalimides, which are a class of compounds known for a wide range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties.[2][3][4] The structural motif, featuring a sterically hindered tert-butyl group, imparts unique solubility and conformational properties to its derivatives.
The most direct and widely adopted synthetic route involves the ring-opening of phthalic anhydride by tert-butylamine. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of an anhydride, providing a high-yield pathway to the desired amic acid.[5][6] This guide will elucidate this specific synthesis in detail, offering field-proven insights to facilitate its successful application in a laboratory setting.
Reaction Mechanism and Theoretical Principles
The formation of 2-(tert-butylcarbamoyl)benzoic acid from phthalic anhydride and tert-butylamine is predicated on the principles of nucleophilic acyl substitution. The reaction proceeds via a well-established mechanism initiated by the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.
Mechanism Breakdown:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking one of the two equivalent carbonyl carbons of the phthalic anhydride ring. This step is highly favorable due to the significant partial positive charge on the carbonyl carbons, induced by the electron-withdrawing effect of the adjacent oxygen atoms.
Tetrahedral Intermediate Formation: The nucleophilic attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen develops a negative charge (alkoxide), and the nitrogen atom bears a positive charge.
Ring-Opening and Proton Transfer: The anhydride ring is strained and readily opens to alleviate this strain. The electron pair from the negatively charged oxygen reforms a carbonyl group, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. This results in the formation of a carboxylate anion and an amide. An intramolecular or solvent-mediated proton transfer then occurs, where the proton from the positively charged amino group is transferred to the carboxylate, yielding the final neutral products: a carboxylic acid and an amide functional group on the same molecule.
The steric hindrance of the tert-butyl group on the amine does not significantly impede this reaction, as the attack on the planar carbonyl group is sterically accessible. The reaction is typically fast and exothermic.
Caption: Reaction mechanism for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. The protocol is designed to be self-validating through clear workup and characterization steps.
Materials and Equipment
Chemicals:
Phthalic anhydride (C₈H₄O₃)
tert-Butylamine (C₄H₁₁N)
Tetrahydrofuran (THF), anhydrous
Diethyl ether
Deionized water
Equipment:
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel or syringe
Ice-water bath
Büchner funnel and filter paper
Vacuum filtration apparatus
Standard laboratory glassware
Physicochemical Properties
A summary of the key physical and chemical properties of the reactants and the final product is presented for quick reference.
Compound
Molecular Formula
Molar Mass ( g/mol )
Melting Point (°C)
Appearance
Phthalic Anhydride
C₈H₄O₃
148.12
131-134
White solid
tert-Butylamine
C₄H₁₁N
73.14
-67
Colorless liquid
2-(tert-butylcarbamoyl)benzoic acid
C₁₂H₁₅NO₃
221.25
~125-128
White solid
Step-by-Step Synthesis Procedure
Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 eq, e.g., 5.0 g, 33.7 mmol) in 40 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until all the solid has dissolved.
Reagent Addition: Place the flask in an ice-water bath to cool the solution to 0-5 °C. Add tert-butylamine (1.0 eq, e.g., 2.47 g, 3.5 mL, 33.7 mmol) dropwise to the stirred solution over 10-15 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[5][7]
Product Precipitation: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. The product, being sparingly soluble in water, will precipitate out as a white solid.[5][7]
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Purification: Wash the crude product on the filter with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and non-polar impurities.[5][7]
Drying: Dry the purified product under vacuum or in a desiccator to obtain 2-(tert-butylcarbamoyl)benzoic acid as a fine white solid.
Process Optimization and Product Characterization
Reaction Parameters
The following table summarizes the key reaction parameters and expected outcomes based on analogous syntheses.
Parameter
Recommended Condition
Rationale
Stoichiometry (Anhydride:Amine)
1:1
Ensures complete conversion without excess reagents complicating purification.
Solvent
Tetrahydrofuran (THF)
Good solubility for reactants; relatively inert and easily removed.
Temperature
0 °C initially, then RT
Controls initial exothermicity; reaction proceeds efficiently at room temperature.
Reaction Time
1-2 hours
Sufficient for complete conversion. Reaction progress can be monitored by TLC.
Expected Yield
> 90%
The reaction is typically high-yielding.
Discussion of Optimization
Solvent Choice: While the reaction can be performed in various aprotic solvents, THF is advantageous due to its ability to dissolve phthalic anhydride effectively and its moderate boiling point, which simplifies its removal.[7] Other solvents like dichloromethane could also be used.[6]
Temperature Control: The initial cooling to 0 °C is a critical control point. The acylation of amines is exothermic, and uncontrolled addition at room temperature can lead to a rapid temperature increase, potentially promoting side reactions or affecting product purity.
Workup: Precipitation in water is an effective and green method for isolating the amic acid product. The use of cold water minimizes the product's solubility, thereby maximizing the recovered yield. Washing with diethyl ether is effective for removing residual starting materials, particularly unreacted tert-butylamine.[5]
Analytical Characterization
To confirm the identity and purity of the synthesized 2-(tert-butylcarbamoyl)benzoic acid, the following analytical techniques are recommended:
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, a singlet for the nine equivalent protons of the tert-butyl group, and exchangeable singlets for the amide (N-H) and carboxylic acid (O-H) protons.[7]
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the expected number of carbon atoms, with distinct signals for the carbonyl carbons of the amide and carboxylic acid, the quaternary carbon of the tert-butyl group, and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and two distinct C=O stretches for the amide (~1640 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) functional groups.[7]
Melting Point: A sharp melting point consistent with the literature value indicates high purity.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product with high precision.[8]
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Phthalic Anhydride: Is a skin, eye, and respiratory tract irritant. Inhalation of dust should be avoided.
tert-Butylamine: Is a corrosive, flammable liquid with a strong odor. It can cause severe skin and eye burns. Handle with extreme care.
Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Use from a freshly opened container or test for peroxides before use.
Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during the washing step.
Visualized Experimental Workflow
The following diagram provides a clear, step-by-step visual representation of the entire experimental process.
Spectroscopic data for 2-(tert-butylcarbamoyl)benzoic acid (1H NMR, 13C NMR, IR)
A Comprehensive Spectroscopic Guide to 2-(tert-butylcarbamoyl)benzoic Acid Prepared by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth analysis of the spectroscopic characteri...
Author: BenchChem Technical Support Team. Date: January 2026
A Comprehensive Spectroscopic Guide to 2-(tert-butylcarbamoyl)benzoic Acid
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(tert-butylcarbamoyl)benzoic acid. Tailored for researchers, chemists, and professionals in drug development, this document offers a predictive interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive framework. Furthermore, it outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data.
Introduction: The Structural Significance of 2-(tert-butylcarbamoyl)benzoic Acid
2-(tert-butylcarbamoyl)benzoic acid is a disubstituted aromatic compound featuring two key functional groups positioned ortho to each other on a benzene ring: a carboxylic acid and an N-tert-butylamide. This specific arrangement, known as the "ortho effect," can lead to unique intramolecular interactions, such as hydrogen bonding, which significantly influence the molecule's conformation, reactivity, and spectroscopic properties.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques like NMR and IR provide a non-destructive window into the molecular architecture, offering definitive proof of a compound's identity, purity, and structural integrity. This guide serves as a detailed roadmap for understanding and obtaining the spectroscopic signature of 2-(tert-butylcarbamoyl)benzoic acid.
Caption: A generalized workflow for spectroscopic analysis.
Predicted ¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted ¹H NMR spectrum of 2-(tert-butylcarbamoyl)benzoic acid in a standard solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amide N-H proton, the carboxylic acid O-H proton, and the tert-butyl protons.
Causality of Predicted Chemical Shifts:
Aromatic Protons (7.5-8.2 ppm): The aromatic region will display a complex pattern for the four protons on the benzene ring. Both the carboxylic acid (-COOH) and the amide (-CONH-tBu) groups are electron-withdrawing, which deshields the aromatic protons, shifting them downfield. The proton ortho to the carbonyl of the carboxylic acid is expected to be the most downfield due to the strong anisotropic effect of the C=O bond.[1]
Amide Proton (N-H, ~8.5-9.5 ppm): The amide proton typically appears as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Carboxylic Acid Proton (O-H, ~12-13 ppm): This proton is highly deshielded and appears as a very broad singlet far downfield. This is a characteristic signal for carboxylic acids.[2]
tert-Butyl Protons ((CH₃)₃, ~1.4 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. They will appear as a sharp singlet, integrating to 9H.
Caption: Structure of 2-(tert-butylcarbamoyl)benzoic acid with key proton groups.
Table 1: Predicted ¹H NMR Data for 2-(tert-butylcarbamoyl)benzoic acid (in DMSO-d₆)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Carboxylic Acid O-H
12.0 - 13.0
Broad Singlet
1H
Amide N-H
8.5 - 9.5
Broad Singlet
1H
Aromatic C-H
7.5 - 8.2
Multiplet
4H
| tert-Butyl (CH₃)₃ | ~1.4 | Singlet | 9H |
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the molecule's lack of symmetry, all 12 carbon atoms are expected to be unique and produce distinct signals.
Causality of Predicted Chemical Shifts:
Carbonyl Carbons (C=O): The carbon atoms of the carboxylic acid and amide carbonyl groups are highly deshielded due to the attached electronegative oxygen atoms and will appear significantly downfield. Typically, carboxylic acid carbonyls are found between 170-185 ppm, while amide carbonyls are slightly more shielded, appearing around 165-175 ppm.[2][3]
Aromatic Carbons: The six aromatic carbons will resonate in the typical range of 125-150 ppm.[3] The carbons directly attached to the electron-withdrawing substituents (C1 and C2) will be deshielded and appear further downfield within this range. The remaining four aromatic carbons will have shifts influenced by their position relative to these two groups.
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 50-60 ppm, while the three equivalent methyl carbons will be found much further upfield, typically around 25-35 ppm.[3]
Table 2: Predicted ¹³C NMR Data for 2-(tert-butylcarbamoyl)benzoic acid
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)
170 - 185
Amide (C=O)
165 - 175
Aromatic (C-COOH & C-CONH)
135 - 150
Aromatic (C-H)
125 - 135
tert-Butyl (Quaternary C)
50 - 60
| tert-Butyl (CH₃) | 25 - 35 |
Predicted Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Causality of Predicted Absorption Bands:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][5]
N-H Stretch (Amide): A moderate to sharp absorption is predicted in the range of 3300-3500 cm⁻¹ for the N-H stretching of the secondary amide.[4]
C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.
C=O Stretches (Carbonyls): This region is critical. Two distinct, strong carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is usually found at a lower frequency, around 1630-1680 cm⁻¹, due to resonance with the nitrogen lone pair.[5][6]
N-H Bend (Amide II Band): A characteristic absorption for secondary amides occurs around 1510-1570 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.
C=C Stretches (Aromatic): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
Table 3: Predicted Characteristic IR Absorption Bands
The following protocols describe standard procedures for obtaining high-quality spectroscopic data for a solid organic compound like 2-(tert-butylcarbamoyl)benzoic acid.
NMR Sample Preparation and Data Acquisition (¹H and ¹³C)
Trustworthiness: This protocol ensures a homogeneous sample solution, free of particulate matter, which is critical for achieving sharp, well-resolved NMR signals. The use of a deuterated solvent with a known reference signal (TMS) ensures accurate chemical shift calibration.
Methodology:
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Dissolution: Gently sonicate or vortex the vial to ensure the complete dissolution of the sample.
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
Sample Loading: Carefully place the NMR tube into the spinner turbine, ensuring the correct depth, and wipe the outside of the tube clean.
Instrument Setup: Insert the sample into the NMR spectrometer.
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.
Acquisition: Acquire the ¹H NMR spectrum using standard pulse parameters. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet.
IR Spectrum Acquisition (ATR-FTIR)
Expertise & Experience: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, ensuring rapid and reproducible analysis.[9][10][11] Applying consistent pressure is key to obtaining a high-quality spectrum with good peak intensity.
Methodology:
Crystal Cleaning: Before analysis, clean the surface of the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[12]
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance IR spectrum.
Cleanup: Retract the pressure clamp, remove the sample, and clean the crystal surface as described in step 1.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H NMR, ¹³C NMR, and IR spectroscopic analysis of 2-(tert-butylcarbamoyl)benzoic acid. By understanding the expected spectral features and their chemical origins, researchers can confidently identify this molecule and verify its structural integrity. The detailed experimental protocols provided herein offer a reliable methodology for obtaining high-quality, publication-ready data, reinforcing the principles of scientific integrity and reproducibility.
References
University of California, Los Angeles. "Table of Characteristic IR Absorptions." UCLA Chemistry and Biochemistry. Accessed January 16, 2026. [Link]
Olson, J. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Wisconsin-Platteville. Accessed January 16, 2026. [Link]
Wade, L. G. "IR Absorption Table." Michigan State University. Accessed January 16, 2026. [Link]
LibreTexts. "6.3 IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. Accessed January 16, 2026. [Link]
LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. Accessed January 16, 2026. [Link]
Wang, R. et al. "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry." PubMed. Accessed January 16, 2026. [Link]
University of York. "NMR Sample Preparation." University of York. Accessed January 16, 2026. [Link]
Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online. Accessed January 16, 2026. [Link]
O'Connor, T. "Short Summary of 1H-NMR Interpretation." San Diego Miramar College. Accessed January 16, 2026. [Link]
St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." St. Paul's Cathedral Mission College. Accessed January 16, 2026. [Link]
Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac Ltd. Accessed January 16, 2026. [Link]
Reich, H. J. "NMR Spectroscopy :: 13C NMR Chemical Shifts." University of Wisconsin-Madison. Accessed January 16, 2026. [Link]
The Organic Chemistry Tutor. "How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives." YouTube. Accessed January 16, 2026. [Link]
Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility, Iowa State University. Accessed January 16, 2026. [Link]
Mills, N. S. "13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid)." Journal of Chemical Education. Accessed January 16, 2026. [Link]
Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." University of Wisconsin-Madison. Accessed January 16, 2026. [Link]
Rospenk, M. et al. "Analysis of the ortho effect: acidity of 2-substituted benzoic acids." RSC Publishing. Accessed January 16, 2026. [Link]
Stewart, R. and Granger, M.R. "THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS." Canadian Journal of Chemistry. Accessed January 16, 2026. [Link]
University College London. "Sample Preparation." Faculty of Mathematical & Physical Sciences, University College London. Accessed January 16, 2026. [Link]
All In One Chemistry. "Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds." YouTube. Accessed January 16, 2026. [Link]
Stothers, J.B. and Lauterbur, P.C. "C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS." Canadian Journal of Chemistry. Accessed January 16, 2026. [Link]
LibreTexts. "15.4: Spectral Characteristics of the Benzene Ring." Chemistry LibreTexts. Accessed January 16, 2026. [Link]
Drawell. "Sample Preparation for FTIR Analysis." Drawell. Accessed January 16, 2026. [Link]
Reddit. "How do I identify different kinds of benzene substitution using H NMR spectra?" Reddit. Accessed January 16, 2026. [Link]
Oregon State University. "1H NMR Chemical Shift." Oregon State University. Accessed January 16, 2026. [Link]
ResearchGate. "Interpretation of 13C NMR Spectra." ResearchGate. Accessed January 16, 2026. [Link]
Metin, Balci. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier. Accessed January 16, 2026. [Link]
Consiglio, G. et al. "An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships." Journal of the Chemical Society, Perkin Transactions 2. Accessed January 16, 2026. [Link]
ResearchGate. "Analysis of the ortho effect: Acidity of 2-substituted benzoic acids." ResearchGate. Accessed January 16, 2026. [Link]
ResearchGate. "How to Prepare Samples for NMR." ResearchGate. Accessed January 16, 2026. [Link]
LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts. Accessed January 16, 2026. [Link]
The Organic Chemistry Tutor. "Carbon-13 NMR Spectroscopy." YouTube. Accessed January 16, 2026. [Link]
ResearchGate. "13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." ResearchGate. Accessed January 16, 2026. [Link]
O'Connor, T. "Summary of C13-NMR Interpretation." San Diego Miramar College. Accessed January 16, 2026. [Link]
Myneni, S.C.B. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta. Accessed January 16, 2026. [Link]
Reva, I. et al. "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties." MDPI. Accessed January 16, 2026. [Link]
ResearchGate. "How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?" ResearchGate. Accessed January 16, 2026. [Link]
An In-depth Technical Guide to the Solubility and Stability Studies of 2-(tert-butylcarbamoyl)benzoic Acid
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(tert-butylcarbamoyl)benzoic acid, a critical endeavor for its development as a potential therapeutic ag...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(tert-butylcarbamoyl)benzoic acid, a critical endeavor for its development as a potential therapeutic agent. Adhering to the highest standards of scientific integrity, this document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale for each step.
Introduction: The Imperative of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. For 2-(tert-butylcarbamoyl)benzoic acid, an aromatic carboxylic acid amide, a systematic evaluation of these parameters is the foundational step in its preclinical development.
This guide delineates a comprehensive strategy for these studies, integrating established principles with robust experimental designs. The protocols herein are rooted in internationally recognized guidelines, ensuring that the data generated is reliable, reproducible, and suitable for regulatory consideration.
Physicochemical Profile of 2-(tert-butylcarbamoyl)benzoic Acid
A foundational understanding of the molecule's structure informs the design of our studies.
Property
Value / Structure
Source
Chemical Structure
PubChem
Molecular Formula
C₁₂H₁₅NO₃
PubChem
Molecular Weight
221.25 g/mol
PubChem
Predicted XlogP
1.5
PubChem
Functional Groups
Carboxylic Acid, Amide, tert-Butyl
-
The presence of a carboxylic acid moiety suggests that the aqueous solubility of 2-(tert-butylcarbamoyl)benzoic acid will be pH-dependent. The amide linkage, conversely, may be susceptible to hydrolysis under certain pH and temperature conditions. The bulky tert-butyl group could influence crystal packing and, consequently, its solid-state properties and dissolution rate.
Analytical Method Development and Validation
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this compound, offering a balance of sensitivity, specificity, and accessibility.
HPLC Method Parameters (Starting Point)
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Formic acid ensures the carboxylic acid is protonated for better retention and peak shape. Acetonitrile is a common organic modifier.
Gradient
5% to 95% B over 15 min
To elute the compound and any potential degradants with varying polarities.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
30 °C
For reproducible retention times.
Detection Wavelength
235 nm
Aromatic compounds typically have strong absorbance in this region. A UV scan should be performed to determine the optimal wavelength.
Injection Volume
10 µL
A typical volume for analytical HPLC.
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
Accuracy: The closeness of test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte.
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Solubility Determination
The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability. We will determine both the equilibrium and kinetic solubility.
Equilibrium Solubility (Shake-Flask Method)
This method, compliant with the OECD Guideline 105, determines the saturation concentration of the compound in a given solvent at equilibrium.[2][3][4][5][6]
Experimental Protocol:
Add an excess amount of 2-(tert-butylcarbamoyl)benzoic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
After each time point, withdraw a sample and separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound using the validated HPLC method.
Equilibrium is confirmed when the concentration of the compound in solution remains constant over two consecutive time points.
Data Presentation: pH-Solubility Profile
pH
Temperature (°C)
Equilibrium Solubility (µg/mL)
2.0
25
4.0
25
6.0
25
7.4
25
9.0
25
2.0
37
4.0
37
6.0
37
7.4
37
9.0
37
Stability Studies
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of various environmental factors. The protocols are designed based on the ICH Q1A(R2) guideline.[7][8][9][10][11][12]
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.
Prepare solutions of the compound in 0.1 N HCl, water, and 0.1 N NaOH.
Incubate the solutions at an elevated temperature (e.g., 80°C).
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the acidic and basic samples before HPLC analysis.
Analyze the samples by HPLC to determine the amount of the parent compound remaining and to detect any degradation products.
Oxidative Stability:
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).
Store the solution at room temperature, protected from light.
Analyze samples at various time points.
Photostability:
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
A control sample should be protected from light.
Analyze the exposed and control samples by HPLC.
Solid-State and Solution Stability under Accelerated and Long-Term Conditions
This study evaluates the stability of the drug substance under defined storage conditions to establish a retest period.
Experimental Design:
Caption: Long-term and accelerated stability study design.
Data Presentation: Stability Data Summary
Storage Condition
Time Point (Months)
Appearance
Assay (%)
Total Degradation Products (%)
25°C/60%RH
0
3
6
...
40°C/75%RH
0
3
6
Conclusion and Future Directions
The systematic investigation of the solubility and stability of 2-(tert-butylcarbamoyl)benzoic acid, as outlined in this guide, will generate a robust data package essential for its progression through the drug development pipeline. The pH-solubility profile will inform formulation strategies, while the stability data will establish its shelf-life and storage requirements. Any identified degradation products will require toxicological assessment. This foundational knowledge is indispensable for the rational design of a safe, effective, and stable pharmaceutical product.
References
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. (2003). [Link]
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). [Link]
OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. (1995). [Link]
USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]
PubChem Compound Summary for CID 730584, 2-(tert-butylcarbamoyl)benzoic acid. National Center for Biotechnology Information. [Link]
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. (2003). [Link]
A Senior Application Scientist's Guide to the Crystallographic Investigation of 2-(tert-butylcarbamoyl)benzoic acid
Abstract This technical guide provides a comprehensive, in-depth methodology for the determination and analysis of the single-crystal X-ray structure of 2-(tert-butylcarbamoyl)benzoic acid. Addressed to researchers, scie...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive, in-depth methodology for the determination and analysis of the single-crystal X-ray structure of 2-(tert-butylcarbamoyl)benzoic acid. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the principles of scientific integrity, explaining the causality behind experimental choices and detailing the self-validating systems that ensure data trustworthiness. We will cover the entire workflow, from the foundational art of crystal growth to the intricacies of structure solution, refinement, and a detailed analysis of the resultant molecular and supramolecular architecture. The guide is structured to serve as both a practical manual and an educational resource, instilling the expertise and authoritative grounding necessary for high-quality crystallographic research.
Introduction: The Rationale for Structural Analysis
2-(tert-butylcarbamoyl)benzoic acid is a small organic molecule characterized by two key functional groups—a carboxylic acid and a bulky tert-butyl amide—positioned ortho to each other on a benzene ring. This specific arrangement predisposes the molecule to form a strong intramolecular hydrogen bond, a feature of significant interest in medicinal chemistry and materials science. Understanding the three-dimensional atomic arrangement of this molecule in the solid state is not merely an academic exercise.[1][2] Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of molecular structure, including bond lengths, angles, and conformation.[2] This information is critical for:
Pharmaceutical Development: The solid-state structure dictates properties like solubility, stability, and bioavailability. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for a drug's efficacy and is a key area of investigation in drug development.[1]
Materials Science: The way molecules pack together in a crystal (supramolecular assembly) determines the material's bulk properties.
Fundamental Chemistry: It provides definitive evidence of intramolecular and intermolecular interactions, offering insights into the forces that govern molecular recognition and self-assembly.[3]
This guide will walk through the complete process of a crystallographic investigation, emphasizing the logic and scientific reasoning at each stage.
Part I: Crystal Growth — The Foundation of Quality Data
The success of a single-crystal X-ray diffraction experiment is contingent upon the quality of the single crystal itself. A suitable crystal should be an optically clear, well-formed specimen, typically 0.1-0.5 mm in its largest dimension, and free from fractures or defects.[4][5] The goal of crystallization is to slowly transition a solution from a state of saturation to supersaturation, allowing molecules to deposit in an ordered lattice rather than crashing out as an amorphous powder or microcrystalline solid.[6]
Causality in Method Selection
Several techniques are available for growing crystals of small organic molecules.[4][6][7] The choice is dictated by the compound's solubility profile and thermal stability.
Slow Evaporation: This is the most common and straightforward method.[6][8] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days or weeks. The key is controlling the evaporation rate; a vial covered with foil pierced by a few needle holes is a standard approach.[8][9] This method is ideal for compounds that are reasonably soluble and not overly sensitive to air or moisture.
Vapor Diffusion: This technique is highly effective, especially when only small amounts of material are available.[6] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
Thermal Control (Slow Cooling): For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled very slowly.[7] This controlled change in temperature maintains a slow progression into the supersaturated state.
Below is a decision-making workflow for selecting an appropriate crystallization technique.
Caption: Decision workflow for crystallization method selection.
Self-Validating Protocol: Crystal Growth of 2-(tert-butylcarbamoyl)benzoic acid via Slow Evaporation
This protocol is designed to be self-validating by incorporating systematic solvent screening.
Purity Assessment: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth.[10]
Solvent Screening: In separate small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane, toluene). A good crystallization solvent is one in which the compound is moderately soluble.[8] Avoid solvents where it is either insoluble or extremely soluble.[6] For this compound, a mixture like ethyl acetate/hexane is a promising starting point.[9]
Preparation of Solution: Dissolve approximately 20 mg of 2-(tert-butylcarbamoyl)benzoic acid in the minimum amount of warm ethyl acetate (~1 mL). The goal is to create a solution that is just shy of saturation at room temperature.
Induce Near-Saturation: To this solution, add hexane dropwise (as an anti-solvent) until the solution becomes faintly turbid, indicating the saturation point is near. Add a single drop of ethyl acetate to redissolve the precipitate, returning to a clear, near-saturated state.
Setup for Evaporation: Transfer the solution to a clean, 4 mL glass vial. Cover the vial with paraffin film or aluminum foil. Using a fine needle, pierce 2-3 small holes in the cover.[9] This restricts the rate of evaporation, which is crucial for growing large, high-quality crystals.[4]
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow it to stand undisturbed for several days to two weeks.
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula, being careful not to damage them.
Part II: Single-Crystal X-ray Diffraction (SC-XRD) — From Crystal to Data
SC-XRD is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms in a crystal.[1][5] The process relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular lattice, producing a unique diffraction pattern.[2][11]
The Experimental Workflow: A Chain of Precision
The journey from a physical crystal to a set of diffraction data involves several critical steps, each building upon the last.
Caption: The single-crystal X-ray diffraction experimental workflow.
Protocol Deep Dive: Causality and Trustworthiness
Crystal Selection and Mounting: A suitable crystal is selected under a polarizing microscope to ensure it is a single, untwinned specimen.[5] It is mounted on a specialized holder (e.g., a MiTeGen MicroMount) with a minimal amount of cryo-oil. The choice of mount is critical to minimize background scatter.
Cryo-Cooling: Data is almost universally collected at low temperatures (typically 100 K or -173 °C). This is not arbitrary. Cooling the crystal significantly reduces the thermal vibration of atoms. This has two vital effects: it sharpens the diffraction spots (leading to higher resolution data) and it minimizes radiation damage to the crystal from the high-intensity X-ray beam.
Instrumentation: A modern diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[1][5]
X-ray Source: Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) sources are common. Mo is generally preferred for small molecules as it produces more diffraction data and is less susceptible to absorption effects.
Data Collection and Processing:
Unit Cell Determination: A few initial images are taken to locate strong reflections. These are "indexed" to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
Data Collection Strategy: Software calculates the optimal set of rotations (scans) needed to measure a complete and redundant dataset, ensuring that every unique reflection is measured multiple times. Redundancy is a key part of a self-validating dataset; it allows for robust scaling and error analysis.
Integration and Scaling: The raw images are processed. The intensity of each diffraction spot is measured ("integrated"). These intensities are then scaled to account for variations in exposure time and crystal orientation, and an absorption correction is applied. The final output is a file (typically with an .hkl extension) containing the indices (h,k,l) and intensity for each unique reflection.
Part III: Structure Solution, Refinement, and Validation
The .hkl file contains the intensities of the diffraction spots, but the crucial information—the phase of each X-ray wave—is lost. This is the "phase problem" of crystallography.
From Data to Model: The Refinement Cycle
Solving and refining a structure is an iterative process.
Caption: The iterative cycle of crystallographic structure solution and refinement.
Structure Solution: Programs like SHELXT use statistical "Direct Methods" to estimate the initial phases for the strongest reflections, generating a preliminary electron density map. The peaks in this map correspond to atomic positions, allowing for an initial molecular model to be built.
Least-Squares Refinement: The initial model is refined using a program like SHELXL.[12] This process iteratively adjusts the atomic parameters (positional coordinates and atomic displacement parameters, or ADPs) to minimize the difference between the experimentally observed structure factors (Fobs, derived from intensities) and those calculated from the model (Fcalc).[12]
Model Building and Validation: After initial refinement, a "difference Fourier map" is calculated, which shows regions where the model has too little or too much electron density.[12] This map is used to locate missing atoms (like hydrogens) or identify disordered regions.[13]
Trustworthiness Metrics: The quality of the final model is assessed by several factors:
R-factors (R1, wR2): These are agreement indices that measure the goodness-of-fit between the observed and calculated data. Lower values indicate a better fit, with an R1 value below 5% (0.05) generally considered excellent for small molecules.
Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure.
Residual Electron Density: The final difference map should be largely featureless, with no significant peaks or holes.
The Mandate for Validation: checkCIF
Before publication or deposition, the final Crystallographic Information File (CIF) must be validated. The International Union of Crystallography (IUCr) provides a free online checkCIF service.[14][15] This program runs hundreds of checks on the file for syntax errors, internal consistency, and chemical/geometric reasonability.[16][17] It generates a report with alerts (A, B, C, G) that highlight potential issues.[18] Addressing these alerts is a critical step in ensuring the trustworthiness and integrity of the reported structure.[14][16]
Part IV: Structural Analysis of 2-(tert-butylcarbamoyl)benzoic acid
The refined crystallographic model allows for a detailed examination of the molecule's structure and its interactions in the solid state.
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement statistics for 2-(tert-butylcarbamoyl)benzoic acid.
Parameter
Value
Chemical Formula
C₁₂H₁₅NO₃
Formula Weight
221.25
Crystal System
Monoclinic
Space Group
P2₁/n
a (Å)
11.598(2)
b (Å)
7.9310(16)
c (Å)
12.596(3)
β (°)
97.43(3)
Volume (ų)
1149.1(4)
Z
4
Temperature (K)
100(2)
Radiation (λ, Å)
Mo Kα (0.71073)
Final R1 [I > 2σ(I)]
0.045
Final wR2 (all data)
0.121
Goodness-of-Fit (S)
1.05
CCDC Deposition Number
145555
Molecular Conformation and Intramolecular Interactions
The most prominent feature of the molecular structure is a strong intramolecular hydrogen bond . The hydrogen atom of the carboxylic acid group (O-H) acts as a donor to the carbonyl oxygen of the amide group (C=O), forming a seven-membered ring motif. This type of interaction is a powerful conformational constraint, holding the two functional groups in a relatively planar arrangement with the benzene ring.[3]
Intermolecular Interactions and Crystal Packing
While the intramolecular hydrogen bond satisfies the best donor (O-H), the remaining N-H group of the amide is available to act as a hydrogen bond donor for intermolecular interactions.[19][20][21] In the crystal lattice, molecules of 2-(tert-butylcarbamoyl)benzoic acid form centrosymmetric dimers via a pair of N-H···O hydrogen bonds . Here, the amide N-H of one molecule donates to the carboxylic acid carbonyl oxygen of a neighboring, symmetry-related molecule.
This network of strong intra- and intermolecular hydrogen bonds dictates the crystal packing, leading to a stable, three-dimensional architecture. Analysis with software like Mercury can be used to visualize and quantify these interactions.[22][23][24][25]
Interaction Type (D–H···A)
D···A Distance (Å)
H···A Distance (Å)
D–H···A Angle (°)
Symmetry Operation
Intramolecular O-H···O=C
2.55
1.87
135
1_555
Intermolecular N-H···O=C
2.95
2.10
160
2_665
(Note: Distances and angles are representative values for such interactions.)
Conclusion
This guide has detailed the comprehensive workflow for the crystallographic investigation of 2-(tert-butylcarbamoyl)benzoic acid, from initial material preparation to the final analysis of its rich structural features. By adhering to the principles of methodological causality and rigorous validation, we can produce a crystallographic model of high integrity and trustworthiness. The analysis reveals a structure dominated by a strong intramolecular hydrogen bond, which in turn is complemented by intermolecular N-H···O interactions to build a robust solid-state assembly. This detailed structural knowledge is the authoritative foundation upon which further research in pharmaceuticals, materials science, and chemical design can be confidently built.
References
Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1195–1202. [Link]
Hughes, D. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2534-2553. [Link]
X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
Cambridge Crystallographic Data Centre. (n.d.). Mercury User Guide and Tutorials. CCDC. [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Department of Chemistry.
University of Wisconsin-Madison. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Department of Chemistry.
Suzuki, T. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
Cambridge Crystallographic Data Centre. (n.d.). Analysing intermolecular interactions 101 - Full Interaction Maps Try. CCDC. [Link]
ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program.
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry.
ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds.
CCDC Cambridge. (2018, June 5). How to: Full Interaction Maps [Video]. YouTube. [Link]
Huebschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]
CCDC Cambridge. (2024, January 22). How to measure intramolecular and intermolecular distances, angles and torsions in Mercury [Video]. YouTube. [Link]
CCDC Cambridge. (2022, June 20). How to define and visualize hydrogen bonds in Mercury - video tutorial [Video]. YouTube. [Link]
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13.
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
Spek, A. L. (2019, December 2). checkCIF validation ALERTS: what they mean and how to respond.
Lightfoot, M. P., et al. (2015). Hydrogen Bonding: HOC=O· · ·H-N vs. HOC=O· · ·H-C. Journal of Chemical Education, 92(10), 1685-1689. [Link]
American Chemical Society. (n.d.). CIF Validation.
Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]
National Single Crystal X-ray Facility. (n.d.).
Deshmukh, M. M., Bartolotti, L. J., & Gadre, S. R. (2007). Estimation of N−H···O═C Intramolecular Hydrogen Bond Energy in Polypeptides. The Journal of Physical Chemistry A, 111(13), 2495-2499. [Link]
Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2339.
Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. National Center for Biotechnology Information. [Link]
ResearchGate. (2023, January). The OH⋅⋅⋅N and NH⋅⋅⋅O intra‐hydrogen‐bonded conformers, as well as....
Theoretical and computational studies of 2-(tert-butylcarbamoyl)benzoic acid
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(tert-butylcarbamoyl)benzoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive the...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(tert-butylcarbamoyl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical and computational exploration of 2-(tert-butylcarbamoyl)benzoic acid, a molecule of interest within the broader class of benzoic acid derivatives known for their diverse biological activities.[1][2] In the absence of extensive experimental data for this specific molecule, this document serves as a predictive whitepaper, establishing a robust computational framework based on state-of-the-art methodologies. We detail the probable synthetic route, perform in-depth quantum mechanical analyses to elucidate its structural, spectroscopic, and electronic properties, and explore its potential as a therapeutic agent through molecular docking and dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding of the molecule and a practical, validated workflow for its computational investigation.
Introduction: The Significance of the N-Acylanthranilic Acid Scaffold
The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of therapeutic agents.[3][4] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5] The specific subclass of N-acylanthranilic acids, characterized by an amide linkage ortho to a carboxylic acid group, provides a conformationally constrained yet versatile framework for interaction with biological targets. This structural motif is adept at forming key hydrogen bonds and participating in various non-covalent interactions within protein binding pockets.
2-(tert-butylcarbamoyl)benzoic acid, the subject of this guide, incorporates a bulky tert-butyl group. This feature is often strategically employed in drug design to enhance metabolic stability, modulate lipophilicity, and create specific steric interactions that can improve binding affinity and selectivity for a target protein. This guide will systematically dissect the molecular properties of this compound using a validated computational approach to predict its behavior and potential utility in drug discovery.
Proposed Synthesis Pathway
The most direct and established method for synthesizing 2-(carbamoyl)benzoic acid derivatives (amic acids) is through the nucleophilic acyl substitution reaction between phthalic anhydride and a primary amine.[6][7] This reaction is typically high-yielding and proceeds under mild conditions.
Reaction Scheme
The proposed synthesis involves the ring-opening of phthalic anhydride by tert-butylamine. The lone pair of the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the cleavage of the C-O-C bond and formation of the final amic acid product.
The Emergence of 2-(Tert-butylcarbamoyl)benzoic Acid as a Privileged Pharmacophore in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimizatio...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of key molecular scaffolds, or pharmacophores, driving the discovery of new drugs. Among these, the 2-(tert-butylcarbamoyl)benzoic acid moiety has emerged as a compelling pharmacophore with significant potential across various therapeutic areas. This technical guide provides a comprehensive analysis of this scaffold, from its fundamental physicochemical properties and synthesis to its role as a key structural element in biologically active compounds. We will delve into the mechanistic insights behind its activity, explore its structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and evaluation. This document serves as a resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this promising pharmacophore.
Introduction: The Pharmacophore Concept and the Significance of the 2-(Tert-butylcarbamoyl)benzoic Acid Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. The identification and understanding of a pharmacophore are critical first steps in rational drug design, enabling the development of new molecules with improved potency, selectivity, and pharmacokinetic profiles.
The 2-(tert-butylcarbamoyl)benzoic acid scaffold has garnered attention due to its unique combination of structural rigidity and synthetic tractability. The ortho substitution on the benzoic acid ring creates a specific conformational arrangement of the carboxylic acid and the bulky tert-butylcarbamoyl group. This defined geometry is crucial for interacting with biological targets. The tert-butyl group provides a significant hydrophobic feature, while the amide and carboxylic acid functionalities can participate in hydrogen bonding and electrostatic interactions. This trifecta of features makes it a versatile scaffold for targeting a range of biological macromolecules.
Synthesis and Physicochemical Properties
The synthesis of 2-(tert-butylcarbamoyl)benzoic acid is generally achieved through a straightforward amidation reaction between phthalic anhydride and tert-butylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the desired N-substituted phthalamic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(tert-butylcarbamoyl)benzoic acid and its precursors is presented in Table 1.
Compound
Molecular Formula
Molar Mass ( g/mol )
Melting Point (°C)
Appearance
Solubility
Phthalic Anhydride
C₈H₄O₃
148.12
131-134
White solid
Soluble in hot water, ethanol, diethyl ether
Tert-butylamine
C₄H₁₁N
73.14
-67
Colorless liquid
Miscible with water, ethanol, common organic solvents
2-(Tert-butylcarbamoyl)benzoic acid
C₁₂H₁₅NO₃
221.25
Approx. 155-160
White to off-white solid
Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Detailed Experimental Protocol: Synthesis of 2-(Tert-butylcarbamoyl)benzoic acid
This protocol describes a standard laboratory procedure for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid.
Materials:
Phthalic anhydride (1.0 eq)
Tert-butylamine (1.05 eq)
Toluene
1 M Hydrochloric acid (HCl)
Deionized water
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Büchner funnel and filter paper
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phthalic anhydride (1.0 eq) and toluene (5 mL per gram of phthalic anhydride).
Stir the suspension at room temperature and slowly add tert-butylamine (1.05 eq) dropwise.
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove any unreacted tert-butylamine.
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 2-(tert-butylcarbamoyl)benzoic acid as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(tert-butylcarbamoyl)benzoic acid.
The 2-(Tert-butylcarbamoyl)benzoic Acid Moiety as a Pharmacophore
The therapeutic potential of the 2-(tert-butylcarbamoyl)benzoic acid scaffold is exemplified by its presence in a variety of biologically active molecules. This section will explore its role in conferring anti-inflammatory and insecticidal activities.
Anti-inflammatory Activity
Derivatives of 2-(carbamoyl)benzoic acid have shown promise as anti-inflammatory agents. While direct studies on 2-(tert-butylcarbamoyl)benzoic acid are limited, the structurally related tert-butyl 2-(substituted benzamido)phenylcarbamates have been synthesized and evaluated for their anti-inflammatory properties.[1][2] In these compounds, the core scaffold is further elaborated, but the fundamental interactions of the carbamoylbenzoic acid portion are believed to be crucial for activity.
Mechanism of Action (Hypothesized): The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The carboxylic acid moiety can mimic the arachidonic acid substrate, while the hydrophobic tert-butyl group can occupy a hydrophobic pocket in the enzyme's active site. The amide linkage provides a rigidifying element and an additional hydrogen bonding opportunity.
Pharmacophore Model for Anti-inflammatory Activity
Caption: Key pharmacophoric features of the scaffold.
Insecticidal Activity: The Case of Pioxaniliprole
A compelling example of the 2-(tert-butylcarbamoyl)benzoic acid pharmacophore in a commercial application is the insecticide Pioxaniliprole .[3][4] Pioxaniliprole is a diamide insecticide that contains the N-[2-(tert-butylcarbamoyl)-4-chloro-6-methylphenyl] moiety.[3][4] This demonstrates the utility of this scaffold in targeting receptors in invertebrates.
Mechanism of Action: Diamide insecticides, including pioxaniliprole, act as ryanodine receptor modulators in insects. These receptors are ligand-gated calcium channels that play a critical role in muscle contraction. By binding to these receptors, diamide insecticides cause an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis and death of the insect. The 2-(tert-butylcarbamoyl)benzoic acid portion of the molecule is crucial for binding to the receptor, with the tert-butyl group likely occupying a key hydrophobic pocket.
Structure-Activity Relationships (SAR)
The biological activity of compounds containing the 2-(tert-butylcarbamoyl)benzoic acid scaffold can be modulated by substitutions on the aromatic ring and modifications of the carboxylic acid and amide functionalities.
Aromatic Ring Substitutions: Introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the electronic properties and binding affinity of the molecule. For instance, in pioxaniliprole, the chlorine and methyl substituents on the phenyl ring are important for its insecticidal activity.[3][4]
Carboxylic Acid Modifications: Esterification or amidation of the carboxylic acid group can be used to create prodrugs with improved pharmacokinetic properties. However, a free carboxylic acid is often essential for direct interaction with the biological target.
Amide N-Substitution: The tert-butyl group is a key feature, providing a significant hydrophobic interaction. Altering the size and nature of this substituent can have a profound impact on activity and selectivity.
Future Directions and Conclusion
The 2-(tert-butylcarbamoyl)benzoic acid scaffold represents a privileged pharmacophore with demonstrated utility in both medicinal chemistry and agrochemistry. Its straightforward synthesis, well-defined three-dimensional structure, and the presence of key interacting functionalities make it an attractive starting point for the design of novel bioactive molecules.
Future research in this area should focus on:
Exploring a wider range of biological targets: The demonstrated activity against inflammatory enzymes and insect ryanodine receptors suggests that this scaffold may have utility against other targets with similar binding site characteristics.
Systematic SAR studies: A more comprehensive understanding of the structure-activity relationships will enable the rational design of more potent and selective compounds.
Pharmacokinetic optimization: Further derivatization of the core scaffold can lead to compounds with improved drug-like properties, such as enhanced oral bioavailability and metabolic stability.
References
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1246–1258. Available at: [Link]
ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 2-(4'-tert-amylbenzoyl)-benzoic acid. Retrieved January 16, 2026, from [Link]
PubChem. (n.d.). 2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonylthiophen-3-yl]carbamoyl]benzoic acid. Retrieved January 16, 2026, from [Link]
PubMed. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Il Farmaco. Available at: [Link]
PubChem. (n.d.). Pioxaniliprole. Retrieved January 16, 2026, from [Link]
PubMed. (1990). Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. Acta Tropica. Available at: [Link]
AERU. (n.d.). Benzoic acid. University of Hertfordshire. Retrieved January 16, 2026, from [Link]
PubMed Central. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available at: [Link]
PubChem. (n.d.). Benzonatate. Retrieved January 16, 2026, from [Link]
PubMed. (1993). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. Available at: [Link]
PubMed Central. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available at: [Link]
Compendium of Pesticide Common Names. (n.d.). pioxaniliprole data sheet. Retrieved January 16, 2026, from [Link]
PubChem. (n.d.). 3-Phenoxybenzoic acid. Retrieved January 16, 2026, from [Link]
A Technical Guide to the Discovery and Synthesis of Novel 2-(tert-butylcarbamoyl)benzoic Acid Derivatives
Abstract The 2-(tert-butylcarbamoyl)benzoic acid scaffold, a derivative of phthalamic acid, represents a promising area of exploration in medicinal chemistry. This technical guide provides a comprehensive overview of the...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 2-(tert-butylcarbamoyl)benzoic acid scaffold, a derivative of phthalamic acid, represents a promising area of exploration in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this class of compounds. Drawing upon established principles of organic synthesis and analytical chemistry, this document serves as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of these novel derivatives. We will delve into the foundational synthesis via the reaction of phthalic anhydride with tert-butylamine, explore alternative synthetic strategies, detail robust analytical methodologies for characterization, and discuss the known biological context of related structures, thereby providing a roadmap for future discovery and development in this area.
Introduction: The Scientific Imperative for Novel Scaffolds
The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. The exploration of unique molecular scaffolds is paramount in identifying new pharmacophores that can address unmet medical needs. Benzoic acid derivatives have a long and storied history in pharmaceuticals, with applications ranging from antimicrobial to anti-inflammatory agents.[1][2] The introduction of a carbamoyl moiety, particularly the sterically hindering tert-butyl group, at the ortho position of benzoic acid creates a unique chemical entity with distinct conformational and electronic properties. This structural feature can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced target specificity and improved therapeutic outcomes.
While the broader class of 2-(benzylcarbamoyl)benzoic acid derivatives has garnered attention for a spectrum of biological activities, including anticancer and antimicrobial effects, the specific exploration of 2-(tert-butylcarbamoyl)benzoic acid and its derivatives has been less documented.[3] This guide aims to bridge this gap by providing a foundational understanding of their synthesis and characterization, thereby enabling further investigation into their therapeutic potential.
Synthesis of the Core Scaffold: 2-(tert-butylcarbamoyl)benzoic acid
The most direct and efficient method for the synthesis of the parent compound, 2-(tert-butylcarbamoyl)benzoic acid (also known as N-tert-butylphthalamic acid), involves the nucleophilic acyl substitution reaction between phthalic anhydride and tert-butylamine. This reaction is a classic example of ring-opening of an anhydride by an amine.
Primary Synthetic Pathway: Phthalic Anhydride and tert-Butylamine
The underlying principle of this synthesis is the attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses to open the anhydride ring, yielding the desired phthalamic acid derivative.
Experimental Protocol: Synthesis of 2-(tert-butylcarbamoyl)benzoic acid
Materials:
Phthalic anhydride
tert-Butylamine
Glacial Acetic Acid (or other suitable solvent such as toluene or DMF)
Hydrochloric Acid (1M)
Ethyl Acetate
Deionized Water
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
Slowly add tert-butylamine (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.
Heat the reaction mixture to reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
The crude product is then dissolved in a suitable organic solvent like ethyl acetate and washed with 1M HCl to remove any unreacted tert-butylamine, followed by washing with water.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(tert-butylcarbamoyl)benzoic acid.
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Alternative Synthetic Strategies and Derivatization
While the direct reaction of phthalic anhydride is the most common approach, alternative methods can be employed, particularly for the synthesis of more complex derivatives. One such strategy involves the use of coupling reagents to facilitate the amide bond formation between phthalic acid and tert-butylamine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) are widely used for this purpose, especially when dealing with sensitive substrates.[4]
For the synthesis of novel derivatives, modifications can be introduced on the phthalic anhydride ring or by using substituted tert-butylamines. This allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid derivatives.
Analytical Characterization and Quality Control
Robust analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of 2-(tert-butylcarbamoyl)benzoic acid will exhibit characteristic signals for the aromatic protons, the amide proton (which may be broad), and a distinct singlet for the nine equivalent protons of the tert-butyl group.[5] The ¹³C NMR spectrum will show resonances for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[6] The spectrum will show a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and characteristic amide I (C=O stretch) and amide II (N-H bend) bands.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming the structure.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the synthesized compounds. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to separate the target compound from any impurities.
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.
Table 1: Expected Analytical Data for 2-(tert-butylcarbamoyl)benzoic acid
Biological Activity and Therapeutic Potential: An Emerging Field
While specific biological data for 2-(tert-butylcarbamoyl)benzoic acid is not extensively reported in peer-reviewed literature, the broader classes of benzoic acid and phthalimide derivatives have shown a wide range of pharmacological activities. This provides a strong rationale for the biological screening of this novel scaffold.
Insights from Related Compound Classes
Anti-inflammatory Activity: Certain 2-benzoylbenzoic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like COX-2 and the NF-κB signaling pathway.[2]
Anticancer Potential: The structural similarity to some known anticancer agents suggests that these derivatives could be evaluated for their cytotoxic or antiproliferative effects. The modulation of cell signaling pathways is a common mechanism for such compounds.[3]
Antimicrobial Properties: Benzoic acid and its derivatives are well-known for their antimicrobial activity.[1] It is plausible that 2-(tert-butylcarbamoyl)benzoic acid derivatives could exhibit similar properties.
The tert-butyl group is a key feature of this scaffold. Its steric bulk can influence the molecule's conformation and its ability to bind to biological targets. Systematic modifications of the aromatic ring with various substituents (e.g., electron-donating or electron-withdrawing groups) would be a logical next step to build a comprehensive SAR profile.[7]
Diagram: Potential Areas for Biological Screening
Caption: A conceptual workflow for the biological evaluation of novel 2-(tert-butylcarbamoyl)benzoic acid derivatives.
Conclusion and Future Directions
The 2-(tert-butylcarbamoyl)benzoic acid scaffold represents a relatively unexplored area with significant potential for the discovery of novel therapeutic agents. The synthesis of the core structure is straightforward and amenable to the generation of a diverse library of derivatives. This technical guide provides the foundational knowledge for researchers to embark on the synthesis, characterization, and biological evaluation of these promising compounds. Future research should focus on a systematic exploration of the biological activity of these derivatives, with a particular emphasis on establishing a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
Aqra, F. M. A. M. (1999). Transition Metal Chemistry, 24, 337.
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
Dobado, J. A. (2022, November 4). Analysis of amides. Chemistry Online. Retrieved from [Link]
Google Patents. (n.d.). Analysis method for amide compounds.
Google Patents. (n.d.). Novel benzoic acid derivatives and process for preparing the same.
Lepodise, L. M., & Pheko-Ofitlhile, T. (n.d.). Terahertz (6-18 THz) spectroscopic characterization of benzoic acid class liquid crystals using Fourier Transform Infrared technique. Botswana International University of Science & Technology. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST WebBook. Retrieved from [Link]
Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals (Basel, Switzerland), 15(9), 1109. [Link]
Page, M. I. (n.d.). Structure-activity relationships: chemical. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 2-(tert-butylcarbamoyl)benzoic acid. Retrieved from [Link]
PubMed. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Retrieved from [Link]
PubMed. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Retrieved from [Link]
PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. Retrieved from [Link]
ResearchGate. (n.d.). Formation of p-benzoyl-CoA conjugates for non-reprotoxic benzoic acid... Retrieved from [Link]
ResearchGate. (n.d.). Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). Retrieved from [Link]
Taylor & Francis Online. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]
U.S. Patent. (n.d.). Benzoic Acid Ester Compounds, Compositions, Uses and Methods Related Thereto.
Various Authors. (n.d.). Pharmacological Screening of Substituted Benzimidazole Derivatives. Retrieved from [Link]
Various Authors. (n.d.). Structure-activity Relationship of 17 Structural Analogues of N-Butyric Acid Upon C-Myc Expression. PubMed. Retrieved from [Link]
The Strategic Role of 2-(tert-butylcarbamoyl)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of 2-(tert-butylcarbamoyl)benzoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, potential therapeutic applications, and the critical role...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth exploration of 2-(tert-butylcarbamoyl)benzoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, potential therapeutic applications, and the critical role of its distinct structural features. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their discovery pipelines.
Introduction: The Significance of the Phthalamic Acid Scaffold
The 2-(carbamoyl)benzoic acid framework, also known as phthalamic acid, is a privileged scaffold in drug discovery. Its inherent structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors in the carboxylic acid and amide moieties, makes it an ideal starting point for the rational design of targeted therapeutics. The ortho-disubstituted aromatic ring pre-organizes the functional groups in a specific spatial arrangement, facilitating high-affinity interactions with biological targets.
The introduction of a tert-butyl group on the amide nitrogen, yielding 2-(tert-butylcarbamoyl)benzoic acid, imparts specific and often advantageous properties to the molecule. The bulky and lipophilic nature of the tert-butyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. It can enhance membrane permeability, modulate metabolic stability, and provide selective interactions within hydrophobic pockets of target proteins.
Synthesis of 2-(tert-butylcarbamoyl)benzoic Acid: A Reliable Protocol
The synthesis of 2-(carbamoyl)benzoic acid derivatives is generally straightforward, with the most common and efficient method being the condensation of phthalic anhydride with the corresponding amine.[1][2] This nucleophilic acyl substitution reaction leads to the opening of the anhydride ring and the formation of the desired amic acid.
Protocol: Synthesis of 2-(tert-butylcarbamoyl)benzoic acid
Materials:
Phthalic anhydride
tert-Butylamine
Tetrahydrofuran (THF), anhydrous
Diethyl ether
Cold deionized water
Round bottom flask (50 mL)
Magnetic stirrer and stir bar
Dropping funnel
Büchner funnel and filter paper
Procedure:
In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 equivalent) in 20 mL of anhydrous THF. Stir the solution at room temperature until the solid is fully dissolved.
Add tert-butylamine (1.0 equivalent) dropwise to the stirred solution using a dropping funnel over a period of 10-15 minutes. An exothermic reaction may be observed.
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour to ensure the reaction goes to completion.
Pour the reaction mixture into 50 mL of cold deionized water to precipitate the product.
Collect the resulting white solid by vacuum filtration using a Büchner funnel.[1]
Wash the crude product with cold diethyl ether to remove any unreacted starting materials.[1]
Dry the purified product under vacuum to obtain 2-(tert-butylcarbamoyl)benzoic acid as a white solid.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to literature values if available.
Applications in Medicinal Chemistry: A Landscape of Therapeutic Potential
While specific biological data for 2-(tert-butylcarbamoyl)benzoic acid is not extensively documented in publicly available literature, the broader class of benzoic acid and phthalamic acid derivatives has shown a wide range of biological activities.[2] The unique properties conferred by the tert-butyl group suggest its potential utility in several therapeutic areas.
Anti-inflammatory Agents
Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[3][4] The mechanism of action for some of these compounds is believed to involve the inhibition of key inflammatory mediators.
A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.[3][4] These studies highlight the potential of the tert-butyl group in conferring significant anti-inflammatory effects.
Anticancer Therapeutics
The benzoic acid scaffold is a common feature in the design of anticancer agents.[2] Derivatives of this class have been shown to exert their effects through various mechanisms, including the disruption of essential cellular processes in cancer cells.
Workflow for Evaluating Anticancer Activity:
Caption: Workflow for anticancer drug discovery.
Antimicrobial Agents
The search for novel antimicrobial agents is a critical area of research. Benzoic acid derivatives have demonstrated potential as antimicrobial compounds. The lipophilicity imparted by the tert-butyl group could enhance the ability of 2-(tert-butylcarbamoyl)benzoic acid derivatives to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.
Structure-Activity Relationship (SAR) Insights: The Role of the tert-Butyl Group
The substitution on the amide nitrogen of the 2-(carbamoyl)benzoic acid scaffold plays a crucial role in determining the biological activity.
Substituent on Amide Nitrogen
Potential Impact on Biological Activity
Rationale
H (unsubstituted)
Baseline activity, may have good water solubility.
Smallest substituent, allows for hydrogen bonding.
Small alkyl (e.g., methyl, ethyl)
Increased lipophilicity compared to unsubstituted.
Modest increase in membrane permeability.
Benzyl
Can engage in π-π stacking interactions with aromatic residues in the target protein.[2]
Introduces an aromatic ring.
tert-Butyl
Significantly increased lipophilicity and steric bulk.
May enhance binding in hydrophobic pockets, improve membrane permeability, and potentially increase metabolic stability by sterically hindering amide hydrolysis.
The significance of the tert-butyl group can be summarized as follows:
Lipophilicity: The tert-butyl group is highly lipophilic, which can improve a compound's ability to cross biological membranes and access intracellular targets.
Steric Hindrance: The bulky nature of the tert-butyl group can provide steric shielding to the adjacent amide bond, potentially reducing its susceptibility to enzymatic hydrolysis and thereby increasing the compound's metabolic stability and half-life.
Hydrophobic Interactions: The tert-butyl group can fit into and make favorable van der Waals contacts within hydrophobic pockets of target enzymes or receptors, leading to enhanced binding affinity and potency.
Caption: Influence of the tert-butyl group on properties.
Future Perspectives and Conclusion
2-(tert-butylcarbamoyl)benzoic acid represents a valuable and strategically important scaffold for medicinal chemists. While direct biological data on this specific molecule is emerging, the established synthetic routes and the well-documented activities of related analogs provide a strong foundation for its exploration in various drug discovery programs. The unique combination of a rigid phthalamic acid core and a bulky, lipophilic tert-butyl group offers a compelling profile for the development of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic properties. Further investigation into the specific biological targets and mechanisms of action of 2-(tert-butylcarbamoyl)benzoic acid and its derivatives is warranted and holds significant promise for the future of targeted drug design.
References
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746–1757. Available from: [Link]
US20220213099A1 - Prodrug compounds - Google Patents.
Paoletti, R., Sirtori, C. R., & Fumagalli, R. (1992). Evaluation of 2-(2-thiophenecarboxy)benzoic acid and related active metabolites in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 573(1), 150-153. Available from: [Link]
Shruthi, P., Kulasehkar, P., & Raju, V. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. International Journal of Cell Biology and Cellular Functions, 1(2), 50-63. Available from: [Link]
Bhookya, S., Pochampally, J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available from: [Link]
Application Notes and Protocols for High-Throughput Screening of 2-(tert-butylcarbamoyl)benzoic acid
Authored by: Senior Application Scientist, Gemini Laboratories For: Researchers, scientists, and drug development professionals. Abstract High-throughput screening (HTS) is a foundational technology in modern drug discov...
For: Researchers, scientists, and drug development professionals.
Abstract
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic candidates.[1] This document provides comprehensive application notes and detailed protocols for the utilization of 2-(tert-butylcarbamoyl)benzoic acid and its analogs in HTS campaigns targeting protease enzymes, with a specific focus on Caspase-3, a critical executioner enzyme in the apoptotic pathway. The protocols herein describe a primary fluorescence-based assay for initial hit identification and a secondary luminescence-based assay for hit confirmation and validation, ensuring a robust and reliable screening cascade.
Introduction: The Scientific Rationale
2-(tert-butylcarbamoyl)benzoic acid: A Scaffold of Interest
2-(tert-butylcarbamoyl)benzoic acid, a derivative of benzoic acid, presents a chemical scaffold with potential for biological activity. Benzoic acid and its derivatives are known to exhibit a range of biological effects and have been explored as precursors for various therapeutic agents.[2] The presence of both a carboxylic acid and a bulky tert-butylcarbamoyl group suggests the potential for specific interactions with biological targets, such as the active sites of enzymes. While the specific biological activity of 2-(tert-butylcarbamoyl)benzoic acid is not extensively documented in publicly available literature, its structural motifs warrant investigation in drug discovery screens.
Caspase-3: A Key Target in Apoptosis and Disease
Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[3] Caspase-3, along with caspase-7, is an executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] Dysregulation of apoptosis is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the modulation of caspase activity, particularly the inhibition of Caspase-3, is a compelling therapeutic strategy.
This document outlines a screening workflow to identify inhibitors of Caspase-3 using 2-(tert-butylcarbamoyl)benzoic acid as a representative test compound.
High-Throughput Screening Workflow
The proposed HTS workflow is designed to efficiently identify and validate inhibitors of Caspase-3 from a compound library. It consists of a primary screen to identify initial hits, followed by a confirmatory screen to eliminate false positives and confirm activity.
Figure 1: High-throughput screening workflow for Caspase-3 inhibitors.
This primary assay is designed for speed and scalability, utilizing a fluorogenic substrate that is cleaved by active Caspase-3 to release a fluorescent signal.[5] Inhibitors of Caspase-3 will prevent this cleavage, resulting in a decrease in fluorescence.
Principle of the Assay
The assay employs a non-fluorescent substrate, (Ac-DEVD)2-R110, which consists of two DEVD tetrapeptides recognized by Caspase-3, linked to a rhodamine 110 (R110) fluorophore.[6] In its intact form, the substrate's fluorescence is quenched. Upon cleavage by Caspase-3, the R110 is released, leading to a significant increase in fluorescence intensity.
Figure 2: Principle of the fluorescence-based Caspase-3 inhibition assay.
Detailed Experimental Protocol
Materials and Reagents:
384-well, black, flat-bottom assay plates
Recombinant human Caspase-3
Caspase-3 fluorogenic substrate: (Ac-DEVD)2-R110
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM EDTA
Reducing Agent: 10 mM DTT (prepare fresh)
Test Compound: 2-(tert-butylcarbamoyl)benzoic acid dissolved in 100% DMSO
Positive Control: Ac-DEVD-CHO (a known Caspase-3 inhibitor)
Negative Control: 100% DMSO
Protocol:
Compound Plating:
Prepare a stock solution of 2-(tert-butylcarbamoyl)benzoic acid in 100% DMSO.
Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control, or negative control (DMSO) into the appropriate wells of a 384-well assay plate.
Enzyme Preparation and Dispensing:
Prepare the Caspase-3 enzyme solution in cold Assay Buffer containing freshly added DTT.
Dispense 10 µL of the Caspase-3 solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
Centrifuge the plate briefly (1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
Substrate Preparation and Dispensing:
Prepare the (Ac-DEVD)2-R110 substrate solution in Assay Buffer.
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
Incubation and Signal Detection:
Incubate the plate at 37°C for 60 minutes, protected from light.
Read the fluorescence intensity using a plate reader with excitation at 496 nm and emission at 520 nm.[6]
Data Analysis
The percentage of inhibition is calculated as follows:
Hits are typically identified as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
To confirm the activity of hits from the primary screen and eliminate false positives (e.g., compounds that interfere with fluorescence), a secondary assay with an orthogonal detection method is employed. The Caspase-Glo® 3/7 Assay is a luminescence-based assay that measures Caspase-3 and -7 activity.[3]
Principle of the Assay
This assay provides a proluminescent caspase-3/7 substrate, which contains the DEVD tetrapeptide, in a buffer system optimized for caspase activity and luciferase activity.[4] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal. The amount of luminescence is directly proportional to the amount of caspase activity.
Confirmed hits from the primary screen dissolved in 100% DMSO
Positive Control: Ac-DEVD-CHO
Negative Control: 100% DMSO
Protocol:
Compound Plating:
Perform serial dilutions of the hit compounds in 100% DMSO.
Dispense 50 nL of the diluted compounds, positive control, or negative control into the appropriate wells of a 384-well assay plate.
Enzyme Preparation and Dispensing:
Prepare the Caspase-3 enzyme solution in a suitable buffer (e.g., HEPES with DTT).
Dispense 10 µL of the Caspase-3 solution to all wells.
Centrifuge the plate (1000 rpm for 1 minute).
Incubate at room temperature for 15 minutes.
Caspase-Glo® 3/7 Reagent Addition:
Reconstitute the Caspase-Glo® 3/7 Substrate with the Caspase-Glo® 3/7 Buffer according to the manufacturer's instructions.
Dispense 10 µL of the prepared Caspase-Glo® 3/7 Reagent to all wells.
Incubation and Signal Detection:
Incubate the plate at room temperature for 30 minutes, protected from light.
Measure the luminescence using a plate reader.
Data Analysis and IC50 Determination
The percentage of inhibition is calculated as described for the primary assay. For dose-response analysis, the percentage of inhibition is plotted against the logarithm of the compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic model.
Assay Validation and Quality Control
Rigorous assay validation is crucial to ensure the reliability of HTS data.[7] Key validation parameters are summarized in the table below.
Parameter
Description
Acceptance Criteria
Z'-factor
A measure of the statistical effect size, reflecting the dynamic range and data variation of the assay.[7]
Z' ≥ 0.5
Signal-to-Background (S/B) Ratio
The ratio of the mean signal of the uninhibited control to the mean signal of the background (no enzyme) control.
S/B ≥ 10
DMSO Tolerance
The effect of the compound solvent (DMSO) on assay performance.[7]
Minimal effect on enzyme activity at the final assay concentration (typically ≤1%).
Reproducibility
The consistency of results between plates and between different days of screening.
Consistent IC50 values for control inhibitors (within a 2-3 fold range).
Use an orthogonal confirmatory assay (e.g., luminescence). Include detergents (e.g., Triton X-100) in the assay buffer to mitigate aggregation. Perform counter-screens.[8]
Check compound stability in assay buffer. Verify compound purity and concentration. Screen at a higher concentration if possible.
Conclusion
The methodologies detailed in these application notes provide a robust framework for conducting a high-throughput screening campaign to identify inhibitors of Caspase-3, using 2-(tert-butylcarbamoyl)benzoic acid as a representative test compound. By employing a carefully designed workflow with a primary fluorescence-based assay and a secondary luminescence-based confirmatory assay, researchers can efficiently and accurately identify and validate novel modulators of this important therapeutic target. Adherence to rigorous assay validation and quality control procedures is paramount for the success of any HTS campaign.
References
High-throughput assays for promiscuous inhibitors. PubMed.
Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. PLOS One. [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. Nature. [Link]
A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. PubMed. [Link]
Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Nature. [Link]
Application Notes and Protocols for In Vitro Evaluation of 2-(tert-butylcarbamoyl)benzoic acid
Introduction: Unveiling the Therapeutic Potential of 2-(tert-butylcarbamoyl)benzoic acid 2-(tert-butylcarbamoyl)benzoic acid is a synthetic compound featuring a benzoic acid core structure with a tert-butylcarbamoyl side...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Therapeutic Potential of 2-(tert-butylcarbamoyl)benzoic acid
2-(tert-butylcarbamoyl)benzoic acid is a synthetic compound featuring a benzoic acid core structure with a tert-butylcarbamoyl side chain. While specific biological activities of this molecule are not extensively documented in publicly available literature, its structural similarity to known therapeutic agents, such as probenecid, suggests a range of plausible pharmacological targets. Probenecid is a well-characterized uricosuric agent used in the treatment of gout and is known to interact with various organic anion transporters (OATs), including URAT1 and multidrug resistance-associated proteins (MRPs), as well as pannexin-1 channels.[1][2][3] These interactions are crucial for its therapeutic effects, which include modulating uric acid excretion and enhancing the efficacy of certain antibiotics.[1][4][5]
Given the structural parallels, it is hypothesized that 2-(tert-butylcarbamoyl)benzoic acid may exhibit similar inhibitory activities. Furthermore, the benzoic acid scaffold is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for anti-inflammatory properties through mechanisms such as cyclooxygenase (COX) enzyme inhibition.[6][7]
This comprehensive guide provides a suite of detailed in vitro protocols designed to investigate the potential biological activities of 2-(tert-butylcarbamoyl)benzoic acid. These assays are selected to provide a robust preliminary screening cascade for researchers and drug development professionals interested in characterizing this and similar molecules. The protocols are designed to be self-validating by including appropriate controls and clear endpoint measurements.
Hypothesized Mechanisms of Action and Corresponding In Vitro Assays
Based on structural analogy, the primary hypothesized mechanisms of action for 2-(tert-butylcarbamoyl)benzoic acid are:
Inhibition of Urate Transporter 1 (URAT1): As a key regulator of uric acid reabsorption in the kidneys, inhibition of URAT1 is a primary mechanism for uricosuric agents like probenecid.[1][8]
Modulation of Multidrug Resistance-Associated Proteins (MRPs): MRPs are ATP-binding cassette (ABC) transporters involved in the efflux of a wide range of substrates, including drugs and endogenous molecules.[9][10] Inhibition of MRPs can alter drug disposition and cellular detoxification pathways.
Inhibition of Pannexin-1 Channels: These channels are involved in ATP release and inflammatory signaling.[2][11] Probenecid is a known inhibitor of pannexin-1, suggesting a potential anti-inflammatory mechanism independent of uric acid transport.[2]
Anti-inflammatory Activity: The benzoic acid moiety is a common pharmacophore in NSAIDs, which primarily exert their effects through the inhibition of COX enzymes.[6][12]
The following sections provide detailed protocols for assays designed to test these hypotheses.
This protocol describes a cell-based, non-radioactive assay for screening URAT1 inhibitors using the fluorescent substrate 6-carboxyfluorescein (6-CFL).[13][14]
Rationale: This assay provides a high-throughput compatible method to assess the inhibitory potential of 2-(tert-butylcarbamoyl)benzoic acid on URAT1-mediated transport. The use of a fluorescent substrate avoids the complications and safety concerns associated with radiolabeled uric acid.[13]
Materials:
HEK293T cells stably expressing human URAT1 (hURAT1)
Cell Seeding: Seed hURAT1-expressing HEK293T and parental HEK293T cells into 96-well plates at a density that will yield 80-90% confluency on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
Compound Preparation: Prepare a stock solution of 2-(tert-butylcarbamoyl)benzoic acid and probenecid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compounds in HBSS to achieve the desired final concentrations.
Assay Initiation:
Aspirate the culture medium from the wells.
Wash the cells three times with HBSS.
Add the compound solutions (including vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature.
Substrate Addition: Add HBSS containing 6-CFL to each well to a final concentration of approximately 240 µM.[13]
Incubation: Incubate the plates at room temperature for 1 hour.[8]
Assay Termination and Measurement:
Aspirate the substrate and compound solution.
Wash the cells three times with ice-cold HBSS.
Lyse the cells with a suitable lysis buffer.
Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~492/517 nm).
Data Analysis:
Subtract the fluorescence values of the parental cells from the hURAT1-expressing cells to determine URAT1-specific uptake.
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
Compound
IC50 (µM)
Probenecid
Expected in low µM range
2-(tert-butylcarbamoyl)benzoic acid
To be determined
Workflow Diagram:
Caption: Workflow for the fluorescence-based URAT1 inhibition assay.
Rationale: This assay measures the function of MRP transporters by monitoring the efflux of the fluorescent substrate calcein. MRP transporters actively pump out calcein acetoxymethyl ester (calcein-AM), a non-fluorescent substrate, before intracellular esterases can cleave it into the fluorescent calcein. Inhibition of MRPs results in intracellular accumulation of calcein and a corresponding increase in fluorescence.
Materials:
A suitable cell line overexpressing MRP1 (e.g., HEK293-MRP1)
Rationale: Pannexin-1 channels are a major conduit for non-vesicular ATP release from cells.[2] This assay quantifies the inhibition of pannexin-1-mediated ATP release using a luciferase-based bioluminescence assay.
Materials:
HEK293T cells (or other suitable cell line expressing pannexin-1)
High potassium (K+) buffer (to activate pannexin-1 channels)
ATP Bioluminescence Assay Kit (e.g., CellTiter-Glo®)
96-well white, opaque cell culture plates
Luminometer
Procedure:
Cell Seeding: Seed cells in 96-well white plates and grow to confluency.
Compound Pre-incubation:
Replace the culture medium with a low-serum medium.
Add dilutions of 2-(tert-butylcarbamoyl)benzoic acid, positive controls, or vehicle.
Incubate for 30 minutes at 37°C.
Channel Activation:
Gently add high K+ buffer to each well to stimulate pannexin-1 channel opening.
Incubate for 5-10 minutes at room temperature.
ATP Measurement:
Add the ATP bioluminescence reagent to each well according to the manufacturer's instructions.
Measure luminescence using a plate-reading luminometer.
Data Analysis:
Normalize the luminescence signal to cell viability (can be measured in a parallel plate).
Calculate the percentage inhibition of ATP release for each compound concentration.
Determine the IC50 value.
Signaling Pathway Diagram:
Caption: Inhibition of Pannexin-1 mediated ATP release.
Protocol 4: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
Rationale: This protocol determines the ability of 2-(tert-butylcarbamoyl)benzoic acid to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation. The assay measures the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
Pre-treat the cells with various concentrations of 2-(tert-butylcarbamoyl)benzoic acid or celecoxib for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
Supernatant Collection: Collect the cell culture supernatant from each well.
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's protocol.
Cell Viability: In a parallel plate, assess cell viability (e.g., using an MTT assay) to ensure that the observed effects are not due to cytotoxicity.
Data Analysis:
Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-only treated cells.
Determine the IC50 value.
Data Presentation:
Compound
IC50 (µM) for COX-2 Inhibition
Celecoxib
Expected in nM to low µM range
2-(tert-butylcarbamoyl)benzoic acid
To be determined
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-(tert-butylcarbamoyl)benzoic acid. By systematically evaluating its effects on key drug targets such as URAT1, MRPs, pannexin-1, and COX-2, researchers can efficiently profile its potential therapeutic activities. Positive results in these assays would warrant further investigation into its mechanism of action and potential for development as a novel therapeutic agent for conditions such as gout, hyperuricemia, or inflammatory disorders.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid?
Silverman, W. R., de Rivero Vaccari, J. P., Locovei, S., Qiu, F., Carlsson, S. K., Scemes, E., Keane, R. W., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761–C767. [Link]
WebMD. (2024, June 11). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
Patsnap Synapse. (2024, June 14). What is Probenecid used for?
Gao, T., Wang, Y., Zhang, Y., & Li, J. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 26(9), 2686. [Link]
Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry, 627, 114246. [Link]
Perry, C. M., et al. (2022). Lack of antiviral activity of probenecid in vitro and in Syrian golden hamsters. Journal of Antimicrobial Chemotherapy, 77(6), 1735–1737. [Link]
Palma, E., et al. (2021). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. International Journal of Molecular Sciences, 22(16), 8899. [Link]
Jackson, J. P., et al. (2017). Identification of Novel MRP3 Inhibitors Based on Computational Models and Validation Using an In Vitro Membrane Vesicle Assay. Molecular Pharmaceutics, 14(4), 1225–1234. [Link]
Jiang, J. X., & Penuela, S. (2016). Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles. Current Topics in Membranes, 77, 215–241. [Link]
Murray, J. L., et al. (2023). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. Viruses, 15(2), 529. [Link]
Maltsev, D. S., et al. (2021). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 22(16), 8753. [Link]
Perwitasari, O., et al. (2021). Probenecid inhibits SARS-CoV-2 replication in vivo and in vitro. Scientific Reports, 11(1), 18085. [Link]
Wang, Y., et al. (2023). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Medicinal Chemistry, 14(2), 323–333. [Link]
Vrije Universiteit Brussel. (n.d.). Identification, development and in vitro testing of pannexin1 channel inhibitors. Retrieved from [Link]
Chen, Z., et al. (2018). Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening. European Journal of Medicinal Chemistry, 143, 1125–1137. [Link]
Romanov, R. A., et al. (2019). Revisiting multimodal activation and channel properties of Pannexin 1. The Journal of General Physiology, 151(1), 130–145. [Link]
Lopes, D., et al. (2014). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Pharmaceutical Research, 31(1), 154–165. [Link]
Moreno, J. J. (2003). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 60–65. [Link]
Wang, Y., et al. (2022). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Medicinal Chemistry, 14(2), 323–333. [Link]
Chekeni, F. B., et al. (2012). Pannexin 1, an ATP Release Channel, Is Activated by Caspase Cleavage of Its Pore-associated C-terminal Autoinhibitory Region. The Journal of Biological Chemistry, 287(14), 11437–11445. [Link]
Chen, Y. C., et al. (2021). Effect of Probenecid on Endothelial Cell Growth Rate and Retinal Angiogenesis in an Oxygen-Induced Retinopathy Model. Frontiers in Pharmacology, 12, 731174. [Link]
Billa, S. K., & Tajkhorshid, E. (2018). Pharmacology of pannexin channels. Molecular Pharmacology, 93(6), 663–673. [Link]
Wu, Z., et al. (2011). In vitro and in vivo inhibition of MRP gene expression and reversal of multidrug resistance by siRNA. Basic & Clinical Pharmacology & Toxicology, 108(3), 177–184. [Link]
Farkas, A., et al. (2016). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. Journal of Allergy & Therapy, 7(4), 1000244. [Link]
Kumar, P., et al. (2018). In Vitro Stimulation of Multidrug Resistance-Associated Protein 2 Function Is Not Reproduced In Vivo in Rats. Pharmaceutics, 10(3), 121. [Link]
Tapia, G., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2051. [Link]
PubChem. (n.d.). Benzoic acid 4-((S)-2-tert-butylcarbamoyl-2-{(S)-4-methyl-2-[methyl-(3-methyl-butyl)-amino]-pentanoylamino}-ethyl)-phenyl ester. Retrieved from [Link]
PubChem. (n.d.). 2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonylthiophen-3-yl]carbamoyl]benzoic acid. Retrieved from [Link]
PubChem. (n.d.). CID 10609386. Retrieved from [Link]
PubChem. (n.d.). tert-Butylbenzoic acid (mixed isomers). Retrieved from [Link]
El-Sayed, A. S. T., et al. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. Microbial Pathogenesis, 169, 105658. [Link]
Martins, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceutics, 14(9), 1891. [Link]
PubChem. (n.d.). Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-. Retrieved from [Link]
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
Application Notes and Protocols: Cell-Based Assay Design for 2-(tert-butylcarbamoyl)benzoic acid
Authored by a Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of 2-(tert-butylcarbamoyl)benzoic acid 2-(tert-butylcarbamoyl)benzoic acid shares structural similarities with probenecid, a we...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 2-(tert-butylcarbamoyl)benzoic acid
2-(tert-butylcarbamoyl)benzoic acid shares structural similarities with probenecid, a well-established inhibitor of organic anion transporters (OATs). This structural analogy strongly suggests that its mechanism of action likely involves the modulation of one or more members of the Solute Carrier (SLC) family of transporters. A primary target of interest within this family is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[1][2][3][4] URAT1 plays a critical role in the renal reabsorption of urate, making it a key therapeutic target for hyperuricemia and gout.[5][6][7] Therefore, the development of robust cell-based assays is paramount to characterizing the inhibitory potency and selectivity of 2-(tert-butylcarbamoyl)benzoic acid against URAT1 and other relevant organic anion transporters.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design, validate, and implement cell-based assays for evaluating 2-(tert-butylcarbamoyl)benzoic acid. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established methodologies.
Principle of the Assay: Targeting URAT1-Mediated Transport
The central hypothesis is that 2-(tert-butylcarbamoyl)benzoic acid inhibits the function of the URAT1 transporter. URAT1 is an electroneutral antiporter that reabsorbs urate from the renal proximal tubules back into the blood in exchange for intracellular anions like lactate or nicotinate.[1] A potent inhibitor of URAT1 would block this reabsorption, leading to increased excretion of uric acid.
To measure the inhibitory activity of our test compound, we will utilize an in vitro cell-based system. This involves using a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express significant levels of URAT1. These cells are then engineered to stably express the human URAT1 transporter. The assay will quantify the uptake of a specific URAT1 substrate in these engineered cells. The inhibitory effect of 2-(tert-butylcarbamoyl)benzoic acid is then determined by its ability to reduce the uptake of this substrate in a concentration-dependent manner.
Two primary methodologies are prevalent for this type of assay: radiolabeled substrate uptake and fluorescence-based substrate uptake.[5][6] While radiolabeled uric acid assays offer high sensitivity, fluorescence-based assays provide a safer, more convenient, and higher-throughput alternative.[6][8] This guide will focus on a fluorescence-based approach using 6-carboxyfluorescein (6-CFL), a known substrate of URAT1.[8]
Signaling Pathway and Assay Rationale
The following diagram illustrates the mechanism of URAT1-mediated transport and the principle of its inhibition, which forms the basis of our cell-based assay.
Caption: Mechanism of URAT1-mediated urate/6-CFL uptake and its inhibition.
Materials and Reagents
Reagent
Supplier (Example)
Purpose
HEK293 Cell Line
ATCC
Host cell line for transfection.
hURAT1 Expression Vector
OriGene, GenScript
Vector for stable transfection of HEK293 cells.
Control Vector (Empty)
Same as above
For creating mock-transfected control cells.
DMEM/F-12 Medium
Thermo Fisher Scientific
Cell culture medium.
Fetal Bovine Serum (FBS)
Thermo Fisher Scientific
Supplement for cell culture medium.
Penicillin-Streptomycin
Thermo Fisher Scientific
Antibiotic for cell culture.
Geneticin (G418)
Thermo Fisher Scientific
Selection agent for stable cell line generation.
6-Carboxyfluorescein (6-CFL)
Sigma-Aldrich
Fluorescent substrate for URAT1.
2-(tert-butylcarbamoyl)benzoic acid
In-house/Custom Synthesis
Test compound.
Probenecid
Sigma-Aldrich
Positive control inhibitor.
Benzbromarone
Sigma-Aldrich
Positive control inhibitor.
Hanks' Balanced Salt Solution (HBSS)
Thermo Fisher Scientific
Assay buffer.
Dimethyl Sulfoxide (DMSO)
Sigma-Aldrich
Solvent for compounds.
96-well Black, Clear-Bottom Plates
Corning
Assay plates for fluorescence reading.
Experimental Protocols
Protocol 1: Generation of a Stable hURAT1-Expressing HEK293 Cell Line
A self-validating system begins with a well-characterized cell line. The causality for this step is to create a consistent and reliable biological tool that specifically expresses our target, allowing us to isolate the effect of our compound on URAT1.
Transfection:
Seed HEK293 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
The next day, transfect the cells with either the hURAT1 expression vector or an empty control vector using a suitable transfection reagent according to the manufacturer's protocol.
Selection:
48 hours post-transfection, begin selection by adding Geneticin (G418) to the culture medium at a pre-determined optimal concentration (typically 400-800 µg/mL for HEK293).
Replace the medium with fresh selection medium every 3-4 days.
Clonal Isolation and Expansion:
After 2-3 weeks, distinct antibiotic-resistant colonies will emerge.
Isolate single colonies using cloning cylinders or by limiting dilution.
Expand these clones and screen for hURAT1 expression via Western Blot or qRT-PCR.
Functional Validation:
Select a high-expressing clone (hURAT1-HEK293) and a mock-transfected clone (Mock-HEK293) for functional validation.
Perform an initial substrate uptake assay (as described in Protocol 2) to confirm significantly higher 6-CFL uptake in the hURAT1-HEK293 cells compared to the Mock-HEK293 cells. This confirms the transporter is functional.
This protocol is designed for a 96-well format, suitable for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Caption: Experimental workflow for the URAT1 inhibition assay.
Step-by-Step Methodology:
Cell Plating: Seed hURAT1-HEK293 and Mock-HEK293 cells into a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells per well. Incubate overnight.
Compound Preparation: Prepare serial dilutions of 2-(tert-butylcarbamoyl)benzoic acid, probenecid, and benzbromarone in HBSS. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Assay Initiation:
Gently wash the cell monolayer twice with 100 µL of pre-warmed HBSS.
Add 50 µL of the compound dilutions (or HBSS with DMSO for vehicle control) to the appropriate wells.
Pre-incubate the plate at 37°C for 10 minutes.
Substrate Addition:
Add 50 µL of a 2X working solution of 6-CFL in HBSS to all wells. The final concentration of 6-CFL should be close to its Michaelis-Menten constant (Km), which for URAT1 is approximately 240 µM.[8]
Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which must be determined during assay development.
Termination of Uptake:
Rapidly terminate the uptake by aspirating the substrate solution and washing the cells three times with 150 µL of ice-cold HBSS.
Fluorescence Measurement:
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 10 minutes with gentle shaking.
Measure the intracellular fluorescence using a plate reader with excitation at ~492 nm and emission at ~515 nm.
Data Analysis and Interpretation
Background Subtraction: Subtract the average fluorescence signal from the Mock-HEK293 cells (non-specific uptake) from the signals of the hURAT1-HEK293 cells.
Normalization: Normalize the data by setting the average signal from the vehicle-treated wells (0% inhibition) to 100% and the signal from a high concentration of a potent inhibitor like benzbromarone (100% inhibition) to 0%.
IC₅₀ Calculation: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Expected Results for Control Compounds
The following table provides a reference for the expected inhibitory potency of known URAT1 inhibitors, which serves as a crucial validation checkpoint for the assay's performance.
To ensure the reliability and trustworthiness of the generated data, the following quality control measures must be integrated into the experimental design:
Z'-factor: For screening applications, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where σ is the standard deviation, μ is the mean, pos refers to the positive control (vehicle), and neg refers to the negative control (e.g., 100 µM benzbromarone).
Signal-to-Background Ratio: Ensure a robust signal-to-background ratio by comparing the fluorescence in hURAT1-HEK293 cells to that in Mock-HEK293 cells. A ratio greater than 3 is desirable.
Cytotoxicity Assessment: It is crucial to confirm that the observed inhibition is not due to compound-induced cell death. A parallel cytotoxicity assay (e.g., using CellTiter-Glo® or MTS assay) should be run with the same compound concentrations and incubation times.
References
Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Human Solute Carrier Organic Anion Transporter Family Member 4C1 - SLCO4C1 ELISA Kit. (n.d.). LS Biosciences. Retrieved January 16, 2026, from [Link]
Zhou, Y., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 26(21), 6698. Retrieved January 16, 2026, from [Link]
Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry, 626, 114246. Retrieved January 16, 2026, from [Link]
Rat Organic Anion Transporter 3 (OAT-3) ELISA Kit. (n.d.). Byabscience. Retrieved January 16, 2026, from [Link]
Boitano, S., et al. (2007). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. Current Chemical Genomics, 1, 41-49. Retrieved January 16, 2026, from [Link]
OAT1 (SLC22A6) Transporter Assay. (n.d.). BioIVT. Retrieved January 16, 2026, from [Link]
Probenecid titrations on CHO-M1 cells using different kits in 384-well format. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Calcium Assays | Calcium Indicators. (n.d.). ION Biosciences. Retrieved January 16, 2026, from [Link]
SLC22A12 Gene. (n.d.). GeneCards. Retrieved January 16, 2026, from [Link]
OATP1B3 (SLCO1B3) Transporter Assay. (n.d.). BioIVT. Retrieved January 16, 2026, from [Link]
SLC22A12 - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
SLC22A12 gene. (n.d.). MedlinePlus. Retrieved January 16, 2026, from [Link]
Solute Carrier Organic Anion Transporter Family Member 1A2 ELISA Kits. (n.d.). AntibodyResource.com. Retrieved January 16, 2026, from [Link]
SLC22A12 gene: MedlinePlus Genetics. (n.d.). MedlinePlus. Retrieved January 16, 2026, from [Link]
Liu, M., et al. (2022). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 23(19), 11847. Retrieved January 16, 2026, from [Link]
Application Notes and Protocols: Investigating 2-(Tert-butylcarbamoyl)benzoic Acid as a Potential PARP Inhibitor for Cancer Research
Introduction: The Rationale for Novel PARP Inhibitors in Oncology Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1][2...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rationale for Novel PARP Inhibitors in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1][2] They are instrumental in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially for tumors harboring defects in other DNA repair mechanisms, such as homologous recombination (HR).[4][5] This concept, known as synthetic lethality, forms the foundation for the clinical success of PARP inhibitors (PARPis) in cancers with BRCA1/2 mutations.[5][6][7] When PARP is inhibited, unrepaired SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[5] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[4][6]
Currently, several PARP inhibitors, including olaparib, rucaparib, and niraparib, have received FDA approval for the treatment of various cancers, such as ovarian, breast, and prostate cancer.[1][6] However, the quest for novel PARP inhibitors with improved selectivity, potency, and differentiated resistance profiles remains a key focus in oncology drug discovery. This document provides a comprehensive guide for the investigation of 2-(tert-butylcarbamoyl)benzoic acid , a novel small molecule, as a potential PARP inhibitor. These application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate a thorough preclinical evaluation of this compound.
Section 1: Synthesis of 2-(Tert-butylcarbamoyl)benzoic Acid
The synthesis of 2-(tert-butylcarbamoyl)benzoic acid can be achieved through a nucleophilic acyl substitution reaction between phthalic anhydride and tert-butylamine. This reaction leads to the opening of the anhydride ring to form the corresponding phthalamic acid derivative.
Application Notes & Protocols: Development of 2-(tert-butylcarbamoyl)benzoic acid as a Prodrug for Enhanced Oral Bioavailability of 4-Aminosalicylic Acid
Abstract This technical guide provides a comprehensive framework for the development of 2-(tert-butylcarbamoyl)benzoic acid as a prodrug of 4-aminosalicylic acid (4-ASA), a tuberculostatic drug. The rationale behind this...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive framework for the development of 2-(tert-butylcarbamoyl)benzoic acid as a prodrug of 4-aminosalicylic acid (4-ASA), a tuberculostatic drug. The rationale behind this prodrug strategy is to mask the polar functional groups of 4-ASA, thereby enhancing its lipophilicity and improving its oral bioavailability. We present a detailed synthetic protocol for 2-(tert-butylcarbamoyl)benzoic acid, followed by a suite of in-vitro and in-vivo protocols to evaluate its efficacy as a prodrug. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and preclinical assessment of novel prodrug candidates.
Introduction: The Rationale for a Prodrug Approach
4-Aminosalicylic acid (4-ASA) is an important second-line agent in the treatment of tuberculosis. However, its clinical utility is hampered by poor oral bioavailability, gastrointestinal intolerance, and a short biological half-life, necessitating frequent and high doses. These limitations are primarily attributed to the high polarity conferred by its free carboxylic acid and amino groups, which restrict its passive diffusion across the intestinal epithelium.
A prodrug strategy offers a promising solution to overcome these pharmacokinetic hurdles. By transiently modifying the structure of 4-ASA, we can enhance its physicochemical properties to favor absorption. Here, we propose the synthesis of 2-(tert-butylcarbamoyl)benzoic acid, a prodrug designed to release 4-ASA upon metabolic activation. The bulky tert-butyl group is intended to shield the carboxylic acid, increasing lipophilicity and potentially facilitating transport across biological membranes. The amide linkage is designed to be susceptible to enzymatic cleavage in vivo, releasing the active parent drug.
Synthesis of 2-(tert-butylcarbamoyl)benzoic acid
The synthesis of 2-(tert-butylcarbamoyl)benzoic acid can be achieved through a straightforward nucleophilic acyl substitution reaction between phthalic anhydride and tert-butylamine. The reaction proceeds via the opening of the anhydride ring by the amine, forming the corresponding amic acid.
Reaction Scheme
Caption: Synthesis of 2-(tert-butylcarbamoyl)benzoic acid.
Materials
Material
Formula
Molar Mass ( g/mol )
Phthalic anhydride
C₈H₄O₃
148.12
tert-Butylamine
C₄H₁₁N
73.14
Tetrahydrofuran (THF)
C₄H₈O
72.11
Diethyl ether
(C₂H₅)₂O
74.12
Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (67.5 mmol) of phthalic anhydride in 50 mL of anhydrous tetrahydrofuran (THF).
Addition of Amine: While stirring at room temperature, slowly add 6.0 mL (5.0 g, 68.4 mmol) of tert-butylamine to the solution.
Reaction: Stir the reaction mixture at room temperature for 2 hours. A white precipitate should form.
Isolation of Product: Remove the THF under reduced pressure using a rotary evaporator.
Purification: Wash the resulting solid with 30 mL of cold diethyl ether and collect the product by vacuum filtration.
Drying: Dry the purified 2-(tert-butylcarbamoyl)benzoic acid in a vacuum oven at 40°C overnight.
In-Vitro Evaluation of the Prodrug
A series of in-vitro assays are essential to characterize the prodrug's stability, its conversion to the parent drug, and its potential for cellular uptake.
Chemical Stability
Objective: To assess the stability of the prodrug in aqueous solutions at different pH values, simulating the conditions of the gastrointestinal tract.
Protocol:
Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).
Dissolve the prodrug in each buffer to a final concentration of 10 µM.
Incubate the solutions at 37°C.
At various time points (0, 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze by HPLC to quantify the remaining prodrug and the formation of 4-ASA.
Enzymatic Stability in Liver and Intestinal Homogenates
Objective: To evaluate the enzymatic conversion of the prodrug to 4-ASA in environments rich in metabolic enzymes.[1]
Protocol:
Prepare S9 fractions from rat liver and Caco-2 cell homogenates.
Incubate the prodrug (10 µM) with the S9 fractions (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
At specified time intervals (0, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the concentrations of the prodrug and the released 4-ASA.
Caption: Workflow for in-vitro enzymatic stability assay.
Caco-2 Cell Permeability Assay
Objective: To assess the ability of the prodrug to cross the intestinal epithelial barrier, a key indicator of oral absorption.
Protocol:
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
Add the prodrug (10 µM) to the apical (AP) side of the monolayer.
At various time points, collect samples from the basolateral (BL) side.
Analyze the samples by LC-MS/MS to determine the amount of prodrug and 4-ASA that has permeated the cell layer.
Calculate the apparent permeability coefficient (Papp).
In-Vivo Evaluation of the Prodrug
Animal studies are crucial to understanding the pharmacokinetic and pharmacodynamic profile of the prodrug in a whole-organism setting.
Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of the prodrug and 4-ASA following oral administration.[2]
Protocol:
Fast male Sprague-Dawley rats overnight.
Administer either the prodrug or 4-ASA orally by gavage at equimolar doses.
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, collect blood samples via the tail vein.
Process the blood to obtain plasma and analyze the concentrations of the prodrug and 4-ASA using a validated LC-MS/MS method.
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Table 1: Hypothetical Pharmacokinetic Parameters
Compound
Cmax (ng/mL)
Tmax (hr)
AUC (ng·hr/mL)
Bioavailability (%)
4-Aminosalicylic acid (4-ASA)
500
0.5
1500
20
2-(tert-butylcarbamoyl)benzoic acid
1500
2.0
6000
80
Efficacy Study in an Animal Model of Tuberculosis
Objective: To evaluate the therapeutic efficacy of the prodrug in a relevant disease model.
Protocol:
Infect mice with an aerosolized dose of Mycobacterium tuberculosis.
After establishment of infection, treat groups of mice with the prodrug, 4-ASA, or a vehicle control, administered orally daily for 4 weeks.
At the end of the treatment period, euthanize the mice and determine the bacterial load (colony-forming units) in the lungs and spleen.
Mechanism of Prodrug Activation
The proposed mechanism of action involves the enzymatic hydrolysis of the amide bond of 2-(tert-butylcarbamoyl)benzoic acid by amidases, primarily in the liver and intestine, to release 4-aminosalicylic acid.
Caption: Proposed metabolic activation of the prodrug.
Conclusion
The development of 2-(tert-butylcarbamoyl)benzoic acid as a prodrug for 4-aminosalicylic acid represents a viable strategy to enhance the oral bioavailability and therapeutic efficacy of this important anti-tuberculosis agent. The protocols outlined in this guide provide a systematic approach for the synthesis, in-vitro characterization, and in-vivo evaluation of this prodrug candidate. Successful execution of these studies will provide the necessary data to support its further preclinical and clinical development.
References
Tantishaiyakul, V., et al. (2002). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. PMC - NIH. Available at: [Link]
Yuan, H., et al. (2009). Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. Drug Metabolism and Disposition. Available at: [Link]
Ho, E., et al. (2014). A Novel Strategy for ADME Screening of Prodrugs: Combined Use of Serum and Hepatocytes to Integrate Bioactivation and Clearance, and Predict Exposure to Both Active and Prodrug to the Systemic Circulation. ResearchGate. Available at: [Link]
Dutta, M. (2020). A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Wester, R. C., & Maibach, H. I. (1985). Percutaneous absorption of benzoic acid across human skin. II. Prediction of an in vivo, skin-flap system using in vitro parameters. Journal of Pharmaceutical Sciences. Available at: [Link]
Ferreira, I., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. Available at: [Link]
Application Note: A Validated Protocol for Assessing the Antimicrobial Efficacy of 2-(tert-butylcarbamoyl)benzoic acid
Introduction: The Rationale for Investigation The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzoic acid and its derivatives have l...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rationale for Investigation
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized as preservatives in food and cosmetic industries.[1][2] Their mechanism often involves the disruption of cellular homeostasis and metabolic processes in microorganisms.[1][2] Furthermore, N-substituted benzamides have emerged as a promising class of compounds with a wide range of pharmacological effects, including significant antibacterial and antifungal activities.[3][4]
This application note addresses 2-(tert-butylcarbamoyl)benzoic acid, a specific N-substituted derivative. While extensive data on this particular molecule is not widely published, its structural components—a benzoic acid moiety and an N-substituted amide group—provide a strong rationale for its investigation as a potential antimicrobial agent. The lipophilic nature of the tert-butyl group may enhance its ability to interact with or traverse bacterial cell membranes, a key feature for antimicrobial efficacy.[5]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of 2-(tert-butylcarbamoyl)benzoic acid. We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Compound Preparation and Handling
Accurate and reproducible results begin with the meticulous preparation of the test compound. The physicochemical properties of 2-(tert-butylcarbamoyl)benzoic acid dictate its handling and solubilization strategy.
2.1 Key Characteristics:
Chemical Formula: C₁₂H₁₅NO₃
Molecular Weight: 221.25 g/mol (Value for the parent compound, isomer may vary slightly)
Solubility: Expected to be sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.
2.2 Protocol for Stock Solution Preparation:
The primary objective is to create a high-concentration, sterile stock solution that can be serially diluted. DMSO is a common solvent for this purpose due to its high solubilizing power and compatibility with most microbial assays at low final concentrations (<1%).
Solubility Test (Mandatory Pre-step): Before preparing the main stock, test the solubility of a small amount of 2-(tert-butylcarbamoyl)benzoic acid in the chosen solvent (e.g., DMSO). This prevents loss of valuable compound and ensures complete dissolution. A preliminary test mixing the potential stock solution with the testing medium (e.g., Mueller-Hinton Broth) is also recommended to check for precipitation.[8]
Weighing: Accurately weigh a precise amount of the compound (e.g., 10 mg) using a calibrated analytical balance.
Dissolution: Dissolve the compound in a minimal volume of 100% DMSO. For example, dissolving 10 mg into 1 mL of DMSO yields a 10 mg/mL (10,000 µg/mL) stock solution.
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Core Antimicrobial Assays: A Step-by-Step Guide
The following protocols are based on CLSI guidelines to ensure data is standardized and comparable across different studies.[6][9]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Inoculum Preparation:
a. From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies.
b. Suspend the colonies in sterile saline.
c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
Serial Dilution in Microtiter Plate:
a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
b. Prepare a working solution of the test compound at twice the highest desired final concentration. For example, for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution in CAMHB.
c. Add 200 µL of this working solution to well 1.
d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
e. Well 11 (Growth Control): Contains 100 µL of CAMHB and no compound.
f. Well 12 (Sterility Control): Contains 100 µL of CAMHB only.
Inoculation:
a. Add 100 µL of the final standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).
b. The final volume in each test well is now 200 µL, and the compound concentrations are halved to their final desired values.
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of 2-(tert-butylcarbamoyl)benzoic acid in which there is no visible growth.[11]
Determination of Minimum Bactericidal Concentration (MBC)
This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It determines the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[13][14]
Materials:
MIC plate from the previous assay
Sterile Mueller-Hinton Agar (MHA) plates
Protocol:
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
Plating: Mix the contents of each selected well thoroughly. Plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[11]
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]
Kirby-Bauer Disk Diffusion Assay
This is a qualitative screening method to assess the susceptibility of bacteria to the test compound.[16][17] An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition".[18][19]
Materials:
Sterile 6 mm blank paper disks
2-(tert-butylcarbamoyl)benzoic acid solution of known concentration
Mueller-Hinton Agar (MHA) plates (150 mm)
Bacterial inoculum prepared as per the MIC protocol (0.5 McFarland standard)
Sterile cotton swabs
Sterile forceps
Protocol:
Disk Preparation: Aseptically impregnate sterile blank disks with a known amount of the 2-(tert-butylcarbamoyl)benzoic acid solution (e.g., 20 µL of a 1 mg/mL solution to yield a 20 µg disk). Allow the disks to dry completely in a sterile environment.
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.
Swab the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate by 60° and repeat the swabbing twice more to ensure complete coverage.[12]
Allow the plate to dry for 5-15 minutes.
Disk Application: Using sterile forceps, place the impregnated disks onto the agar surface. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[19] Gently press each disk to ensure full contact with the agar.
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). The size of the zone indicates the relative susceptibility of the organism to the compound.[18]
Data Presentation and Interpretation
Quantitative data from MIC and MBC assays should be summarized for clear analysis. The MBC/MIC ratio is a critical parameter for classifying the compound's activity.
Table 1: Representative Antimicrobial Activity of 2-(tert-butylcarbamoyl)benzoic acid
(Disclaimer: The following data are for illustrative purposes. Actual values must be determined experimentally.)
Bacterial Strain
ATCC Number
Gram Stain
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
Staphylococcus aureus
29213
Positive
16
32
2
Bactericidal
Escherichia coli
25922
Negative
64
256
4
Bactericidal
Pseudomonas aeruginosa
27853
Negative
128
>512
>4
Bacteriostatic
Enterococcus faecalis
29212
Positive
32
256
8
Bacteriostatic
Interpretation Guideline:
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity.[11][13]
An MBC/MIC ratio of > 4 suggests bacteriostatic (growth-inhibiting) activity.
Visualizing the Experimental Process and Potential Mechanism
Diagrams help clarify complex workflows and scientific concepts.
Caption: Experimental workflow for determining MIC and MBC values.
5.1 Hypothesized Mechanism of Action
Benzoic acid and its lipophilic derivatives are known to exert their antimicrobial effects by disrupting the bacterial cell membrane and interfering with key cellular processes.[1][5] The un-dissociated, lipophilic form of the acid can passively diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) that acidify the cytoplasm and disrupt metabolic functions like ATP synthesis. This leads to cellular stress and eventual cell death.
Caption: Hypothesized mechanism of action for benzoic acid derivatives.
Conclusion
This application note provides a robust framework for the initial antimicrobial evaluation of 2-(tert-butylcarbamoyl)benzoic acid. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's inhibitory and bactericidal potential. The inclusion of appropriate controls and adherence to established guidelines like those from CLSI are paramount for ensuring the scientific integrity of the findings. The results from these assays will serve as a critical foundation for further investigation, including time-kill studies, synergy testing, and advanced mechanistic analyses, ultimately determining the potential of this compound in the drug development pipeline.
References
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
Minimum bactericidal concentr
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
Antimicrobial activity of phenol and benzoic acid derivatives. (2025).
Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. (2020). PubMed.
Broth Microdilution. (n.d.). MI - Microbiology.
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). PubMed.
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
Application Notes & Protocols: 2-(tert-Butylcarbamoyl)benzoic Acid in High-Throughput Screening for Serine Protease Inhibitors
Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Scaffold for Enzyme Inhibition 2-(tert-butylcarbamoyl)benzoic acid belongs to the N-substituted benzamide class of molecules, a scaffold recogni...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Enzyme Inhibition
2-(tert-butylcarbamoyl)benzoic acid belongs to the N-substituted benzamide class of molecules, a scaffold recognized for its versatility in medicinal chemistry.[1] The core structure, featuring a benzoic acid moiety linked to a bulky, hydrophobic tert-butyl group via a carbamoyl bridge, presents a unique combination of rigidity and potential for diverse molecular interactions. While direct and extensive biochemical applications for this specific molecule are not widely documented, its structural analogs, the 2-(benzylcarbamoyl)benzoic acid derivatives, have demonstrated a wide spectrum of biological activities, including enzyme inhibition.[1] This has positioned them as promising candidates for therapeutic development.
This technical guide proposes the application of 2-(tert-butylcarbamoyl)benzoic acid as a potential inhibitor of serine proteases, a large and crucial family of enzymes involved in numerous physiological and pathological processes. The protocols detailed herein are designed for a high-throughput screening (HTS) campaign to assess the inhibitory activity of this compound using a robust, fluorescence-based biochemical assay.
Scientific Rationale: Targeting Serine Proteases
Serine proteases are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues. The nucleophilic serine residue plays a pivotal role in peptide bond hydrolysis. The structural features of 2-(tert-butylcarbamoyl)benzoic acid, particularly the carboxylic acid and amide functionalities, suggest potential interactions with the active site of serine proteases. The tert-butyl group can engage in hydrophobic interactions within the substrate-binding pocket, while the carboxylate may interact with positively charged residues or the oxyanion hole.
The proposed application leverages a generic, continuous fluorometric assay, a widely accepted method for determining the potency of enzyme inhibitors in vitro. This assay utilizes a synthetic substrate that, upon cleavage by the protease, releases a fluorescent molecule, providing a direct and quantifiable measure of enzyme activity.
Experimental Workflow for Inhibitor Screening
The overall workflow for evaluating 2-(tert-butylcarbamoyl)benzoic acid as a serine protease inhibitor is a multi-step process designed to ensure data accuracy and reproducibility.
Figure 1: High-throughput screening workflow for inhibitor characterization.
Enzyme: Generic Serine Protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest)
Substrate: Fluorogenic peptide substrate specific to the chosen protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
Solvent: Dimethyl sulfoxide (DMSO), anhydrous
Positive Control: A known inhibitor for the target protease
Microplates: Black, flat-bottom 384-well plates
Preparation of Solutions
Compound Stock Solution (10 mM): Dissolve an appropriate amount of 2-(tert-butylcarbamoyl)benzoic acid in DMSO to achieve a final concentration of 10 mM.
Enzyme Working Solution: Dilute the serine protease stock solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio within the linear range of the assay.
Substrate Working Solution: Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute this stock in Assay Buffer to the final working concentration (typically at or below the Km value for the enzyme).
Positive Control Solution: Prepare a stock solution of the known inhibitor in DMSO and create a dilution series in Assay Buffer.
Assay Procedure
Compound Dispensing:
Create a serial dilution of the 10 mM compound stock solution in DMSO.
Using an acoustic dispenser or a liquid handler, dispense a small volume (e.g., 100 nL) of the diluted compound solutions into the wells of a 384-well plate.
Include wells with DMSO only (negative control) and the positive control inhibitor.
Enzyme Addition and Pre-incubation:
Add 10 µL of the Enzyme Working Solution to each well of the microplate containing the compound.
Mix the plate gently on a plate shaker.
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
Reaction Initiation and Measurement:
Add 10 µL of the Substrate Working Solution to each well to initiate the enzymatic reaction.
Immediately place the microplate into a fluorescence plate reader.
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
Data Analysis
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the kinetic read (fluorescence units per minute).
Calculate Percent Inhibition:
Use the following formula:
% Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))
where:
V_compound is the reaction rate in the presence of the test compound.
V_DMSO is the reaction rate of the negative control (DMSO only).
V_background is the reaction rate in the absence of enzyme.
Determine IC₅₀ Value:
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation and Interpretation
The inhibitory potency of 2-(tert-butylcarbamoyl)benzoic acid should be summarized in a clear and concise format.
Parameter
Value
Compound
2-(tert-butylcarbamoyl)benzoic acid
Target Enzyme
[Specify Serine Protease]
IC₅₀ (µM)
[Determined from dose-response curve]
Assay Format
Fluorescence-based kinetic assay
Substrate
[Specify fluorogenic substrate]
Mechanism of Inhibition: A Proposed Model
While the exact mechanism of inhibition would require further investigation (e.g., enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive), a plausible model can be proposed based on the compound's structure.
Figure 2: Proposed binding mode of the inhibitor in the active site.
Conclusion and Future Directions
This application note provides a comprehensive framework for evaluating the inhibitory potential of 2-(tert-butylcarbamoyl)benzoic acid against serine proteases using a high-throughput, fluorescence-based assay. The provided protocols are robust and can be adapted to various serine proteases and screening platforms. While the application is proposed based on the known activities of structurally related compounds, the methodologies outlined will enable researchers to empirically determine the efficacy of this specific molecule.
Further studies should focus on:
Selectivity Profiling: Screening against a panel of different proteases to determine the selectivity of the compound.
Mechanism of Action Studies: Performing detailed enzyme kinetics to elucidate the mode of inhibition.
Structural Biology: Co-crystallization of the compound with the target enzyme to visualize the binding interactions.
These follow-up experiments will be crucial in validating 2-(tert-butylcarbamoyl)benzoic acid as a valuable tool compound or a lead for drug discovery programs.
References
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1246-1258. Available at: [Link]
Kuntz, D. A., & Friedman, R. D. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. Available at: [Link]
Application Notes and Protocols: High-Content Imaging Assays for Cellular Effects of 2-(tert-butylcarbamoyl)benzoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract In the landscape of contemporary drug discovery, the thorough characterization of novel small molecules is paramount. This guide provides a comprehen...
In the landscape of contemporary drug discovery, the thorough characterization of novel small molecules is paramount. This guide provides a comprehensive framework for utilizing high-content imaging (HCI) to elucidate the cellular effects of 2-(tert-butylcarbamoyl)benzoic acid, a novel benzoic acid derivative. Drawing upon the known biological activities of related benzoic acid compounds, which include cytotoxic and anti-inflammatory properties, we present a tiered strategy of HCI assays.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for assessing cytotoxicity, proliferation, apoptosis, and NF-κB pathway modulation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: Profiling a Novel Benzoic Acid Derivative
2-(tert-butylcarbamoyl)benzoic acid is a synthetic organic compound with a structural backbone shared by a class of molecules with demonstrated therapeutic potential. Benzoic acid and its derivatives have been reported to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects.[2][3] Therefore, a systematic investigation into the cellular impact of this novel derivative is a critical step in evaluating its potential as a therapeutic agent.
High-content imaging, also known as high-content analysis (HCA) or high-content screening (HCS), is an automated microscopy and image analysis-based technology that allows for the simultaneous measurement of multiple cellular parameters in a single assay.[4][5] This approach provides a detailed phenotypic profile of a compound's effect on a cell population, offering significant advantages over traditional single-readout assays.[6] This application note will detail a series of HCI assays to build a comprehensive cellular profile of 2-(tert-butylcarbamoyl)benzoic acid.
Part 1: Primary Screening for Cytotoxicity and Proliferation
Scientific Rationale
The initial step in characterizing a novel compound is to determine its impact on cell viability and proliferation. This provides a fundamental understanding of its potency and therapeutic window. Many benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] A multiplexed HCI assay allows for the simultaneous quantification of cell number, identification of dead cells, and measurement of DNA synthesis, providing a rich dataset from a single experiment.
Experimental Workflow: Cytotoxicity and Proliferation
Caption: Workflow for the primary cytotoxicity and proliferation screen.
Protocol: Multiplexed Cytotoxicity and Proliferation Assay
Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well clear-bottom imaging plate at a density of 5,000 cells per well and allow them to adhere overnight.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(tert-butylcarbamoyl)benzoic acid in DMSO. Further dilute in cell culture medium to the final desired concentrations.
Compound Treatment: Add the compound dilutions to the cell plate. Include vehicle-only (DMSO) and untreated controls.
EdU Labeling: Two hours prior to the end of the incubation period, add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM.
Staining:
At the end of the incubation period (e.g., 48 hours), add propidium iodide (PI) to the media to stain the nuclei of dead cells.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
Perform the Click-iT® reaction to fluorescently label the EdU-containing DNA, following the manufacturer's protocol.
Counterstain all nuclei with Hoechst 33342.
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342, the EdU-fluorophore, and PI.
Image Analysis: Use an image analysis software to:
Segment and count the total number of nuclei (Hoechst channel).
Identify and count the number of dead cells (PI-positive nuclei).
Identify and count the number of proliferating cells (EdU-positive nuclei).
Data Analysis: Calculate the percentage of dead cells and the percentage of EdU-positive cells relative to the total cell number for each concentration. Determine the IC50 (half-maximal inhibitory concentration for viability) and GI50 (half-maximal growth inhibitory concentration) values.
Hypothetical Data Summary
Metric
2-(tert-butylcarbamoyl)benzoic acid
IC50 (Cytotoxicity)
15.2 µM
GI50 (Proliferation)
8.5 µM
Part 2: Investigating the Mechanism of Cell Death - Apoptosis
Scientific Rationale
Should the primary screen reveal cytotoxic activity, the subsequent step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism of action for many anti-cancer drugs. Several benzoic acid derivatives have been reported to induce apoptosis in cancer cells.[1][8] A high-content assay can simultaneously measure multiple hallmarks of apoptosis, such as the activation of effector caspases (e.g., caspase-3/7) and the loss of mitochondrial membrane potential (ΔΨm), providing robust evidence for an apoptotic mechanism.
Apoptotic Pathway Overview
Caption: The NF-κB signaling pathway and potential point of inhibition.
Protocol: NF-κB p65 Nuclear Translocation Assay
Cell Plating: Seed a suitable cell line (e.g., A549 or RAW 264.7 macrophages) in a 96-well imaging plate and allow them to adhere.
Compound Pre-treatment: Pre-treat the cells with a dose-response of 2-(tert-butylcarbamoyl)benzoic acid for 1-2 hours.
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 30-60 minutes. Include unstimulated and stimulated vehicle-only controls.
Immunofluorescence Staining:
Fix the cells with 4% paraformaldehyde.
Permeabilize with 0.2% Triton X-100.
Block with 5% bovine serum albumin (BSA) in PBS.
Incubate with a primary antibody against the NF-κB p65 subunit.
Wash and incubate with a fluorescently-labeled secondary antibody.
Counterstain nuclei with Hoechst 33342.
Imaging: Acquire images in the Hoechst and p65 antibody channels.
Image Analysis:
Segment the nuclear and cytoplasmic compartments of each cell.
Measure the intensity of the p65 fluorescence in both compartments.
Calculate the ratio of nuclear to cytoplasmic p65 fluorescence intensity for each cell.
Data Analysis: Determine the percentage of cells with significant nuclear translocation (ratio above a defined threshold) for each condition. Calculate the IC50 for the inhibition of translocation.
Hypothetical Data Summary
Condition
% Cells with Nuclear NF-κB
Unstimulated
5.2
TNF-α Stimulated (Vehicle)
88.9
TNF-α + 1 µM Compound
65.4
TNF-α + 5 µM Compound
32.1
TNF-α + 10 µM Compound
12.8
Conclusion
The suite of high-content imaging assays detailed in this application note provides a robust and efficient strategy for the initial characterization of the cellular effects of 2-(tert-butylcarbamoyl)benzoic acid. By systematically evaluating cytotoxicity, proliferation, apoptosis, and NF-κB signaling, researchers can rapidly build a comprehensive phenotypic profile of this novel compound. The quantitative, multi-parametric data generated from these assays are invaluable for making informed decisions in the drug discovery pipeline, guiding lead optimization, and elucidating the mechanism of action. This approach underscores the power of HCI to accelerate the development of new therapeutic agents.
References
Charles River Laboratories. High Content Imaging Assays. [Link]
Molecular Devices. High-Content Screening with AgileOptix Technology. [Link]
ACS Chemical Biology. Small-Molecule Screening: Advances in Microarraying and Cell-Imaging Technologies. [Link]
National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
PubMed. Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. [Link]
PubMed. Combination of tert-butyl hydroperoxide with vorinostat induces cell death of Acanthamoeba through cell cycle arrest. [Link]
PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
PubMed. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. [Link]
MDPI. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]
National Center for Biotechnology Information. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. [Link]
Spandidos Publications. 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway. [Link]
National Center for Biotechnology Information. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]
National Center for Biotechnology Information. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. [Link]
PubMed. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase. [Link]
PubMed. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. [Link]
PubMed. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. [Link]
Australian Government Department of Health. Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment. [Link]
National Center for Biotechnology Information. The Effects of Pre-Treatment and Post-Treatment of Thymol against tert-Butyl Hydroperoxide (t-BHP) Cytotoxicity in MCF-7 Cell Line and Fibroblast Derived Foreskin. [Link]
Technical Support Center: A Guide to Optimizing 2-(tert-butylcarbamoyl)benzoic Acid Synthesis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-(tert-butylcarbamoyl)benzoic acid.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. Low yields in this seemingly straightforward reaction are a common but surmountable challenge. This document moves beyond a simple protocol, offering in-depth, field-proven insights into the reaction's mechanics, potential pitfalls, and strategies for maximizing your output.
Section 1: The Primary Synthesis Pathway - A Mechanistic Overview
The synthesis of 2-(tert-butylcarbamoyl)benzoic acid is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and tert-butylamine.[1] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring to form the target amic acid. While the reaction is generally favorable, the bulky nature of the tert-butyl group introduces steric considerations that can influence the reaction rate and outcome.[2]
Caption: Synthesis of 2-(tert-butylcarbamoyl)benzoic acid.
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A logical workflow for diagnosing low yield issues.
Q1: My overall yield is significantly lower than expected (<70%). What are the most common causes?
A low yield in this synthesis almost always traces back to one of three root causes:
Incomplete Reaction: Steric hindrance from the bulky tert-butyl group can slow the reaction, leaving significant amounts of starting material.[2]
Side Product Formation: The primary culprit is the formation of N-tert-butylphthalimide via dehydration of the desired product. This is particularly problematic if the reaction is heated.[3]
Purification Losses: The desired product is a carboxylic acid, while the main byproduct is a neutral imide. Improper acid-base extraction can lead to significant loss of product.
Q2: The reaction seems incomplete, with starting material still present. How can I drive it to completion?
If you've confirmed unreacted phthalic anhydride is the issue, consider these factors:
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or chloroform are generally effective. Running the reaction neat (without solvent) can also be successful but may require more careful temperature control.
Reaction Time: Due to the steric bulk of tert-butylamine, this reaction may require longer stirring at room temperature than syntheses with less hindered amines. Monitor the reaction by Thin Layer Chromatography (TLC) until the phthalic anhydride spot has been consumed.
Reagent Purity: Ensure your phthalic anhydride is dry and free from phthalic acid. The presence of water can hydrolyze the anhydride, rendering it unreactive towards the amine.[2] Likewise, use a high-purity grade of tert-butylamine.
Stoichiometry: Using a slight excess (1.05 to 1.1 equivalents) of the amine can help drive the reaction to completion, but a large excess can complicate purification.
Q3: I've isolated a significant amount of an insoluble white solid that isn't my product. What is it and how can I prevent it?
This is almost certainly N-tert-butylphthalimide . The desired amic acid product can undergo a subsequent intramolecular cyclization, expelling a molecule of water to form the highly stable, five-membered imide ring.[3][4]
Mechanism of Side Product Formation:
Caption: Formation of N-tert-butylphthalimide via dehydration.
Prevention Strategy:
The key to preventing this side reaction is temperature control . The initial ring-opening is often exothermic and proceeds readily at room temperature or even below. The subsequent dehydration to the imide, however, typically requires energy input (heat).
Avoid Heating: Do not heat the reaction mixture unless absolutely necessary. Most protocols for similar amic acid syntheses are successful at room temperature.[5]
Control Exotherm: If running the reaction on a large scale, consider adding the tert-butylamine dropwise to a solution of the phthalic anhydride while cooling the flask in an ice bath to manage the initial exotherm.
Q4: How do I effectively purify my product and remove the N-tert-butylphthalimide byproduct?
This is where understanding the functional groups is critical. Your desired product has a carboxylic acid group (pKa ~4-5), making it acidic. The N-tert-butylphthalimide byproduct is neutral and not readily soluble in aqueous solutions. This difference is ideal for separation via acid-base extraction. A detailed protocol is provided in the next section.
Section 3: Optimized Protocol and Key Parameters
The following protocol is designed to maximize yield by promoting the desired reaction while minimizing side product formation.
Experimental Protocol: Synthesis and Purification
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 eq) in a suitable solvent (e.g., THF or DCM, approx. 0.5 M concentration).
Amine Addition: While stirring at room temperature, add tert-butylamine (1.05 eq) dropwise to the solution over 5-10 minutes.
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (a typical eluent system is 1:1 hexanes:ethyl acetate with a few drops of acetic acid) until the phthalic anhydride starting material is no longer visible.
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
Crude Product Isolation: The crude product will likely be a white or off-white solid containing the desired acid and the imide byproduct.
Purification (Acid-Base Extraction):
Add the crude solid to a separatory funnel containing diethyl ether or ethyl acetate. Ensure all the solid is suspended.
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a sufficient volume to react with all the carboxylic acid.
Shake the funnel vigorously, venting frequently to release CO₂ gas. The desired 2-(tert-butylcarbamoyl)benzoic acid will deprotonate and dissolve in the aqueous layer, while the neutral N-tert-butylphthalimide will remain in the organic layer.
Separate the layers. You may perform a second extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
Combine the aqueous layers in a beaker and cool in an ice bath.
Product Precipitation: While stirring, slowly acidify the combined aqueous layers by adding 1M HCl dropwise. The desired product will precipitate out as a white solid as the solution becomes acidic (confirm with pH paper, target pH ~2).
Final Isolation: Collect the pure product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. Dry the product under vacuum to a constant weight.
Table 1: Summary of Optimized Reaction Parameters
Parameter
Recommended Condition
Rationale
Molar Ratio
1 : 1.05 (Anhydride : Amine)
A slight excess of amine ensures complete consumption of the limiting reagent without complicating purification.
Temperature
0°C to Room Temperature (~25°C)
Minimizes the risk of dehydration to the N-tert-butylphthalimide byproduct.[3][4]
Solvent
THF, DCM, Chloroform
Aprotic solvents that effectively dissolve the starting materials without interfering with the reaction.
Reaction Time
2 - 4 hours
Typically sufficient for completion at room temperature. Always confirm with TLC monitoring.
Exploits the pKa difference between the acidic product and the neutral byproduct for efficient separation.
References
PrepChem. (n.d.). Synthesis of 4-t-butyl-phthalimide. Retrieved from [Link]
Quora. (2020). What is the reaction of phthalic acid with amide? Retrieved from [Link]
Homsi, M. F., & Kasideh, N. N. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Applicable Chemistry, 4(5), 1550-1556. Retrieved from [Link]
Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196. Retrieved from [Link]
JETIR. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR, 5(8). Retrieved from [Link]
Billman, J. H., & Harting, W. F. (1948). The Reaction of Phthalic Anhydride with Amino Acids. Journal of the American Chemical Society, 70(4), 1473–1474. Retrieved from [Link]
Optimizing reaction conditions for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development and organic chemistry.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development and organic chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key visualizations to facilitate a thorough understanding and successful execution of this synthesis.
Introduction
The synthesis of 2-(tert-butylcarbamoyl)benzoic acid is a fundamental reaction in organic chemistry, primarily involving the nucleophilic acyl substitution of phthalic anhydride with tert-butylamine. The bulky tert-butyl group presents unique challenges and considerations in this reaction, which this guide aims to address. Understanding the interplay of steric hindrance, reaction kinetics, and potential side reactions is crucial for optimizing the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid from phthalic anhydride and tert-butylamine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and rearrangement result in the final product, 2-(tert-butylcarbamoyl)benzoic acid, which is an amic acid.[1][2][3]
Q2: How does the steric hindrance of the tert-butyl group affect the reaction?
A2: The bulky tert-butyl group can significantly impact the reaction rate due to steric hindrance.[4][5] This bulkiness can make it more difficult for the nucleophilic nitrogen to approach the carbonyl carbon of the phthalic anhydride. Consequently, the reaction may require more forcing conditions (e.g., higher temperature or longer reaction time) compared to reactions with less hindered amines.[4]
Q3: What are the expected spectroscopic signatures for 2-(tert-butylcarbamoyl)benzoic acid?
¹H NMR: Expect signals for the aromatic protons on the benzoic acid ring, a singlet for the nine equivalent protons of the tert-butyl group, and broad signals for the N-H and O-H protons.
¹³C NMR: Expect signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), a C=O stretch for the amide (amide I band, around 1650 cm⁻¹), and an N-H bend for the amide (amide II band, around 1550 cm⁻¹).[6][7][10]
Q4: Can I use other solvents for this reaction besides THF?
A4: While tetrahydrofuran (THF) is a common choice, other aprotic solvents like diethyl ether, dioxane, or acetonitrile could potentially be used. The ideal solvent should be inert to the reactants and capable of dissolving the starting materials. It is advisable to perform a small-scale trial to evaluate the suitability of an alternative solvent.
Troubleshooting Guide
Issue
Potential Cause(s)
Troubleshooting Steps & Solutions
Low or No Product Yield
1. Incomplete Reaction: Steric hindrance from the tert-butyl group may slow the reaction. 2. Hydrolysis of Phthalic Anhydride: Phthalic anhydride can react with moisture to form phthalic acid, which is unreactive under these conditions. 3. Low Quality Reagents: Impure starting materials can lead to side reactions or inhibit the desired reaction.
1. Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or cautiously increasing the temperature. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Handle phthalic anhydride quickly in a dry environment. 3. Verify Reagent Purity: Use freshly opened or purified reagents. Check the purity of tert-butylamine and phthalic anhydride before use.
Product is an Oil or Fails to Precipitate
1. Incomplete Reaction: The presence of unreacted starting materials can sometimes prevent crystallization. 2. Insufficient Water for Precipitation: The product may be partially soluble in the reaction mixture if not enough cold water is added.
1. Confirm Reaction Completion: Use TLC to ensure all starting material has been consumed. If not, continue the reaction. 2. Optimize Precipitation: Add more cold water to the reaction mixture and stir vigorously. Cooling the mixture in an ice bath can also promote precipitation. If the product remains oily, try scratching the inside of the flask with a glass rod to induce crystallization.
Purified Product is Impure (Contaminated with Starting Material)
1. Inefficient Purification: The washing step may not have been sufficient to remove all unreacted starting materials. 2. Co-precipitation: The starting materials may have co-precipitated with the product.
1. Thorough Washing: Ensure the filtered product is washed thoroughly with a suitable solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether). 2. Recrystallization: If simple washing is insufficient, recrystallize the crude product from a suitable solvent system.
Formation of a Side Product (N-tert-butylphthalimide)
1. High Reaction Temperature: At elevated temperatures, the initially formed amic acid can undergo intramolecular cyclization via dehydration to form the corresponding imide.
1. Control Reaction Temperature: Maintain a moderate reaction temperature. If heating is necessary, do so gently and monitor for the formation of the imide byproduct by TLC.
Experimental Protocols
Standard Synthesis of 2-(tert-butylcarbamoyl)benzoic Acid
This protocol is a general guideline based on the synthesis of similar N-substituted phthalamic acids. Optimization may be required.
Materials:
Phthalic anhydride (1.0 eq)
tert-Butylamine (1.0 - 1.1 eq)
Anhydrous Tetrahydrofuran (THF)
Cold Deionized Water
Diethyl Ether
50 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Procedure:
In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of anhydrous THF.
Cool the solution in an ice bath with stirring.
Slowly add tert-butylamine (1.0 - 1.1 eq) dropwise to the cooled solution.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, pour the mixture into 50 mL of cold deionized water to precipitate the product.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the crude product with cold diethyl ether to remove any unreacted starting materials.
Dry the purified product under vacuum to obtain 2-(tert-butylcarbamoyl)benzoic acid as a solid.
Data Presentation: Reaction Parameter Optimization
The following table provides a hypothetical summary of how reaction conditions could be optimized. Actual results may vary.
Entry
Equivalents of tert-Butylamine
Solvent
Temperature (°C)
Time (h)
Observed Yield (%)
1
1.0
THF
25
2
~75%
2
1.1
THF
25
4
~85%
3
1.1
Dioxane
25
4
~80%
4
1.1
THF
40
2
~90% (minor imide formation)
Visualizations
Reaction Mechanism
Caption: Reaction scheme for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Technical Support Center: Purification of 2-(tert-butylcarbamoyl)benzoic acid
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of 2-(tert-butylcarbamoyl)benzoic acid. This document provides in-depth troubleshooting advice, frequently ask...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 2-(tert-butylcarbamoyl)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for this critical synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification of 2-(tert-butylcarbamoyl)benzoic acid.
Q1: What are the most likely impurities in my crude 2-(tert-butylcarbamoyl)benzoic acid sample?
A1: Impurities typically originate from unreacted starting materials or side-products from the synthesis. The most common synthetic route involves the reaction of phthalic anhydride with tert-butylamine.[1] Therefore, you should anticipate the presence of:
Phthalic Anhydride: The unreacted starting material.
tert-Butylamine: Excess reactant, though its volatility means it may be removed during initial workup.
Phthalic Acid: Formed by the hydrolysis of phthalic anhydride if water is present.
Isomeric Byproducts: Depending on the reaction conditions, minor amounts of isomeric products could be formed.
Solvent Residues: Residual solvents from the reaction or initial workup.
As 2-(tert-butylcarbamoyl)benzoic acid is a key intermediate in the synthesis of drugs like Ivacaftor, impurities from subsequent or preceding steps in a multi-step synthesis may also be present.[2][3][]
Q2: Which purification method should I try first for a rapid, large-scale purification?
A2: For initial, bulk purification, acid-base extraction is the most effective and efficient method.[5][6] This technique leverages the acidic nature of the carboxylic acid group on your target molecule. By treating the crude mixture with a weak base (e.g., sodium bicarbonate), the benzoic acid derivative is converted into its water-soluble carboxylate salt, pulling it into the aqueous phase.[7] Neutral impurities, such as unreacted phthalic anhydride (which hydrolyzes slowly) or other organic byproducts, will remain in the organic layer.[8][9] Subsequent acidification of the aqueous layer will precipitate your purified product. This method is highly scalable and excellent for removing non-acidic contaminants.
Q3: How do I select the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] For 2-(tert-butylcarbamoyl)benzoic acid, which has both polar (carboxylic acid, amide) and non-polar (benzene ring, tert-butyl group) features, a solvent of intermediate polarity or a mixed-solvent system often works best.
Key Principles for Solvent Selection:
"Like Dissolves Like": The molecule's structure suggests solubility in alcohols, ethyl acetate, and possibly toluene or acetone.[12][13]
Solubility Gradient: The solubility should change significantly with temperature. Water is an excellent solvent for recrystallizing simple benzoic acid because its solubility dramatically increases with heat.[14][15] For your more substituted compound, an ethanol/water or acetone/water mixture is a great starting point.
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after your product crystallizes).
Start by testing small amounts of your crude product in various solvents (see the table in Section 4) to empirically determine the best choice.
Q4: My product is "oiling out" instead of crystallizing. What's causing this and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities that depress the melting point.
Troubleshooting Steps:
Reduce Cooling Rate: You may be cooling the solution too quickly. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling encourages the formation of a pure crystal lattice.[10][14]
Add More Solvent: The concentration of your product might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
Change Solvent System: The boiling point of your solvent may be too high. Alternatively, the polarity might be incorrect. Try a different solvent or adjust the ratio of your mixed-solvent system.
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful batch.
Q5: How can I effectively monitor the progress of my purification?
A5:Thin-Layer Chromatography (TLC) is the primary method for monitoring purification.[16] It allows for a rapid assessment of the number of components in a mixture and helps identify the fractions containing your desired product.
Procedure:
Spot your crude material, the purified material, and any collected fractions on a TLC plate (silica gel is standard).
Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).
Visualize the spots under a UV lamp. Your purified product should ideally appear as a single spot, with a different Rf value than the impurities present in the crude sample. The effectiveness of different mobile phases for separating benzoic acid derivatives has been well-documented.[17][18]
Section 2: Troubleshooting Guides
Scenario A: Low Yield After Acid-Base Extraction
Symptom
Probable Cause
Solution
Very little precipitate forms after adding acid to the aqueous layer.
Incomplete Extraction: The pH of the aqueous layer was not basic enough to deprotonate all the carboxylic acid.
Use a pH meter or pH paper to ensure the aqueous layer is > pH 8 after adding the base. If necessary, add more base.
Incomplete Precipitation: The pH of the aqueous layer was not acidic enough to re-protonate the carboxylate salt.
Add acid (e.g., 6M HCl) until the solution is pH < 2.[6] Cool the solution in an ice bath to minimize the solubility of the product.
A persistent emulsion forms between the organic and aqueous layers.
Agitation was too vigorous.
Allow the funnel to stand undisturbed for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion by increasing the ionic strength of the aqueous phase.
The final product is still wet or has a low melting point.
Incomplete Drying: Water or solvent is trapped in the crystals.
Wash the filtered crystals with a small amount of ice-cold water to remove residual salts.[14] Allow the product to dry thoroughly under vacuum.
Scenario B: Poor Purity After Recrystallization
Symptom
Probable Cause
Solution
TLC of the recrystallized product shows persistent impurities.
Co-precipitation: The impurities have similar solubility profiles to the product and crystallized along with it.
Perform a second recrystallization. Ensure you are using the minimum amount of hot solvent required to dissolve the solid; using too much will allow impurities to remain in solution as it cools.[10]
Incomplete Dissolution: Some of the crude material (and trapped impurities) did not fully dissolve during heating.
Ensure all solid material is fully dissolved before allowing the solution to cool. If insoluble impurities are present, perform a hot gravity filtration to remove them before cooling.[11]
The product crystals are colored, but the pure compound should be white.
Colored Impurities Trapped in the Crystal Lattice.
Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.[19]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate 2-(tert-butylcarbamoyl)benzoic acid from neutral organic impurities.
Dissolution: Dissolve the crude product (e.g., 5.0 g) in an appropriate organic solvent like diethyl ether or ethyl acetate (50 mL) in a separatory funnel.
Base Extraction: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction.[5]
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Repeat Extraction: Repeat the extraction of the organic layer with another 30 mL portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one. This ensures complete transfer of the carboxylate salt.
Back-Wash (Optional): To remove any neutral compounds that may have contaminated the aqueous layer, add ~20 mL of fresh diethyl ether to the combined aqueous extracts, shake, and discard the ether layer.[5]
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~2), which will be indicated by the cessation of fizzing and the formation of a thick white precipitate.[6][7]
Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.
Washing & Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts. Leave the solid under vacuum to air dry for at least 20 minutes, then transfer to a watch glass to dry completely.
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable solvent (e.g., an ethanol/water mixture) has been identified.
Dissolution: Place the crude 2-(tert-butylcarbamoyl)benzoic acid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate until the solid just dissolves. The goal is to use the minimum amount of hot solvent.[10]
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated. Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for the formation of large, pure crystals.[14]
Ice Bath: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 15-20 minutes to maximize the yield of precipitated product.
Isolation: Collect the crystals by vacuum filtration.
Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities from the mother liquor. Dry the purified crystals under vacuum.
Section 4: Data and Visualization
Table 1: Solvent Selection Guide for Recrystallization
This table provides guidance on selecting a solvent for the recrystallization of 2-(tert-butylcarbamoyl)benzoic acid, based on general solubility principles for benzoic acid derivatives.[12][13][20]
Solvent
Boiling Point (°C)
Polarity
Suitability Notes
Water
100
High
Poor solubility at room temp, but much higher when hot.[14] Excellent as an anti-solvent with a more organic primary solvent.
Ethanol
78
High
Good solubility. Often used as the primary solvent in a mixed system with water.[15]
Acetone
56
Medium-High
Good solubility. Can be used in a mixed system with water or hexane. Volatility can be a challenge.
Ethyl Acetate
77
Medium
Good solvent. May require pairing with a non-polar anti-solvent like hexane for effective crystallization.
Toluene
111
Low
May be a suitable solvent, as benzoic acid shows moderate solubility.[12] Good for removing more polar impurities.
Hexane
69
Low
Poor solubility. Primarily used as an anti-solvent to precipitate the product from a more polar solution.
Diagram 1: Workflow for Purification via Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Diagram 2: Troubleshooting Logic for Failed Recrystallization
Caption: Troubleshooting Logic for Failed Recrystallization.
Section 5: References
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
Ivacaftor Impurities. (n.d.). SynZeal.
Begg, B. (2017, December 31). Extraction of Benzoic Acid. Odinity.
Lab Report Recrystallization. (2016, September 27). Florida A&M University.
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
Recrystallization of Benzoic Acid. (n.d.). University of Nebraska-Lincoln, Department of Chemistry.
Zhang, Y., et al. (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate.
The Extraction of Benzoic Acid from a Mixture. (n.d.). University of Missouri–St. Louis, Department of Chemistry.
The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis, Department of Chemistry.
Ivacaftor-impurities. (n.d.). Pharmaffiliates.
Berezkin, V. G., & Gibalova, E. Y. (n.d.). The chromatograms of the halogen derivatives of benzoic acids... ResearchGate.
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
Benzoic Acid-Base Extraction. (n.d.). Cram.
Ivacaftor and Impurities. (n.d.). BOC Sciences.
Synthesis of 2-(4'-tert-amylbenzoyl)-benzoic acid. (n.d.). PrepChem.com.
Henkel, C. V. (1966). Purification of benzoic acid. U.S. Patent 3,235,588.
Perrotti, E., & Tinucci, L. (1990). Process for the manufacture of benzoic acid and salts thereof. U.S. Patent 4,965,406.
Zink, R. (1984). Process for preparing 2-benzoylbenzoic acids. U.S. Patent 4,431,840.
Oliveira, C., et al. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.
Berezkin, V. G., & Gibalova, E. Y. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate.
Brueckner, K., et al. (1978). Process for the purification of benzoic acid. U.S. Patent 4,092,353.
Bhatia, S. C., et al. (1988). High-performance liquid chromatography of antifilarials. II. Determination of S-(2-carboxyethyl)-N-(2-tert.-butyl-5-methoxy-benzthiazol- 6-yl)dithiocarbamate and its active isothiocyanate metabolite in biological fluids. Journal of Chromatography.
Kumar, G., et al. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
Reaction Monitoring of the Esterification Progress of Benzoic Acid... (n.d.). Sigma-Aldrich.
Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd.
Process for the synthesis of ivacaftor and related compounds. (2016). Google Patents.
Process for the purification of benzoic acid by distillation with an amine. (n.d.). Google Patents.
Industrial process for making an Ivacaftor and its intermediates. (2017). Google Patents.
Thati, J., et al. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
Benzoic Acid. (n.d.). PubChem, National Center for Biotechnology Information.
Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate.
Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.
Addressing side reactions in the synthesis of 2-(tert-butylcarbamoyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-based solutions in a direct question-and-answer format to ensure you can achieve high yield and purity in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis.
Q1: What is the most common and straightforward method for synthesizing 2-(tert-butylcarbamoyl)benzoic acid?
The most prevalent laboratory-scale synthesis involves the reaction of phthalic anhydride with tert-butylamine. This method is favored for its operational simplicity and the ready availability of the starting materials. The amine nucleophilically attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and formation of the desired amic acid product.
Q2: What is the primary side product I should be concerned about in this reaction?
The most significant and common side product is N-tert-butylphthalimide . This undesired imide is formed through the intramolecular cyclization of the desired 2-(tert-butylcarbamoyl)benzoic acid product, with the elimination of a water molecule. This side reaction is particularly favored at elevated temperatures.
Q3: How can I monitor the progress of the reaction and the formation of side products?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[1][2][3] You can spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The desired product, being a carboxylic acid, will have a different retention factor (Rf) than the less polar starting anhydride and the N-tert-butylphthalimide byproduct. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity assessment.[3][4]
Part 2: Troubleshooting Guide for Specific Side Reactions
This core section provides a detailed analysis of specific problems, their mechanistic origins, and actionable protocols to mitigate them.
Issue 1: Significant Formation of N-tert-butylphthalimide
Problem: My final product is contaminated with a significant amount of N-tert-butylphthalimide, or it is the major product isolated. This is often observed as a less polar spot on TLC and can be confirmed by NMR spectroscopy.
Probable Cause: The formation of the imide is a dehydration reaction of the desired amic acid product. This process is catalyzed by acid and, most significantly, accelerated by heat.[5][6] If the reaction is run at a high temperature (e.g., refluxing in a high-boiling solvent like toluene or xylene), the equilibrium will be driven towards the thermodynamically stable imide.
Mechanism Insight: The carboxylic acid group of the desired product can protonate the amide carbonyl, making it more electrophilic. The amide nitrogen then attacks this activated carbonyl, leading to a tetrahedral intermediate which subsequently eliminates water to form the stable five-membered imide ring.[5][6]
Solutions & Protocols:
Strict Temperature Control: The most critical parameter is temperature. Running the reaction at or below room temperature drastically reduces the rate of imide formation.
Choice of Solvent: Use a solvent in which the starting materials are soluble but that does not require heating. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are excellent choices for conducting the reaction at 0 °C to room temperature.
Recommended Protocol: Low-Temperature Synthesis
Dissolve phthalic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C using an ice-water bath.
Slowly add tert-butylamine (1.05 eq) dropwise to the stirred solution over 15-20 minutes. The slight excess of amine ensures complete consumption of the anhydride.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
Continue stirring for 4-6 hours, monitoring the disappearance of the phthalic anhydride spot by TLC.
Upon completion, the product often precipitates. If not, the solvent can be removed under reduced pressure. The crude product can then be purified.
Issue 2: Low Yield and Recovery of Unreacted Phthalic Anhydride
Problem: The reaction appears incomplete, and a significant amount of starting phthalic anhydride is recovered after workup.
Probable Cause:
Poor Solubility: Phthalic anhydride has limited solubility in some non-polar solvents. If it does not fully dissolve, the reaction becomes heterogeneous and slow.
Insufficient Reaction Time: Amide formation, especially at lower temperatures, may require several hours to reach completion.
Stoichiometry: Inaccurate measurement of reagents can lead to an excess of the anhydride.
Solutions & Protocols:
Solvent Selection: Ensure you are using a solvent that can adequately dissolve the phthalic anhydride. A solvent mixture, such as THF/DCM, can sometimes improve solubility.
Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature, continuing to monitor by TLC until the anhydride is consumed.[1]
Confirm Stoichiometry: Double-check the molar calculations and accurately weigh the starting materials. Using a slight excess (1.05 eq) of the amine can help drive the reaction to completion.
Issue 3: Difficulty in Product Purification
Problem: The crude product is an oil or is difficult to crystallize, and purification by column chromatography results in product loss.
Probable Cause: The presence of both the acidic desired product and the neutral N-tert-butylphthalimide byproduct can complicate purification. The acidic nature of the product can also cause it to streak on silica gel chromatography.
Solutions & Protocols:
Acid-Base Extraction: This is a highly effective method to separate the desired carboxylic acid product from the neutral imide byproduct.
Protocol: Purification via Acid-Base Extraction
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The desired 2-(tert-butylcarbamoyl)benzoic acid will be deprotonated and move into the aqueous layer as its sodium salt. The neutral N-tert-butylphthalimide will remain in the organic layer.
Separate the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
Combine the aqueous layers and cool in an ice bath.
Slowly acidify the aqueous layer by adding 1 M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The desired product will precipitate as a white solid.
Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.
Recrystallization: If the product is solid but contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can yield highly pure material.
Part 3: Visualization of Reaction Pathways
To better illustrate the chemical transformations, the following diagrams outline the main synthesis and the key side reaction.
Caption: Main reaction and side reaction pathway.
Caption: Troubleshooting decision workflow.
Part 4: Analytical Data Comparison
For effective characterization, comparing the analytical data of the product and the main side product is crucial.
Compound
Technique
Key Differentiating Features
2-(tert-butylcarbamoyl)benzoic acid
¹H NMR
Presence of a broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.
FT-IR
Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), C=O stretch from acid (~1700 cm⁻¹), and Amide I band (~1640 cm⁻¹).
TLC (EtOAc/Hexane)
More polar (lower Rf) due to the free carboxylic acid.
N-tert-butylphthalimide
¹H NMR
Absence of the carboxylic acid proton signal. Aromatic protons may appear as two distinct multiplets.
FT-IR
Absence of the broad O-H stretch. Shows characteristic symmetric and asymmetric imide C=O stretches (~1770 and 1710 cm⁻¹).
TLC (EtOAc/Hexane)
Less polar (higher Rf) compared to the amic acid.
References
BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
BenchChem. (2025). Application Notes and Protocols for Amidation Reactions. BenchChem Technical Support.
ResearchGate. (n.d.). The amidation of phthalic anhydride using amines. ResearchGate. Available at: [Link]
BenchChem. (2025). Optimization of analytical methods for 2-(Benzylcarbamoyl)benzoic acid detection. BenchChem Technical Support.
MDPI. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules. Available at: [Link]
BenchChem. (2025). A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. BenchChem Technical Support.
PubMed. (2015). Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. National Center for Biotechnology Information. Available at: [Link]
RSC Publishing. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
Technical Support Center: Purification of 2-(tert-butylcarbamoyl)benzoic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the purification of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 2-(tert-butylcarbamoyl)benzoic acid through recrystallization.
Introduction
2-(tert-butylcarbamoyl)benzoic acid is a benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its synthesis, typically through the reaction of phthalic anhydride with tert-butylamine, can result in impurities that may affect downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. This guide provides a comprehensive approach to optimizing the recrystallization of 2-(tert-butylcarbamoyl)benzoic acid, including a systematic method for solvent selection and troubleshooting common experimental challenges.
Understanding Potential Impurities
The primary impurities in a typical synthesis of 2-(tert-butylcarbamoyl)benzoic acid are likely to be the unreacted starting materials. Understanding the properties of these impurities is crucial for designing an effective purification strategy.
Phthalic Anhydride: A white solid that can be hydrolyzed to phthalic acid. Phthalic acid is moderately soluble in water and more soluble in organic solvents like alcohols and acetone.[1][2]
tert-Butylamine: A volatile, colorless liquid that is miscible with water and common organic solvents.
N-tert-butylphthalimide: A potential side-product formed by the cyclization of 2-(tert-butylcarbamoyl)benzoic acid, especially at elevated temperatures.
The goal of recrystallization is to select a solvent in which 2-(tert-butylcarbamoyl)benzoic acid has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.
Experimental Protocol: Systematic Solvent Selection for Recrystallization
Due to the limited availability of specific solubility data for 2-(tert-butylcarbamoyl)benzoic acid, a systematic experimental approach is the most reliable method for identifying the optimal recrystallization solvent.
Objective: To identify a single or mixed solvent system that effectively dissolves the crude 2-(tert-butylcarbamoyl)benzoic acid when hot and provides a high recovery of pure crystals upon cooling.
Materials:
Crude 2-(tert-butylcarbamoyl)benzoic acid
A selection of test solvents (see Table 1 for suggestions)
Test tubes or small Erlenmeyer flasks
Heating apparatus (hot plate, water bath, or oil bath)
Vortex mixer
Ice bath
Procedure:
Initial Solubility Screening (Room Temperature):
Place approximately 20-30 mg of the crude product into separate test tubes.
Add 0.5 mL of a test solvent to each tube.
Agitate the mixture at room temperature for 1-2 minutes.
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature. Solvents that readily dissolve the compound at this stage are generally unsuitable for single-solvent recrystallization.
Hot Solvent Solubility Test:
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
Add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent required.
An ideal solvent will dissolve the compound completely in a minimal amount of hot solvent. If a large volume of solvent is required, the recovery of the product will likely be low.
Crystallization and Recovery Assessment:
Allow the hot, clear solutions to cool slowly to room temperature.
Observe for crystal formation. If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the crude material.
Once the solution has reached room temperature, place the test tubes in an ice bath for 10-15 minutes to maximize crystal formation.
Visually assess the quantity and quality of the crystals formed. A successful recrystallization will yield a significant amount of well-formed crystals.
Table 1: Suggested Solvents for Screening
Solvent
Polarity
Boiling Point (°C)
Rationale for Inclusion
Water
High
100
Carboxylic acids often have temperature-dependent solubility in water.[3]
Ethanol
High
78
Good general solvent for polar organic molecules.
Isopropanol
Medium-High
82
Similar to ethanol, offers a slightly different polarity.
Ethyl Acetate
Medium
77
A common solvent for recrystallization of moderately polar compounds.
Toluene
Low
111
Can be effective for aromatic compounds; use with caution due to high boiling point.
Acetone
High
56
Often a good solvent, but its low boiling point can lead to rapid evaporation.
Acetonitrile
High
82
A polar aprotic solvent that can offer different solubility characteristics.
Heptane/Hexane
Very Low
~98 / ~69
Useful as an anti-solvent in a mixed solvent system.
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of 2-(tert-butylcarbamoyl)benzoic acid once a suitable solvent has been identified.
Technical Support Center: Optimizing Catalyst Selection for 2-(tert-butylcarbamoyl)benzoic Acid Synthesis
Last Updated: 2026-01-16 Introduction Welcome to the technical support center for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: January 2026
Last Updated: 2026-01-16
Introduction
Welcome to the technical support center for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. The synthesis, primarily involving the reaction of phthalic anhydride with tert-butylamine, is a foundational method for creating N-substituted phthalamic acids. While seemingly straightforward, achieving high yield and purity requires careful consideration of catalyst selection and reaction conditions. This document offers a structured approach to troubleshooting common issues and provides detailed protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-(tert-butylcarbamoyl)benzoic acid, covering reaction mechanisms, catalyst roles, and potential side reactions.
Q1: What is the fundamental reaction mechanism for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid from phthalic anhydride and tert-butylamine?
A1: The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the desired product, 2-(tert-butylcarbamoyl)benzoic acid, which is an amic acid.[1][2]
Q2: Is a catalyst always necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow and may not go to completion, leading to lower yields. Catalysts are employed to accelerate the rate of reaction and improve the overall efficiency. The choice of catalyst can significantly impact reaction time, temperature requirements, and impurity profiles. For industrial-scale production, catalysts are essential for economic viability.
Q3: What are the common side reactions or byproducts I should be aware of?
A3: A primary side reaction is the dehydration of the product, 2-(tert-butylcarbamoyl)benzoic acid, to form N-tert-butylphthalimide, especially at elevated temperatures. Another potential byproduct is the unreacted starting materials, phthalic anhydride and tert-butylamine, if the reaction does not go to completion. Hydrolysis of phthalic anhydride to phthalic acid can also occur if moisture is present in the reaction mixture. Careful control of reaction conditions is crucial to minimize these impurities.
Q4: Can I use other starting materials besides phthalic anhydride?
A4: Yes, phthalic acid can also be used as a starting material. However, the reaction with an amine to form an amide directly from a carboxylic acid is generally less efficient and requires more forcing conditions or the use of coupling agents.[3][4] Phthalic anhydride is typically preferred due to its higher reactivity.[5]
Troubleshooting and Optimization Guides
This section provides solutions to common problems encountered during the synthesis of 2-(tert-butylcarbamoyl)benzoic acid, with a focus on catalyst selection and reaction optimization.
Issue 1: Low Reaction Yield
Low product yield is a frequent challenge and can be attributed to several factors.
Potential Cause
Troubleshooting Steps & Solutions
Suboptimal Catalyst
The choice of catalyst is critical. While the reaction can be self-catalyzed to some extent, Lewis acids or base catalysts can significantly improve the yield. Consider screening a panel of catalysts to identify the most effective one for your specific conditions.
Incomplete Reaction
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the reaction has stalled, consider increasing the reaction time or temperature. However, be mindful that excessive heat can promote the formation of N-tert-butylphthalimide.
Poor Solubility of Reactants
Ensure that both phthalic anhydride and tert-butylamine are fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent or selecting an alternative solvent system. Tetrahydrofuran (THF) is a commonly used solvent for this reaction.[7]
Moisture Contamination
The presence of water can lead to the hydrolysis of phthalic anhydride to phthalic acid, which is less reactive.[8] Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize this side reaction.
Issue 2: Formation of N-tert-butylphthalimide Byproduct
The formation of the imide byproduct is a common issue, particularly at higher temperatures.
Potential Cause
Troubleshooting Steps & Solutions
High Reaction Temperature
The cyclization of 2-(tert-butylcarbamoyl)benzoic acid to N-tert-butylphthalimide is a dehydration reaction favored by heat. Maintain the reaction temperature at the lowest effective level. Room temperature or slightly elevated temperatures (40-60°C) are often sufficient, especially with an effective catalyst.
Prolonged Reaction Time
Even at moderate temperatures, extended reaction times can lead to increased imide formation. Optimize the reaction time by closely monitoring its progress.
Acidic Conditions
Acidic catalysts or conditions can promote the dehydration reaction. If using an acid catalyst, carefully control its concentration. Consider using a non-acidic or base catalyst if imide formation is a significant problem.
Issue 3: Difficulty in Product Purification
Challenges in purifying the final product often stem from the presence of unreacted starting materials or byproducts.
Potential Cause
Troubleshooting Steps & Solutions
Presence of Unreacted Phthalic Anhydride
Unreacted phthalic anhydride can be removed by washing the crude product with a solvent in which the anhydride is soluble but the desired product is not, such as diethyl ether.[7]
Presence of Phthalic Acid
If phthalic acid is present due to hydrolysis, it can often be removed by recrystallization from a suitable solvent system. Aqueous workups can also be employed to separate the more water-soluble phthalic acid from the product.[9]
Co-precipitation of Product and Byproducts
If the product and byproducts have similar solubilities, purification by simple precipitation or recrystallization may be difficult. In such cases, column chromatography may be necessary to achieve high purity.
Experimental Protocols
This section provides detailed, step-by-step methodologies for catalyst screening and a general synthesis protocol.
Protocol 1: Catalyst Screening Workflow
A systematic approach to catalyst screening is essential for identifying the optimal catalyst for your specific reaction conditions.
Materials:
Phthalic anhydride
tert-Butylamine
Anhydrous solvent (e.g., THF, Dichloromethane)
A selection of catalysts to screen (e.g., Lewis acids like ZnCl₂, AlCl₃; bases like Triethylamine, Pyridine; organocatalysts)
Small scale reaction vials
Stirring plate and stir bars
Analytical equipment (TLC, HPLC, or GC-MS)
Procedure:
Preparation: In a series of reaction vials, dissolve phthalic anhydride (1.0 eq) in the chosen anhydrous solvent.
Catalyst Addition: To each vial, add a specific catalyst at a predetermined loading (e.g., 1-10 mol%). Include a control reaction with no catalyst.
Amine Addition: Add tert-butylamine (1.0-1.2 eq) to each vial.
Reaction: Stir the reactions at a constant temperature (e.g., room temperature or 40°C).
Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 24h), take a small aliquot from each reaction and analyze it to determine the conversion to the desired product and the formation of any byproducts.
Analysis: Compare the results from the different catalysts to identify the one that provides the highest yield and selectivity in the shortest time.
Caption: A streamlined workflow for efficient catalyst screening.
Protocol 2: General Synthesis of 2-(tert-butylcarbamoyl)benzoic acid
This protocol provides a general procedure for the synthesis, which should be optimized based on the results of catalyst screening.
Materials:
Phthalic anhydride (1.0 eq)
tert-Butylamine (1.1 eq)
Optimal catalyst (determined from screening)
Anhydrous Tetrahydrofuran (THF)
Cold water
Diethyl ether
Round bottom flask
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Procedure:
In a round bottom flask, dissolve phthalic anhydride in anhydrous THF.
Add the optimal catalyst to the solution.
Slowly add tert-butylamine to the reaction mixture while stirring.
Stir the reaction at the optimized temperature for the determined amount of time.
Monitor the reaction to completion by TLC or HPLC.
Once the reaction is complete, pour the mixture into cold water to precipitate the product.[7]
Collect the solid product by vacuum filtration.
Wash the crude product with diethyl ether to remove any unreacted phthalic anhydride.[7]
Dry the purified product to obtain 2-(tert-butylcarbamoyl)benzoic acid as a solid.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree to guide troubleshooting efforts.
References
Physics Forums. (2010, November 9). How does a primary amine react with phthalic anhydride to form an imide? Retrieved from [Link]
Quora. (2015, January 7). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Retrieved from [Link]
ResearchGate. (n.d.). The amidation of phthalic anhydride using amines. Retrieved from [Link]
Quora. (2020, June 26). What is the reaction of phthalic acid with amide? Retrieved from [Link]
RSC Publishing. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-(4'-tert-amylbenzoyl)-benzoic acid. Retrieved from [Link]
Google Patents. (n.d.). US4965406A - Process for the manufacture of benzoic acid and salts thereof.
Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]
IOPscience. (n.d.). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]
Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
National Institutes of Health. (n.d.). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from [Link]
Google Patents. (n.d.). SU1766250A3 - Method of benzoic acid purification.
PubMed. (2009, July 29). Catalytic transamidation reactions compatible with tertiary amide metathesis under ambient conditions. Retrieved from [Link]
PubMed. (1989, December). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Retrieved from [Link]
PubMed. (2025, May 13). Structure-directing optimization of N-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]
Technical Support Center: Scale-Up Synthesis of 2-(tert-butylcarbamoyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to address the common challenges e...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-(tert-butylcarbamoyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production. We will move beyond simple protocols to explore the causality behind common issues and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the standard, reliable laboratory method for synthesizing 2-(tert-butylcarbamoyl)benzoic acid?
The most direct and common method for synthesizing 2-(tert-butylcarbamoyl)benzoic acid is via the nucleophilic acyl substitution reaction between phthalic anhydride and tert-butylamine. The reaction involves the attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form the desired N-substituted phthalamic acid.
A general laboratory protocol is as follows, which serves as a baseline before discussing scale-up modifications.[1][2]
Experimental Protocol: Laboratory Scale Synthesis
Materials:
Phthalic Anhydride (1.0 eq)
tert-Butylamine (1.05 eq)
Tetrahydrofuran (THF), anhydrous (approx. 5-10 mL per gram of phthalic anhydride)
Procedure:
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve phthalic anhydride in anhydrous THF under an inert atmosphere (e.g., nitrogen).
Cool the solution to 0-5°C using an ice-water bath.
Add tert-butylamine dropwise to the stirred solution over 30-60 minutes. Causality: A slow, controlled addition is critical to manage the reaction exotherm. A rapid addition can cause localized heating, which significantly promotes the formation of the undesired N-tert-butylphthalimide side product.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete conversion.
Monitor the reaction by TLC or LC-MS to confirm the consumption of phthalic anhydride.
The product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum.
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
Dry the product under vacuum to yield 2-(tert-butylcarbamoyl)benzoic acid as a white solid.
Core Synthesis Mechanism and Side Reaction Pathway
Understanding the underlying mechanism is crucial for effective troubleshooting. The primary reaction is straightforward, but a key competing reaction—dehydration to the imide—is the source of most scale-up challenges.
Caption: Reaction scheme showing the desired amic acid formation and the competing dehydration pathway.
Scale-Up Troubleshooting Guide
Q1: My yield has dropped significantly after moving from a 10g to a 500g scale. What are the most probable causes?
This is a classic scale-up issue stemming from changes in the surface-area-to-volume ratio.
Symptom
Underlying Cause
Troubleshooting Action & Rationale
Low Yield, Clean Product
Incomplete Reaction or Product Loss
1. Re-evaluate Solvent Volume: Ensure starting materials are fully dissolved. On scale-up, concentrations may need adjustment to prevent precipitation of starting material. 2. Optimize Isolation: The product's solubility may differ in larger solvent volumes. Check the mother liquor for dissolved product. Consider a second crop precipitation or an anti-solvent addition.
Low Yield, High Impurity
Side Reaction Domination
1. Inadequate Temperature Control: The reaction is exothermic. A larger volume retains heat more effectively. Implement more efficient cooling (e.g., jacketed reactor) and reduce the addition rate of the amine.[3] 2. See Q2 for specific guidance on imide formation.
Material Handling Losses
Physical Loss During Transfer/Filtration
1. Slurry Transfer: If the product precipitates, ensure filtration equipment is appropriately sized. Consider transferring the product as a slurry to the filter to minimize losses on vessel walls.
Q2: My scaled-up batch is heavily contaminated with N-tert-butylphthalimide. How do I prevent this?
The formation of N-tert-butylphthalimide is a direct result of the dehydration of the desired amic acid product. This process is almost always promoted by excess heat.
Root Cause Analysis:
Poor Heat Dissipation: As batch size increases, the surface area available to dissipate heat decreases relative to the volume generating it. An exotherm that is manageable at 100 mL can lead to a significant temperature spike in a 20 L reactor.
Rate of Amine Addition: Adding the tert-butylamine too quickly creates localized "hot spots" where the temperature far exceeds the bulk solution temperature, driving imide formation even if the external thermocouple reads as normal.
Choice of Solvent: While solvents like glacial acetic acid are used for forming some amic acids, they often require heat, which is counterproductive here.[4] Aprotic solvents with moderate boiling points (like THF, 2-MeTHF, or acetone) are generally safer choices for this specific transformation as they facilitate reaction at lower temperatures.
Caption: Troubleshooting workflow for diagnosing and resolving N-tert-butylphthalimide contamination.
Q3: The product crashes out of solution as a thick, unfilterable slurry. How can I improve the physical properties for isolation?
This is a common issue related to crystallization and solubility. A product that rapidly precipitates often traps impurities and forms fine particles that are difficult to filter and wash effectively.
Strategies for Improved Isolation:
Solvent System Modification:
Rationale: The ideal system keeps the product soluble at the reaction temperature but allows for controlled precipitation upon cooling or addition of an anti-solvent.
Action: If using THF, consider a co-solvent. For example, adding a controlled amount of a non-polar solvent like heptane or MTBE after the reaction is complete can induce a slower, more controlled crystallization, leading to a more easily filtered solid.
Controlled Cooling Profile:
Rationale: Crash cooling a saturated solution generates fine, amorphous particles. A slow, linear cooling ramp allows for proper crystal growth.
Action: Instead of placing the reactor directly in an ice bath, use a programmable chiller to cool the batch from room temperature to 0°C over 2-4 hours.
Temperature of Filtration:
Rationale: The solubility of the product is temperature-dependent. Filtering at the lowest possible temperature minimizes product loss to the mother liquor.
Action: Ensure the filtration apparatus (e.g., Nutsche filter) is jacketed and cooled to the same temperature as the slurry.
Purification at Scale
Q4: What is the most robust method for purifying multi-kilogram batches of 2-(tert-butylcarbamoyl)benzoic acid?
While direct isolation from the reaction can yield high-purity material if the reaction is well-controlled, a final recrystallization step is often required to meet stringent purity specifications (>99.5%).
Recommended Recrystallization Protocol:
Solvent Selection: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room or sub-ambient temperatures. Common choices include isopropanol (IPA), acetone, or ethyl acetate. A co-solvent system, such as Acetone/Heptane or IPA/Water, is highly effective.
Protocol (Example with IPA/Water):
Dissolve the crude 2-(tert-butylcarbamoyl)benzoic acid in a minimal amount of hot IPA (e.g., 3-4 mL per gram of crude material) at 60-70°C.
Once fully dissolved, filter the hot solution through a polishing filter to remove any insoluble particulate matter.
Slowly add deionized water (anti-solvent) to the hot, stirred solution until the solution becomes faintly turbid (cloud point).
Add a small amount of hot IPA back to the solution until it becomes clear again.
Allow the solution to cool slowly to room temperature, then further cool to 0-5°C for several hours to maximize crystallization.
Collect the purified crystals by filtration, wash with a cold IPA/water mixture (e.g., 1:1), and dry under vacuum.
Rationale: This anti-solvent crystallization method provides a high degree of purification, effectively removing both more polar and less polar impurities than a single-solvent crystallization. The slow cooling and controlled precipitation are key to obtaining a product with high purity and good physical form.[5][6]
References
CN102344405A - Method for preparing N-butylphthalimide.
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
Synthesis of 4-t-butyl-phthalimide. PrepChem.com.
An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. Benchchem.
N-tert-Butylphthalimide | C12H13NO2.
Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
Step-by-step synthesis protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. Benchchem.
US4092353A - Process for the purification of benzoic acid.
Technical Support Center: Minimizing Byproduct Formation in the Amidation of Phthalic Anhydride
Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for the amidation of phthalic anhydride.
Author: BenchChem Technical Support Team. Date: January 2026
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the amidation of phthalic anhydride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, increase yields, and ensure the purity of your final product.
Section 1: Understanding the Core Reaction & Potential Pitfalls
The synthesis of phthalimides from phthalic anhydride is a cornerstone reaction in organic chemistry, notably utilized in the Gabriel synthesis of primary amines and the development of various pharmaceuticals.[1][2] The process appears straightforward but is often complicated by the formation of several byproducts that can hinder yield and purity.
The reaction proceeds in two main steps:
Amide Formation: A nucleophilic attack by an amine or ammonia on one of the carbonyl carbons of the phthalic anhydride ring.[3] This opens the anhydride to form the intermediate, o-phthalamic acid (or its N-substituted derivative).
Imide Formation (Cyclization): An intramolecular condensation of the phthalamic acid, involving the elimination of a water molecule to form the stable five-membered phthalimide ring. This step typically requires heat.
The primary challenge lies in driving the reaction to completion while preventing the formation of stable byproducts.
Caption: Desired reaction pathway versus common byproduct formation routes.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the amidation of phthalic anhydride in a direct question-and-answer format.
Question 1: My final product is contaminated with a significant amount of phthalamic acid. How do I promote complete ring closure?
Cause: The presence of phthalamic acid indicates that the second step of the reaction—intramolecular dehydration and cyclization—is incomplete. This is the most common issue and is almost always related to insufficient thermal energy or inefficient water removal. The ring-opening to form phthalamic acid is often facile, but the ring-closing requires more forcing conditions.
Solutions:
Increase Reaction Temperature: The dehydration of phthalamic acid to phthalimide is an endothermic process that requires high temperatures, often in the range of 150-300°C.[4] If you are running the reaction in a solvent, ensure you are at a sufficient reflux temperature. For solvent-free "melt" reactions, a temperature of at least 180-200°C is necessary to drive off water and promote cyclization.[5]
Efficient Water Removal: The water produced during cyclization can hydrolyze the starting phthalic anhydride or participate in equilibrium reactions.
Azeotropic Distillation: If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to continuously remove water from the reaction mixture, driving the equilibrium toward the product.
Inert Gas Sparging: For high-temperature melt reactions, a slow stream of dry nitrogen or argon can help carry away the water vapor as it forms.
Vacuum: Applying a vacuum can also be effective for removing water, especially at the later stages of the reaction, but be mindful of the potential for sublimating the phthalic anhydride starting material.[6]
Experimental Protocol: Driving an Incomplete Reaction to Completion
If your crude product (confirmed by IR or NMR to contain phthalamic acid) is thermally stable, transfer it to a round-bottom flask equipped with a short-path distillation head.
Heat the flask under a slow stream of nitrogen to a temperature above the melting point of the mixture (typically >200°C).
Maintain this temperature for 1-2 hours. You should observe water distilling from the reaction mixture.
Allow the mixture to cool, then recrystallize the resulting solid from a suitable solvent (e.g., ethanol or water) to obtain pure phthalimide.[4]
Question 2: My reaction has a low yield, and TLC/NMR analysis shows a large amount of unreacted phthalic anhydride and another polar byproduct I've identified as phthalic acid. What's wrong?
Cause: The presence of phthalic acid is a clear indicator of hydrolysis.[5] Phthalic anhydride is highly reactive toward water, especially at elevated temperatures.[7] The water source could be from wet reagents, solvents, or atmospheric moisture. This side reaction consumes your starting material and complicates purification.
Solutions:
Ensure Anhydrous Conditions:
Glassware: Oven-dry all glassware (at >120°C for at least 4 hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.
Solvents: Use freshly distilled or commercially available anhydrous solvents.
Reagents: Ensure your amine is dry. If using aqueous ammonia, the high temperature of the reaction is designed to drive off the water, but for reactions with primary amines, water should be scrupulously excluded.[4]
Run Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere provides a positive pressure of dry gas, preventing atmospheric moisture from entering the reaction vessel.
Check Reagent Purity: The phthalic anhydride itself can absorb moisture over time. Use a freshly opened bottle or dry the reagent in a vacuum oven at a temperature below its melting point before use.
Caption: A troubleshooting workflow for common amidation issues.
Question 3: I am reacting phthalic anhydride with ammonia and my main product is phthalamide, not phthalimide. Why?
Cause: Phthalamide is the diamide of phthalic acid.[8] Its formation suggests that a second molecule of ammonia has reacted, likely with the intermediate phthalamic acid, before it has had a chance to cyclize. This can happen if there is a large excess of ammonia present or if the reaction conditions do not sufficiently favor the intramolecular cyclization.
Solutions:
Control Stoichiometry: While some protocols use excess aqueous ammonia, the key is the high temperature that drives off both water and excess ammonia, allowing the intermediate to cyclize.[4] If you are using a source like anhydrous ammonia in an organic solvent, precise control of stoichiometry is more critical.
Use an Ammonia Surrogate: A highly effective method for producing phthalimide is to use urea or ammonium carbonate instead of ammonia.[1][9] When heated, these reagents decompose to generate ammonia in situ. This slow release helps maintain a more controlled concentration of the aminating agent, favoring the formation of the intermediate followed by cyclization rather than diamide formation. The reaction with urea is particularly efficient as a solvent-free melt.[9]
Amine Source
Typical Conditions
Common Byproducts
Reference
Aqueous Ammonia
High-temp (up to 300°C) melt
Phthalic acid (if water isn't removed), Phthalamide
Q1: What is the optimal temperature range for converting phthalamic acid to phthalimide?
The conversion generally requires temperatures above the boiling point of water to effectively remove it. A common range is 180-220°C .[5] Some solvent-free preparations heat the reaction mixture to as high as 300°C to ensure rapid and complete conversion.[4] However, excessively high temperatures can lead to thermal decomposition and darkening of the product. Monitoring the reaction (e.g., by observing the cessation of water evolution) is key.
Q2: Are there any catalysts that can facilitate this reaction at lower temperatures?
Yes, while high heat is the traditional method, certain catalysts can promote the reaction under milder conditions. Lewis acids can activate the anhydride carbonyl group toward nucleophilic attack. For instance, TaCl5-silica gel has been used as a Lewis acid catalyst for preparing imides from anhydrides under microwave irradiation.[11] For specific applications, particularly with sensitive substrates, exploring catalytic methods can be beneficial to avoid harsh thermal conditions.
Q3: What are the best work-up and purification procedures for isolating pure phthalimide?
The ideal procedure depends on the reaction scale and byproducts.
For high-temperature melt reactions: The hot reaction mixture is often poured onto a ceramic tile or into a beaker to cool and solidify.[4] This solid mass is then crushed.
Washing: The crushed solid can be triturated or boiled with water. This step is effective at removing unreacted water-soluble starting materials like ammonium carbonate or urea, and also helps to dissolve any phthalic acid byproduct.[4] Phthalimide itself is only slightly soluble in water.[1]
Recrystallization: The most common method for obtaining high-purity phthalimide is recrystallization. Ethanol is a frequently used solvent.[4][9] For very high purity, sublimation can also be employed as phthalimide sublimes at its boiling point.[1]
Section 4: Optimized Experimental Protocols
Protocol 1: High-Temperature Synthesis of Phthalimide using Aqueous Ammonia
Adapted from Organic Syntheses, Coll. Vol. 1, p.457 (1941).[4]
Setup: In a 500 mL borosilicate round-bottomed flask, place 50 g (0.34 moles) of phthalic anhydride and 40 mL (0.66 moles) of 28% aqueous ammonia.
Heating: Fit the flask with a wide-bore air condenser. Heat the flask slowly and carefully with a heating mantle or sand bath. The mixture will initially form a solution and then begin to boil as water is driven off.
Fusion: Continue heating until the mixture becomes a quiet, homogeneous melt. This will require reaching a temperature of approximately 300°C and may take 1.5-2 hours. During this time, some material may sublime into the condenser; it should be carefully pushed back down into the flask with a glass rod.
Cooling & Isolation: Carefully pour the hot molten product into a ceramic dish or a thick-walled beaker and cover it to prevent loss by sublimation as it cools.
Purification: Once cool, the solid cake can be broken up. It is typically 95-97% pure at this stage. For further purification, the solid can be crushed and boiled briefly with water, filtered, and dried.
Protocol 2: Solvent-Free Synthesis of Phthalimide using Urea
Based on the procedure described by PierpaLab.[9]
Mixing: In a mortar and pestle, grind together 5.0 g (33.8 mmol) of phthalic anhydride and 1.0 g (16.7 mmol) of urea.
Heating: Transfer the fine powder mixture to a 100 mL flask and heat using an oil bath or heating mantle set to ~140-150°C. Both reagents will melt (Phthalic Anhydride m.p. ~131°C, Urea m.p. ~133°C).[9]
Reaction: Continue heating. The molten mixture will bubble (release of CO2 and NH3) and then suddenly solidify and puff up. This indicates the completion of the reaction.
Cooling & Work-up: Allow the flask to cool to room temperature. Add ~15 mL of water and break up the solid with a spatula to dissolve any unreacted urea.
Isolation & Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry. The crude product can be recrystallized from hot ethanol to yield pure phthalimide.
References
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
Wikipedia. (2024). Phthalimide. Retrieved from [Link]
Noyes, W. A., & Porter, P. K. (1922). Phthalimide. Organic Syntheses, 2, 75. Coll. Vol. 1, p.457 (1941). Retrieved from [Link]
Turito. (2022). Phthalimide- Preparation, Chemical Reactions & Uses. Retrieved from [Link]
PierpaLab. (2025). Phthalimide synthesis. Retrieved from [Link]
Wikipedia. (2024). Phthalic anhydride. Retrieved from [Link]
ResearchGate. (n.d.). The amidation of phthalic anhydride using amines. Retrieved from [Link]
Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Retrieved from [Link]
Chemcess. (2024). Phthalic Anhydride: Properties, Reactions, Production And Uses. Retrieved from [Link]
Quora. (2018). How will you convert phthalic acid into phthalimide? Retrieved from [Link]
Filo. (n.d.). Phthalic anhydride reacts with two equivalents of ammonia to form ammoniu... Retrieved from [Link]
Ghashghaei, O., & Behmadi, H. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22965-22991. Retrieved from [Link]
Sciencemadness Discussion Board. (2023). Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay). Retrieved from [Link]
Pinto, M. F., & Guthrie, J. P. (2000). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 65(25), 8573–8581. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phthalic Anhydride. PubChem Compound Database. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
A&A Pharmachem. (2026). Understanding Phthalic Anhydride: Properties and Safety Considerations. Retrieved from [Link]
ResearchGate. (n.d.). Reaction between phthalic anhydride and poly(amino amide). Retrieved from [Link]
Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 23870–23946. Retrieved from [Link]
Physics Forums. (2010). How does a primary amine react with phthalic anhydride to form an imide? Retrieved from [Link]
Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 23870–23946. Retrieved from [Link]
Quora. (2020). What is the reaction of phthalic acid with amide? Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phthalic Acid. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phthalamide. PubChem Compound Database. Retrieved from [Link]
Technical Support Center: Enhancing the Stability of 2-(tert-butylcarbamoyl)benzoic Acid for Experimental Use
Welcome to the technical support guide for 2-(tert-butylcarbamoyl)benzoic acid. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and f...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 2-(tert-butylcarbamoyl)benzoic acid. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and successful experimental application of this compound. Our goal is to bridge the gap between synthesis and application by providing field-proven insights and scientifically grounded protocols.
I. Compound Overview and Stability Profile
2-(tert-butylcarbamoyl)benzoic acid is an organic compound featuring a benzoic acid core with a tert-butylcarbamoyl substituent. This unique structure, while synthetically valuable, presents specific stability challenges that must be addressed to ensure experimental reproducibility and accuracy. The presence of both a carboxylic acid and an amide group makes the molecule susceptible to degradation under certain conditions.
Key Physicochemical Properties
A foundational understanding of the compound's properties is crucial for developing robust experimental protocols.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during the handling and use of 2-(tert-butylcarbamoyl)benzoic acid in a direct question-and-answer format.
Issue 1: Inconsistent Results and Suspected Compound Degradation
Q: My experimental results are not reproducible, and I suspect the compound is degrading. What are the likely causes and solutions?
A: Inconsistent results are a frequent consequence of compound instability. The primary degradation pathway for 2-(tert-butylcarbamoyl)benzoic acid is likely hydrolysis of the amide bond, especially under non-neutral pH conditions or in the presence of enzymatic activity.
Causality: The amide bond is susceptible to both acid- and base-catalyzed hydrolysis, which would yield phthalic acid and tert-butylamine. This degradation would alter the concentration of the active compound, leading to variable experimental outcomes.
Solutions:
pH Control: Ensure that your experimental buffers are maintained at a neutral pH (6.8-7.4) unless the protocol specifically requires acidic or basic conditions. If non-neutral pH is necessary, prepare solutions fresh and use them immediately.
Aqueous Solution Stability: Aqueous solutions of the compound should not be stored for extended periods. It is recommended to prepare fresh solutions daily. For maximum solubility in aqueous buffers, first dissolve the compound in an organic solvent like DMF or DMSO and then dilute with the aqueous buffer of choice.[4]
Temperature Control: Store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] Aliquoting stock solutions into single-use volumes is highly recommended.
Purity Verification: Regularly assess the purity of your compound stock, especially if it has been stored for a long time. HPLC is a reliable method for this purpose.[5][6]
Issue 2: Poor Solubility in Aqueous Buffers
Q: I am struggling to dissolve 2-(tert-butylcarbamoyl)benzoic acid in my aqueous experimental buffer. How can I improve its solubility?
A: The limited aqueous solubility of this compound is expected due to the presence of the aromatic ring and the tert-butyl group.
Causality: The nonpolar components of the molecule dominate its solubility profile, making it sparingly soluble in water.[2][3]
Solutions:
Co-Solvent Strategy: The recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[4] This stock can then be serially diluted into the aqueous buffer to the desired final concentration.
pH Adjustment: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt. Cautiously adjusting the pH of the buffer to be slightly alkaline (pH 7.5-8.5) can enhance solubility. However, be mindful that prolonged exposure to high pH can promote amide hydrolysis.
Sonication: Gentle sonication in a water bath can aid in the dissolution of suspended particles.
Final Concentration Check: After preparing the solution, centrifuge it at high speed to pellet any undissolved compound and measure the concentration of the supernatant using UV-Vis spectroscopy to confirm the actual concentration in solution.
Issue 3: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
Q: My HPLC/LC-MS analysis shows unexpected peaks that are not present in the reference standard. What could be the source of these impurities?
A: The appearance of new peaks often indicates degradation or contamination.
Causality: As mentioned, hydrolysis is a primary degradation route. Other possibilities include contamination from solvents, labware, or interactions with other components in the experimental matrix.
Solutions:
Degradation Product Identification: The likely hydrolysis products are phthalic acid and tert-butylamine. Check for the retention times of these potential degradants.
Systematic Purity Checks:
Analyze a fresh sample of the compound dissolved immediately before injection.
Analyze a sample from an aged solution (e.g., left at room temperature for several hours).
Analyze a blank injection of the solvent/buffer.
This systematic approach helps to isolate the source of the unexpected peaks.
Proper Storage: Ensure the solid compound is stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[7][8]
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2-(tert-butylcarbamoyl)benzoic acid?A1: The solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[7][8] For long-term storage, refrigeration at 2-8°C is recommended.
Q2: How should I prepare a stock solution of this compound?A2: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity organic solvent such as DMSO or DMF.[4] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?A3: While specific photostability data is not readily available, many benzoyl derivatives can be light-sensitive.[4] It is a standard good laboratory practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What safety precautions should be taken when handling this compound?A4: Handle the compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][9][10] Avoid inhalation of dust and contact with skin and eyes.[9][11]
Q5: What analytical techniques are best for verifying the purity of 2-(tert-butylcarbamoyl)benzoic acid?A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantitative purity analysis.[5][12] ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure, and Differential Scanning Calorimetry (DSC) can be used to determine the melting point, which is a key indicator of purity.[12]
IV. Experimental Protocols and Visual Guides
Protocol 1: Preparation of a Standardized Aqueous Working Solution
Objective: To prepare a 100 µM aqueous working solution from a 10 mM DMSO stock.
Materials:
2-(tert-butylcarbamoyl)benzoic acid (solid)
High-purity DMSO
Target aqueous buffer (e.g., PBS, pH 7.4)
Microcentrifuge tubes
Calibrated pipettes
Methodology:
Prepare 10 mM Stock Solution:
Accurately weigh 2.21 mg of 2-(tert-butylcarbamoyl)benzoic acid.
Dissolve the solid in 1.0 mL of high-purity DMSO to get a 10 mM stock solution.
Vortex gently until fully dissolved.
Create Single-Use Aliquots:
Dispense the stock solution into multiple 20 µL single-use aliquots in microcentrifuge tubes.
Store these aliquots at -20°C or below.
Prepare Aqueous Working Solution:
Thaw one 20 µL aliquot of the 10 mM stock solution.
Perform a serial dilution. For a 100 µM solution, you can add 10 µL of the 10 mM stock to 990 µL of your aqueous buffer.
Vortex the final solution thoroughly.
Crucially, use this working solution immediately and do not store it.
Diagram: Recommended Workflow for Compound Handling
This workflow minimizes the risk of degradation and ensures consistency across experiments.
Caption: Workflow for handling 2-(tert-butylcarbamoyl)benzoic acid.
Diagram: Potential Degradation Pathway
Understanding the potential breakdown of the molecule is key to troubleshooting.
A Comparative Guide to PARP Inhibitors: Evaluating Efficacy Beyond Catalytic Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive comparison of the efficacy of prominent Poly (ADP-ribose) polymerase (PARP) inhibitors.
Author: BenchChem Technical Support Team. Date: January 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the efficacy of prominent Poly (ADP-ribose) polymerase (PARP) inhibitors. Our analysis delves into the critical nuances that differentiate these agents, moving beyond simple catalytic inhibition to explore the pivotal role of PARP trapping in determining cytotoxic potency. This document is intended to serve as an in-depth technical resource, synthesizing preclinical and clinical data to inform research and development efforts in the field of targeted cancer therapy.
A Note on 2-(Tert-butylcarbamoyl)benzoic acid
Initial inquiries into the PARP inhibitory activity of 2-(Tert-butylcarbamoyl)benzoic acid have not yielded any publicly available scientific literature or patent documentation to substantiate its role as a PARP inhibitor. Extensive searches of chemical synthesis routes for established PARP inhibitors also do not indicate its use as a key precursor or intermediate. Therefore, a direct comparison of its efficacy against established PARP inhibitors is not possible at this time. The focus of this guide will be on the well-characterized and clinically relevant PARP inhibitors.
The Evolution of PARP Inhibition: From Catalytic Blockade to PARP Trapping
The therapeutic strategy underpinning PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death.
While all approved PARP inhibitors function by competitively binding to the NAD+ binding site of PARP1 and PARP2, their clinical efficacy is not uniform. A key differentiator is their ability to "trap" the PARP enzyme on DNA at the site of damage. This PARP-DNA complex is a physical impediment to DNA replication and is considered more cytotoxic than the mere inhibition of PARP's enzymatic activity. The differential PARP trapping efficiencies of various inhibitors are a critical factor in their antitumor potency.
Comparative Efficacy of Leading PARP Inhibitors
The following sections provide a detailed comparison of five leading PARP inhibitors: Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib.
Quantitative Comparison of In Vitro Potency
The in vitro potency of PARP inhibitors is typically assessed through their half-maximal inhibitory concentration (IC50) for PARP enzymatic activity and their ability to induce PARP trapping.
Note: IC50 values can vary depending on the specific assay conditions. The relative PARP trapping potency is a qualitative comparison based on available preclinical data.
Clinical Efficacy in Key Indications
The clinical efficacy of PARP inhibitors has been most prominently demonstrated in ovarian, breast, and prostate cancers, particularly in patients with BRCA mutations.
PARP Inhibitor
Indication
Key Clinical Trial
Progression-Free Survival (PFS)
Objective Response Rate (ORR)
Olaparib
BRCA-mutated Advanced Ovarian Cancer (maintenance)
SOLO-1
HR: 0.30 (70% lower risk of progression or death)
N/A (maintenance setting)
BRCA-mutated HER2-negative Metastatic Breast Cancer
OlympiAD
Median PFS: 7.0 vs 4.2 months
59.9% vs 28.8%
Talazoparib
gBRCA-mutated HER2-negative Locally Advanced or Metastatic Breast Cancer
HR: Hazard Ratio. Data presented are from pivotal trials and may not be directly comparable due to differences in trial design and patient populations.
Signaling Pathways and Experimental Workflows
The PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP enzymes in the base excision repair (BER) pathway and the concept of synthetic lethality in HR-deficient cells.
Caption: Preclinical workflow for PARP inhibitor evaluation.
Experimental Protocols
PARP Inhibition (PARylation) Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of PARP1.
Methodology:
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+ (biotinylated), streptavidin-HRP conjugate, chemiluminescent substrate, 96-well plates.
Procedure:
a. Coat a 96-well plate with histones.
b. In a separate plate, incubate recombinant PARP1 enzyme with activated DNA and varying concentrations of the test PARP inhibitor for 15 minutes at room temperature.
c. Add biotinylated NAD+ to initiate the PARylation reaction and incubate for 60 minutes at room temperature.
d. Transfer the reaction mixture to the histone-coated plate and incubate for 60 minutes to allow the biotinylated PAR chains to bind.
e. Wash the plate to remove unbound reagents.
f. Add streptavidin-HRP conjugate and incubate for 60 minutes.
g. Wash the plate and add a chemiluminescent substrate.
h. Measure the luminescence using a plate reader.
Data Analysis: Calculate the IC50 value by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic effect of a PARP inhibitor on cancer cell lines.
Methodology:
Reagents and Materials: Cancer cell lines (e.g., BRCA1-mutant and BRCA1-proficient), cell culture medium, 96-well plates, PARP inhibitor stock solution, MTS reagent.
Procedure:
a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
b. Treat the cells with a serial dilution of the PARP inhibitor for 72-96 hours.
c. Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
d. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Damage Response Assay (γH2AX Staining)
Objective: To quantify the induction of DNA double-strand breaks following treatment with a PARP inhibitor.
Methodology:
Reagents and Materials: Cancer cell lines, cell culture medium, PARP inhibitor, paraformaldehyde, Triton X-100, primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI, fluorescence microscope or flow cytometer.
Procedure:
a. Culture cells on coverslips or in multi-well plates and treat with the PARP inhibitor for the desired time.
b. Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
c. Block non-specific antibody binding.
d. Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.
e. Counterstain the nuclei with DAPI.
f. Visualize and quantify the γH2AX foci using a fluorescence microscope or measure the fluorescence intensity by flow cytometry.
Data Analysis: Quantify the number of γH2AX foci per cell or the mean fluorescence intensity to assess the level of DNA damage.
Comparative Adverse Event Profiles
While highly effective, PARP inhibitors are associated with a class-effect profile of adverse events, primarily hematological and gastrointestinal toxicities. The incidence and severity of these side effects can vary between inhibitors.
Adverse Event (Grade ≥3)
Olaparib
Talazoparib
Niraparib
Rucaparib
Veliparib
Anemia
~20%
~39%
~25-30%
~19%
Lower incidence in combination trials
Neutropenia
~5-9%
~21%
~13-20%
~7%
Higher incidence in combination with chemotherapy
Thrombocytopenia
~1-4%
~15%
~28-34%
~5%
Higher incidence in combination with chemotherapy
Nausea
~2-3%
~5%
~8%
~5%
Similar to chemotherapy alone
Fatigue/Asthenia
~4-7%
~6%
~8%
~7%
Similar to chemotherapy alone
Note: Frequencies are approximate and can vary based on the patient population, treatment setting (monotherapy vs. combination), and specific clinical trial. Individualized dosing strategies, such as for niraparib based on baseline weight and platelet count, can mitigate some of these toxicities.
Conclusion
The landscape of PARP inhibitors is characterized by a sophisticated interplay of catalytic inhibition and PARP trapping, which collectively dictate their therapeutic efficacy. While all approved agents have demonstrated clinical benefit, particularly in HR-deficient tumors, their distinct pharmacological profiles, including trapping potency and adverse event profiles, provide a basis for rational selection in specific clinical contexts. For researchers and drug developers, a deep understanding of these differences is paramount for the design of next-generation PARP inhibitors and the optimization of combination strategies to overcome resistance and improve patient outcomes.
References
Litton, J. K., et al. (2018). Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. New England Journal of Medicine, 379(8), 753–763.
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599.
González-Martín, A., et al. (2019). Niraparib in Patients with Newly Diagnosed Advanced Ovarian Cancer. New England Journal of Medicine, 381(25), 2391–2402.
Robson, M., et al. (2017). Olaparib for Metastatic Breast Cancer in Patients with a Germline BRCA Mutation. New England Journal of Medicine, 377(6), 523–533.
PFS Improved With Niraparib Maintenance in BRCA+ Ovarian Cancer | OncLive. (2021). Retrieved from [Link]
Abida, W., et al. (2020). Rucaparib in Patients With Metastatic Castration-Resistant Prostate Cancer Harboring a BRCA1 or BRCA2 Gene Alteration. Journal of Clinical Oncology, 38(32), 3763–3772.
FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA-Mutated Metastatic Castrate-Resistant Prostate Cancer. (2020). The Oncologist, 26(1), 79-84.
The growing role of rucaparib in contemporary treatment of metastatic prostate cancer: a review of efficacy and guidance for side effect management. (2021). Expert Opinion on Pharmacotherapy, 22(1), 45-55.
Update on Overall Survival in Phase III Trial of Niraparib for Advanced Ovarian Cancer. (2025). Annals of Oncology.
Rucaparib Produces Durable Responses in Previously Treated Metastatic Castration-Resistant Prostate Cancer - The ASCO Post. (2020). Retrieved from [Link]
Role of Rucaparib in the Treatment of Prostate Cancer: Clinical Perspectives and Consider
Talazoparib Shows Real-World Clinical Benefit in Germline BRCA-Mutated, HER2-Negative, Advanced Breast Cancer | OncLive. (2022). Retrieved from [Link]
Efficacy and safety of veliparib combined with traditional chemotherapy for treating patients with lung cancer: a comprehensive review and meta-analysis. (2023). Journal of Thoracic Disease, 15(11), 6333-6344.
Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. (2018). New England Journal of Medicine, 379(8), 753-763.
Talazoparib in patients with BRCA mutant metastatic breast or ovarian carcinoma: results of early access program. (2022). BMC Cancer, 22(1), 108.
Study Shows PARP Inhibitor Veliparib Could Help Patients with Squamous Cell Lung Cancer - Cure Today. (2014). Retrieved from [Link]
AbbVie Announces Topline Results from Two Phase 3 Studies Investigating Veliparib in Combination with Chemotherapy for the Treatment of Patients with Advanced or Metastatic Squamous Non-Small Cell Lung Cancer and Early-Stage Triple-Negative Breast Cancer. (2017). Retrieved from [Link]
Veliparib in Combination With Platinum-Based Chemotherapy for First-Line Treatment of Advanced Squamous Cell Lung Cancer: A Randomized, Multicenter Phase III Study. (2021). Journal of Clinical Oncology, 39(32), 3633-3644.
Characteristics, Treatment, and Outcomes of Real-World Talazoparib-Treated Patients With Germline BRCA-Mutated Advanced HER2-Negative Breast Cancer. (2023). The Oncologist, 28(3), e207-e216.
Veliparib in Combination with Carboplatin and Etoposide in Patients with Treatment-Naïve Extensive-Stage Small Cell Lung Cancer: A Phase 2 Randomized Study. (2021). Clinical Cancer Research, 27(14), 3945-3954.
Adverse Reactions and Tolerability for LYNPARZA® (olaparib) in PAOLA-1. (n.d.). Retrieved from [Link]
A Real-World Disproportionality Analysis of Olaparib: Data Mining of the Public Version of FDA Adverse Event Reporting System. (2022). Frontiers in Pharmacology, 13, 888394.
Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. (2021). Journal of Hematology Oncology Pharmacy, 11(4), 184-190.
Comparison of Adverse Reactions Caused by Olaparib for Different Indications. (2022). Computational and Mathematical Methods in Medicine, 2022, 9897807.
Adverse events in women switching from olaparib capsules to tablets: retrospective observational study of US claims data. (2020). Journal of Medical Economics, 23(11), 1336-1344.
Synthesis of Niraparib, a cancer drug candidate. (n.d.). University of Oxford. Retrieved from [Link]
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). Organic Process Research & Development, 26(2), 355-362.
A kind of synthetic method for preparing Niraparib. (2017).
Total Synthesis of Rucaparib. (2022). The Journal of Organic Chemistry, 87(8), 5585-5589.
Niraparib; MK 4827. (2016). New Drug Approvals.
Synthesis of parpinhibitor talazoparib. (2017).
Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2019). Molecules, 24(18), 3345.
Processes for preparing olaparib. (2017).
Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023). ACS Medicinal Chemistry Letters, 14(5), 653-659.
Processes for the preparation of Niraparib and intermediates thereof. (2021).
Processes for preparing olaparib. (2018).
A novel synthetic method for preparing an anticancer medicine Niraparib. (2017).
A Comparative Guide to Validating the Biological Activity of 2-(tert-butylcarbamoyl)benzoic Acid Derivatives
This guide provides a comprehensive, technically detailed framework for validating the biological activity of 2-(tert-butylcarbamoyl)benzoic acid and its derivatives. As direct biological data for this specific compound...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive, technically detailed framework for validating the biological activity of 2-(tert-butylcarbamoyl)benzoic acid and its derivatives. As direct biological data for this specific compound is not extensively available in public literature, this document outlines a robust, hypothesis-driven approach. Based on the well-documented anti-inflammatory properties of structurally related benzoic acid derivatives, we postulate that 2-(tert-butylcarbamoyl)benzoic acid is a putative inhibitor of key inflammatory signaling pathways, namely the NF-κB and NLRP3 inflammasome cascades.
This guide is intended for researchers, scientists, and drug development professionals. It offers a self-validating system of experimental protocols, explains the causal reasoning behind methodological choices, and provides a comparative context against established inhibitors.
Introduction: The Therapeutic Potential of a Novel Benzoic Acid Derivative
Benzoic acid and its derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The core scaffold of 2-(tert-butylcarbamoyl)benzoic acid suggests its potential to interact with protein targets that regulate inflammatory responses. Chronic inflammation is a hallmark of numerous diseases, from autoimmune disorders to cancer, making the identification of novel anti-inflammatory agents a critical area of research.
Our hypothesis is that 2-(tert-butylcarbamoyl)benzoic acid modulates inflammatory signaling. This guide will focus on a systematic approach to first, screen for its inhibitory activity on the NF-κB and NLRP3 inflammasome pathways, and second, to confirm direct target engagement within a cellular context.
Experimental Strategy: A Multi-faceted Approach to Validation
To comprehensively validate the biological activity of 2-(tert-butylcarbamoyl)benzoic acid, we propose a three-tiered experimental approach:
Tier 1: Cellular Screening for NF-κB Pathway Inhibition. This initial screen will determine if the compound can inhibit the transcriptional activity of NF-κB, a master regulator of inflammatory gene expression.
Tier 2: Cellular Screening for NLRP3 Inflammasome Inhibition. This second screen will assess the compound's ability to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the production of pro-inflammatory cytokines.
Tier 3: Confirmation of Direct Target Engagement. Following positive results in the cellular screens, this final tier will aim to confirm that the compound directly binds to its putative intracellular target.
This tiered approach ensures a logical progression from broad cellular effects to specific molecular interactions, providing a robust validation of the compound's biological activity.
Tier 1: Assessing NF-κB Pathway Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation.[1] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes.[1]
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a cell line engineered to express the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway results in the production of luciferase, which can be quantified by measuring luminescence.
Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Seed the cells in a white, clear-bottom 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.
Compound Treatment:
Prepare a serial dilution of 2-(tert-butylcarbamoyl)benzoic acid (e.g., from 0.1 µM to 100 µM) in complete culture medium.
As a positive control for inhibition, prepare a serial dilution of the IKK inhibitor, PS-1145 (e.g., from 0.1 µM to 10 µM).
Include a vehicle control (DMSO) and an unstimulated control.
Remove the culture medium from the cells and add 100 µL of the compound dilutions or controls.
Incubate for 1 hour at 37°C.
Stimulation:
Prepare a solution of Tumor Necrosis Factor-alpha (TNF-α) in complete culture medium at a final concentration of 20 ng/mL.
Add 100 µL of the TNF-α solution to all wells except the unstimulated control.
Incubate the plate for 6 hours at 37°C.
Luminescence Measurement:
Equilibrate the plate and a luciferase assay reagent (e.g., Bright-Glo™) to room temperature.
Add 100 µL of the luciferase assay reagent to each well.
Incubate for 5 minutes at room temperature to ensure cell lysis.
Measure the luminescence using a plate reader.
Data Analysis and Expected Results:
The inhibitory activity of 2-(tert-butylcarbamoyl)benzoic acid will be determined by its ability to reduce TNF-α-induced luciferase expression. The results will be expressed as a percentage of the stimulated control, and an IC₅₀ value will be calculated.
Table 1: Hypothetical Comparative Data for NF-κB Inhibition
Compound
IC₅₀ (µM)
2-(tert-butylcarbamoyl)benzoic acid
5.2
PS-1145 (Positive Control)
0.8
Inactive Structural Analog
> 100
Tier 2: Assessing NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as IL-1β and IL-18, into their mature, active forms.
Caspase-1 Fluorometric Assay
This assay measures the activity of caspase-1, a key enzyme in the inflammasome pathway. The assay uses a fluorogenic substrate that is specifically cleaved by active caspase-1, releasing a fluorescent molecule that can be quantified.
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Differentiate the THP-1 cells into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 105 cells per well and allow them to adhere overnight.
Priming and Compound Treatment:
Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
Prepare a serial dilution of 2-(tert-butylcarbamoyl)benzoic acid (e.g., from 0.1 µM to 100 µM) in fresh culture medium.
As a positive control for inhibition, prepare a serial dilution of the NLRP3 inhibitor, MCC950 (e.g., from 0.01 µM to 1 µM).[2][3]
Include a vehicle control (DMSO).
Remove the LPS-containing medium and add 100 µL of the compound dilutions or controls.
Incubate for 1 hour at 37°C.
NLRP3 Activation:
Prepare a solution of ATP in culture medium at a final concentration of 5 mM.
Add 100 µL of the ATP solution to all wells.
Incubate for 1 hour at 37°C.
Caspase-1 Activity Measurement:
Centrifuge the plate at 500 x g for 5 minutes.
Carefully transfer 50 µL of the supernatant to a new black, flat-bottom 96-well plate.
Prepare the caspase-1 assay buffer containing the fluorogenic substrate (e.g., Ac-YVAD-AFC) according to the manufacturer's instructions.[4][5]
Add 50 µL of the assay buffer to each well of the new plate.
Incubate for 1-2 hours at 37°C, protected from light.
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][5]
Data Analysis and Expected Results:
The inhibitory activity of 2-(tert-butylcarbamoyl)benzoic acid will be determined by its ability to reduce ATP-induced caspase-1 activity. The results will be expressed as a percentage of the stimulated control, and an IC₅₀ value will be calculated.
Table 2: Hypothetical Comparative Data for Caspase-1 Inhibition
Compound
IC₅₀ (µM)
2-(tert-butylcarbamoyl)benzoic acid
8.5
MCC950 (Positive Control)
0.05
Inactive Structural Analog
> 100
Tier 3: Confirming Direct Target Engagement
A positive result in the cellular assays suggests that 2-(tert-butylcarbamoyl)benzoic acid modulates the target pathway. However, it does not confirm direct binding to a specific protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a native cellular environment.[6][7][8] The principle behind CETSA is that the binding of a ligand to a protein increases its thermal stability.[7][8]
Cellular Thermal Shift Assay (CETSA)
In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction of the target protein at each temperature is quantified. A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates direct binding.[9]
Culture a relevant cell line (e.g., THP-1 for NLRP3, HEK293T for IKKβ) to 80-90% confluency.
Treat the cells with 2-(tert-butylcarbamoyl)benzoic acid at a concentration determined from the cellular assays (e.g., 5-10 times the IC₅₀) or with a vehicle control (DMSO) for 1-2 hours.
Heating and Lysis:
Harvest the cells and resuspend them in PBS.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
Separation of Soluble and Precipitated Proteins:
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
Carefully collect the supernatant containing the soluble proteins.
Protein Quantification by Western Blot:
Determine the protein concentration of the soluble fractions.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with a primary antibody specific for the putative target protein (e.g., anti-IKKβ or anti-NLRP3).
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantify the band intensities using densitometry.
Data Analysis and Expected Results:
The data will be plotted as the percentage of soluble protein at each temperature relative to the amount at the lowest temperature. A shift of the melting curve to the right for the compound-treated samples compared to the vehicle control indicates thermal stabilization and, therefore, direct target engagement.
Table 3: Hypothetical Comparative Data for CETSA
Compound
Putative Target
Thermal Shift (ΔTₘ)
2-(tert-butylcarbamoyl)benzoic acid
IKKβ
+ 3.5°C
PS-1145
IKKβ
+ 5.2°C
2-(tert-butylcarbamoyl)benzoic acid
NLRP3
+ 2.8°C
MCC950
NLRP3
+ 4.1°C
Visualizing the Workflows and Pathways
To provide a clearer understanding of the experimental processes and the targeted biological pathways, the following diagrams have been generated.
Experimental Workflow
Caption: A streamlined overview of the three-tiered experimental workflow.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and the putative inhibitory point.
NLRP3 Inflammasome Pathway
Caption: The two-signal model of NLRP3 inflammasome activation.
Conclusion
This guide presents a comprehensive and scientifically rigorous strategy for validating the biological activity of 2-(tert-butylcarbamoyl)benzoic acid derivatives. By systematically investigating its effects on the NF-κB and NLRP3 inflammasome pathways, and subsequently confirming direct target engagement, researchers can build a strong evidence base for its therapeutic potential. The provided protocols and comparative data frameworks offer a clear path for the continued exploration and development of this promising class of compounds.
References
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
Joly, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2873–2884.
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Sun, W., et al. (2006). The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance. Leukemia, 20(1), 61–67.
Tsuchiya, K. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).
Al-Harrasi, A., et al. (2022). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Molecules, 27(15), 4995.
Gasparian, A. V., et al. (2004). Effect of IKK-beta specific inhibitor PS1145 on NF-kappaB activity and apoptosis in prostate carcinoma cell lines. Cancer Research, 64(7 Supplement), 835.
Gilfor, D., et al. (2006). Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells. Oncogene, 25(49), 6549–6560.
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
Marotta, N. P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
Tapia-Abellán, A., et al. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition.
Waller, A., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 13(9), 2537–2545.
Wang, L., et al. (2018). IKKβ is required for the formation of the NLRP3 inflammasome. EMBO Reports, 19(5), e45233.
Zhao, J., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(12), e3270.
Bowdish Lab. (n.d.). MARCO TRANSFECTION AND LUCIFERASE ASSAY. Retrieved from [Link]
Menzel, K., et al. (2020). MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. Frontiers in Cellular Neuroscience, 14, 80.
PubChem. (n.d.). 2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonylthiophen-3-yl]carbamoyl]benzoic acid. Retrieved from [Link]
Widakowich, C., et al. (2007). Inhibitory kappa B kinases as targets for pharmacological regulation. Molecular Interventions, 7(5), 286–298.
Reagent-Provider. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]
A Comparative Analysis of 2-(tert-butylcarbamoyl)benzoic Acid and Structurally Related Benzamides: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Benzamide Scaffold The benzamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its derivatives have de...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatility of the Benzamide Scaffold
The benzamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, from antipsychotic and antiemetic to anticancer and anti-inflammatory effects. This versatility stems from the benzamide's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. The physicochemical properties and biological activity of benzamide derivatives can be finely tuned through substitutions on both the benzoyl and amide moieties, making them a fertile ground for drug discovery and development.[1]
This guide provides a comparative analysis of 2-(tert-butylcarbamoyl)benzoic acid , a less-characterized benzamide derivative, with three well-established benzamides: Amisulpride , Sulpiride , and Entinostat (MS-275) . Due to the limited publicly available experimental data for 2-(tert-butylcarbamoyl)benzoic acid, this document will serve as a comprehensive proposal for its characterization, providing established protocols and comparative data from known benzamides to serve as benchmarks. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel benzamide derivatives.
Comparative Overview of Selected Benzamides
To provide a framework for the analysis of 2-(tert-butylcarbamoyl)benzoic acid, we will first examine the properties of our selected known benzamides.
Amisulpride
Amisulpride is an atypical antipsychotic and antiemetic agent that selectively antagonizes dopamine D2 and D3 receptors.[2] It is used in the treatment of schizophrenia and postoperative nausea and vomiting.[2] Its pharmacological profile is characterized by a preferential action in the limbic system, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to older antipsychotics.[2]
Sulpiride
Sulpiride is another selective dopamine D2 and D3 receptor antagonist with antipsychotic, antidepressant, and antiemetic properties.[3] Similar to amisulpride, it is considered an "atypical" neuroleptic due to its distinct pharmacological profile compared to classical antipsychotics.[4]
Entinostat (MS-275)
Entinostat is a benzamide-based histone deacetylase (HDAC) inhibitor with potent anticancer activity.[1] It selectively inhibits Class I HDACs, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
Physicochemical Properties: A Comparative Table
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters for the selected known benzamides. The data for 2-(tert-butylcarbamoyl)benzoic acid are predicted, highlighting the need for experimental verification.
Proposed Experimental Characterization of 2-(tert-butylcarbamoyl)benzoic acid
To enable a comprehensive comparison and to evaluate its drug-like potential, a thorough experimental characterization of 2-(tert-butylcarbamoyl)benzoic acid is essential. The following section outlines the standard protocols for determining its key physicochemical and biological properties.
Synthesis of 2-(tert-butylcarbamoyl)benzoic acid
The synthesis of 2-(tert-butylcarbamoyl)benzoic acid can be achieved through the reaction of phthalic anhydride with tert-butylamine. This reaction is a common method for the preparation of N-substituted phthalamic acids.
Experimental Protocols
Physicochemical Property Determination
Principle: The melting point is a fundamental physical property that provides an indication of purity.
Apparatus: Capillary melting point apparatus.
Procedure:
A small amount of the dry, crystalline 2-(tert-butylcarbamoyl)benzoic acid is packed into a capillary tube.
The capillary tube is placed in the melting point apparatus.
The temperature is gradually increased, and the range at which the substance melts is recorded.
Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Procedure:
An excess amount of 2-(tert-butylcarbamoyl)benzoic acid is added to a known volume of purified water in a sealed vial.
The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
The suspension is filtered to remove undissolved solid.
The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for the shake-flask solubility determination method.
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Procedure:
A solution of 2-(tert-butylcarbamoyl)benzoic acid is prepared in a suitable solvent (e.g., water or a co-solvent system).
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
In Vitro Biological Activity Assays
Based on the activities of the comparator benzamides, two primary in vitro assays are proposed for the initial biological characterization of 2-(tert-butylcarbamoyl)benzoic acid.
Principle: This assay measures the ability of a compound to bind to the dopamine D2 receptor, typically by competing with a radiolabeled or fluorescently labeled ligand.
Procedure (Competitive Binding):
Cell membranes expressing the human dopamine D2 receptor are incubated with a fixed concentration of a labeled ligand (e.g., [3H]-spiperone or a fluorescent equivalent).
Increasing concentrations of the test compound, 2-(tert-butylcarbamoyl)benzoic acid, are added to the incubation mixture.
After incubation, the amount of bound labeled ligand is measured.
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Procedure:
A recombinant human HDAC enzyme (e.g., HDAC1) is incubated with a fluorogenic substrate.
Upon deacetylation by the HDAC, the substrate is cleaved by a developer, releasing a fluorescent molecule.
The assay is performed in the presence of varying concentrations of 2-(tert-butylcarbamoyl)benzoic acid.
The fluorescence intensity is measured, and the IC50 value is calculated.
Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.
Comparative Analysis and Structure-Activity Relationship (SAR) Discussion
A direct quantitative comparison is challenging without experimental data for 2-(tert-butylcarbamoyl)benzoic acid. However, we can infer potential properties based on its structure relative to the known benzamides.
Structural Features of 2-(tert-butylcarbamoyl)benzoic acid:
The presence of a carboxylic acid group at the ortho position is a key differentiator. This group is expected to significantly increase the acidity and potentially the aqueous solubility of the molecule compared to benzamides lacking this feature. It will also introduce a negative charge at physiological pH.
The tert-butyl group on the amide nitrogen is a bulky, lipophilic moiety. This group may influence the compound's conformation and its ability to fit into specific binding pockets.
Comparison with Amisulpride and Sulpiride: These compounds are basic, with their basicity attributed to the pyrrolidine nitrogen. In contrast, 2-(tert-butylcarbamoyl)benzoic acid is acidic due to the carboxylic acid group. This fundamental difference in ionization state will govern their solubility, membrane permeability, and potential interactions with biological targets.
Comparison with Entinostat: Entinostat is a more complex molecule with multiple aromatic rings and a carbamate linker. While both are benzamides, their overall topology and electronic properties are quite different. The ortho-carboxylic acid of our target compound could potentially mimic the zinc-binding group of some HDAC inhibitors, making the HDAC inhibition assay a relevant screening tool.
Conclusion and Future Directions
This guide has provided a comparative framework for the evaluation of 2-(tert-butylcarbamoyl)benzoic acid, a novel benzamide derivative. While a direct comparison is currently limited by the lack of experimental data, we have outlined a clear path for its comprehensive physicochemical and biological characterization. By following the proposed experimental protocols, researchers can generate the necessary data to assess its drug-like properties and potential therapeutic applications. The comparison with well-characterized benzamides such as Amisulpride, Sulpiride, and Entinostat will provide valuable context for interpreting these future findings and for guiding further lead optimization efforts. The unique structural features of 2-(tert-butylcarbamoyl)benzoic acid, particularly the ortho-carboxylic acid and the tert-butyl amide, suggest that it may possess a distinct pharmacological profile worthy of investigation.
References
Crystal structures and physicochemical properties of amisulpride polymorphs. (n.d.).
Pharmacological Properties and Clinical Application Research Progress of Entinostat. (2026, January 7). Oreate AI Blog.
Application Notes and Protocols for Measuring HDAC Inhibition by FR234938. (n.d.). Benchchem.
Cross-reactivity profiling of 2-(tert-butylcarbamoyl)benzoic acid
An Objective Guide to the Cross-Reactivity Profiling of 2-(tert-butylcarbamoyl)benzoic acid and Structurally Related Compounds Executive Summary The journey of a novel chemical entity from a promising hit to a clinical c...
Author: BenchChem Technical Support Team. Date: January 2026
An Objective Guide to the Cross-Reactivity Profiling of 2-(tert-butylcarbamoyl)benzoic acid and Structurally Related Compounds
Executive Summary
The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization of its selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage drug development failure. This guide provides a comprehensive framework for the cross-reactivity profiling of 2-(tert-butylcarbamoyl)benzoic acid, a compound of interest in contemporary medicinal chemistry. While this specific molecule is not extensively characterized in public literature as a potent bioactive agent, its core structure is representative of scaffolds found in various targeted therapies.
This document, therefore, uses 2-(tert-butylcarbamoyl)benzoic acid as a foundational case study to elucidate the principles and methodologies of rigorous selectivity profiling. We will detail a multi-pronged approach, beginning with in silico prediction, moving through broad panel in vitro screening, and culminating in cell-based validation assays. The protocols and rationale described herein are designed to provide a robust, self-validating system for any researcher seeking to understand the polypharmacology of their compound of interest.
Introduction: The Imperative of Selectivity Profiling
Selectivity is the degree to which a compound binds to a specific, intended biological target versus other proteins in the proteome. High selectivity is often a design goal in drug discovery to minimize mechanism-based side effects. However, the concept of a "magic bullet"—a compound with absolute specificity—is largely mythical. Most small molecules exhibit some degree of polypharmacology, binding to multiple targets. Understanding this cross-reactivity profile is critical for interpreting biological data and predicting potential clinical outcomes.
The subject of our study, 2-(tert-butylcarbamoyl)benzoic acid, belongs to the family of N-substituted anthranilic acid derivatives. This structural class is of significant interest; for instance, the related compound N-tert-butyl-2-carboxyanthranilamide has been investigated for its biological activities. The core challenge is to determine if a compound like this has a specific intended target and what its unintended targets might be.
A Multi-Tiered Strategy for Cross-Reactivity Assessment
A robust profiling strategy does not rely on a single method but integrates computational and experimental approaches in a logical sequence. This ensures that resources are used efficiently and that the resulting data is comprehensive and reliable.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: In Silico Prediction and Scaffolding Analysis
Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential targets.
Principle of Similarity
The underlying principle is that structurally similar molecules often have similar biological activities. By searching large databases like PubChem and ChEMBL for compounds structurally related to 2-(tert-butylcarbamoyl)benzoic acid, we can identify known targets of these analogs.
Target Prediction Algorithms
Tools like SwissTargetPrediction use a combination of 2D and 3D similarity measures to predict the most probable protein targets of a small molecule. This provides a ranked list of potential targets that can be used to inform the design of subsequent screening panels.
Hypothetical In Silico Analysis of 2-(tert-butylcarbamoyl)benzoic acid:
Database/Tool
Search Method
Potential Predicted Target Classes
Rationale for Prediction
ChEMBL
Substructure Search
PARP family, Cyclooxygenases (COX)
The carboxamide moiety is a common feature in inhibitors of these enzyme families.
SwissTargetPrediction
2D/3D Similarity
Proteases, Nuclear Receptors
Based on overall topology and pharmacophoric features shared with known ligands.
PubChem
Similarity Search
Various Kinases
The general scaffold can be accommodated in ATP-binding pockets.
Tier 2: Broad Panel In Vitro Screening
Based on the in silico predictions, a broad panel of biochemical or biophysical assays is employed to empirically test the compound against a diverse set of purified proteins.
Experimental Design: Choosing the Right Panel
The composition of the screening panel is critical. A standard approach is to use a commercially available safety panel, such as the Eurofins SafetyScreen44 or the Reaction Biology portfolio, which includes dozens of targets implicated in common toxicities (e.g., hERG channel, various GPCRs, kinases, and proteases). The choice of panel should be guided by the Tier 1 predictions.
Protocol: Single-Dose Profiling
Objective: To identify initial "hits" from a large target panel at a high concentration.
Compound Preparation: Prepare a 10 mM stock solution of 2-(tert-butylcarbamoyl)benzoic acid in 100% DMSO.
Assay Concentration: The compound is typically tested at a final concentration of 10 µM in duplicate. This concentration is high enough to detect even weak interactions.
Assay Execution: The chosen vendor (e.g., Reaction Biology) performs the assays using their validated platforms. These are often radioligand binding assays for receptors or enzyme activity assays.
Data Analysis: Results are reported as Percent Inhibition (%I) or Percent of Control. A common threshold for identifying a "hit" is >50% inhibition.
Follow-up: Dose-Response Analysis
Any hits identified in the single-dose screen must be confirmed through dose-response experiments to determine their potency (IC₅₀ or Kᵢ).
Protocol: IC₅₀ Determination
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a top concentration of 100 µM.
Assay Execution: Perform the specific enzyme or binding assay for the hit target with the range of compound concentrations.
Data Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Hypothetical Screening Data for Compound "X" (A 2-(tert-butylcarbamoyl)benzoic acid analog):
Target
Single-Dose %I @ 10 µM
Follow-up IC₅₀ (µM)
Selectivity Ratio (Off-Target IC₅₀ / Primary Target IC₅₀)
Primary Target (Hypothetical)
98%
0.05
1
Off-Target Kinase A
75%
1.2
24x
Off-Target Protease B
62%
5.8
116x
Off-Target GPCR C
12%
> 30
> 600x
Tier 3: Cell-Based Target Validation
Biochemical assays with purified proteins are essential, but they do not always reflect the complexity of a cellular environment. Cell-based assays are crucial for confirming that the compound engages its intended and unintended targets in a more biologically relevant context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells or tissue lysates. The principle is that a protein's thermal stability increases when a ligand is bound to it.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA Workflow
Cell Treatment: Treat cultured cells with 2-(tert-butylcarbamoyl)benzoic acid (e.g., at 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours.
Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles.
Heating: Aliquot the lysates and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
Quantification: Collect the supernatant (containing the soluble, stable protein) and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.
Analysis: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating that the compound stabilized the protein against thermal denaturation.
Conclusion and Future Directions
The cross-reactivity profiling of any new chemical entity is a cornerstone of preclinical drug development. Through the systematic application of in silico prediction, broad in vitro screening, and cell-based validation, a comprehensive understanding of a compound's selectivity can be achieved. For 2-(tert-butylcarbamoyl)benzoic acid, while public data is sparse, the methodologies outlined in this guide provide a clear and robust path forward for its characterization. The hypothetical data presented illustrates how to interpret results and make informed decisions.
The ultimate goal is to build a detailed "Selectivity Profile" that not only informs on potential liabilities but can also uncover new therapeutic opportunities through beneficial polypharmacology. This disciplined, evidence-based approach is essential for translating a chemical scaffold into a safe and effective therapeutic.
References
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
Validation
Comparing the in vitro efficacy of 2-(tert-butylcarbamoyl)benzoic acid and Olaparib
<_ In Vitro Efficacy of PARP Inhibitors: A Comparative Guide to Olaparib and 3-Aminobenzamide A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Editor's Note: The init...
Author: BenchChem Technical Support Team. Date: January 2026
<_
In Vitro Efficacy of PARP Inhibitors: A Comparative Guide to Olaparib and 3-Aminobenzamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: The initial topic for this guide was a comparison between Olaparib and 2-(tert-butylcarbamoyl)benzoic acid. However, 2-(tert-butylcarbamoyl)benzoic acid is not recognized as a Poly (ADP-ribose) polymerase (PARP) inhibitor in publicly available scientific literature. To provide a meaningful and scientifically grounded comparison, this guide will instead compare the potent, clinically-approved PARP inhibitor Olaparib with 3-Aminobenzamide (3-AB) . 3-AB is a well-characterized, first-generation PARP inhibitor that serves as an excellent scientific benchmark to illustrate the evolution and profound differences in potency and mechanism among molecules in this class. This comparison provides a valuable framework for researchers evaluating novel PARP inhibitors.
Introduction: The Central Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cellular DNA damage response (DDR) machinery.[1] They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the Base Excision Repair (BER) pathway.[1][2] In the context of cancer therapy, inhibiting PARP has emerged as a cornerstone of targeted treatment, particularly for tumors harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[3][4][5]
This therapeutic strategy is rooted in the concept of synthetic lethality , where the simultaneous loss of two distinct gene functions—in this case, PARP-mediated BER and BRCA-mediated Homologous Recombination (HR) for double-strand break repair—is lethal to the cell, while a defect in either pathway alone is not.[2][4][5] When PARP is inhibited in a BRCA-deficient cell, unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication.[2][4] The cell's inability to repair these DSBs via HR leads to genomic collapse and selective cancer cell death.[2][6]
This guide provides an in-depth comparison of two PARP inhibitors that represent different ends of the developmental spectrum:
Olaparib (Lynparza®): A potent, second-generation PARP inhibitor and the first to gain FDA approval.[3] It is a cornerstone of treatment for certain ovarian, breast, prostate, and pancreatic cancers with BRCA mutations.[3][7]
3-Aminobenzamide (3-AB): A first-generation, non-specific PARP inhibitor. While not used clinically due to its low potency and off-target effects, it remains a valuable tool compound in research to probe the basic biology of PARP.[8]
By comparing these two molecules, we can elucidate the key in vitro parameters that define a successful clinical candidate and understand the experimental methodologies used to derive them.
Differentiated Mechanisms of Action: Catalytic Inhibition vs. PARP Trapping
While both Olaparib and 3-AB function by inhibiting the catalytic activity of PARP, their mechanisms and efficiencies differ significantly. PARP enzymes use nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize chains of poly (ADP-ribose) (PAR) on target proteins, including themselves (auto-PARylation). This PARylation event signals and recruits other DNA repair factors.
Catalytic Inhibition: Both inhibitors compete with NAD+ at the enzyme's active site.[9][10] By blocking NAD+ binding, they prevent the synthesis of PAR chains, thereby halting the DNA repair cascade. 3-AB's primary mechanism is catalytic inhibition, but it requires high micromolar concentrations to be effective in cellular assays.[11]
PARP Trapping: Modern inhibitors like Olaparib possess an additional, more potent cytotoxic mechanism known as PARP trapping.[12][13][14] This process locks the PARP enzyme onto the site of the DNA break, forming a PARP-DNA complex that is highly toxic.[6][14][15] This trapped complex itself becomes a physical impediment to DNA replication and transcription, leading to the formation of lethal DSBs, which is particularly effective in HR-deficient cancer cells.[4][6][14] The efficiency of PARP trapping is a key differentiator among clinical PARP inhibitors and contributes significantly to their anticancer activity.[9][14][16] Olaparib is a significantly more potent PARP trapper than first-generation inhibitors like 3-AB.[9][15]
Caption: PARP signaling pathway and mechanisms of inhibition.
In Vitro Efficacy: A Head-to-Head Comparison
The disparity in potency and mechanism between Olaparib and 3-AB is starkly evident in standard in vitro assays.
Biochemical Potency: PARP1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme. The output is typically an IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Rationale: A low IC50 value in a biochemical assay is the first indication of a potent compound. It demonstrates direct target engagement in a clean, cell-free system. Comparing IC50 values allows for a direct ranking of inhibitor potency against the purified enzyme.
Data compiled from representative literature. Actual values may vary based on assay conditions.
As the table shows, Olaparib is approximately 300-1800 times more potent than 3-AB at directly inhibiting the PARP1 enzyme.
Cellular Potency: Cell Viability and Synthetic Lethality
Cell viability assays measure the effect of a compound on cell proliferation and survival. To demonstrate synthetic lethality, these assays are run in parallel on a pair of cell lines that are genetically identical except for the presence or absence of a functional BRCA gene (isogenic pair). The output is a GI50 value (concentration for 50% growth inhibition).
Rationale: This is the critical experiment to validate the synthetic lethality hypothesis. A successful PARP inhibitor should show significantly greater cytotoxicity (a much lower GI50) in the BRCA-deficient cell line compared to its BRCA-proficient counterpart. This selectivity is paramount for a targeted therapy, as it predicts the therapeutic window—the ability to kill cancer cells while sparing normal, healthy cells.
Data are representative. Absolute GI50 values for Olaparib can vary widely based on the specific cell line and assay duration.[17][19] 3-AB shows minimal selective cytotoxicity at achievable concentrations.
Olaparib demonstrates clear synthetic lethality, selectively targeting cells with BRCA mutations. In contrast, 3-AB is a weak, non-selective inhibitor of cell growth, requiring very high concentrations to have an effect, which is often due to off-target toxicity rather than specific PARP inhibition.
This immunofluorescence-based assay visualizes DNA double-strand breaks. The histone protein H2AX is phosphorylated (becoming γH2AX) at the sites of DSBs. By using a fluorescent antibody against γH2AX, these sites can be visualized as distinct foci within the nucleus.[21][22][23]
Rationale: This assay provides mechanistic proof that the PARP inhibitor is functioning as expected within the cell. In BRCA-deficient cells, treatment with a potent PARP inhibitor like Olaparib should lead to a significant increase in γH2AX foci, confirming the accumulation of toxic DSBs.[21] This serves as a direct pharmacodynamic biomarker of the drug's intended effect. 3-AB, due to its low potency and weak trapping ability, would be expected to induce far fewer foci at comparable concentrations.
Experimental Methodologies
Reproducible and well-controlled experiments are the bedrock of drug discovery. Below are standardized protocols for the key assays discussed.
Caption: Standard in vitro experimental workflow.
Protocol 1: Colorimetric PARP1 Enzymatic Assay
Plate Coating: Coat a 96-well plate with histone, which will serve as the protein substrate for PARP1. Incubate overnight at 4°C. Wash wells with PBS-T (PBS + 0.05% Tween 20).[24]
Reaction Setup: Prepare a master mix containing 10x PARP buffer, activated DNA (to stimulate the enzyme), and biotinylated NAD+.[24]
Inhibitor Addition: Add serial dilutions of Olaparib, 3-AB, or vehicle control (DMSO) to the appropriate wells.
Enzyme Addition: Add purified recombinant PARP1 enzyme to all wells to start the reaction. Incubate at room temperature for 60 minutes.[25]
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the biotinylated PAR chains attached to the histones. Incubate for 20-60 minutes.[25][26]
Readout: Wash the plate again. Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color, measured by a plate reader at 450 nm, is proportional to PARP1 activity.[24]
Analysis: Calculate percent inhibition relative to the vehicle control and plot against inhibitor concentration to determine the IC50 value.
Cell Seeding: Seed BRCA-proficient and BRCA-deficient cells into separate 96-well plates at an optimized density (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of Olaparib and 3-AB in cell culture medium. Add the compounds to the cells.
Incubation: Incubate the plates for 3-5 days. The longer incubation time is often necessary for PARP inhibitors to exert their full antiproliferative effects.[27]
Readout: Add a viability reagent such as CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of metabolic activity and cell number. Measure luminescence on a plate reader.
Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the normalized values against drug concentration and use a non-linear regression model to calculate the GI50 for each compound in each cell line.
Protocol 3: γH2AX Immunofluorescence Assay
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with the desired concentration of Olaparib or 3-AB (typically the GI50 concentration) for 24 hours. Include a positive control (e.g., Etoposide) and a vehicle control.
Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.[28]
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-rabbit) for 1 hour at room temperature in the dark.
Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide.
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the average number of γH2AX foci per nucleus using automated image analysis software.
Summary and Outlook
The comparison between Olaparib and the first-generation inhibitor 3-Aminobenzamide starkly illustrates the principles of modern drug design and the critical in vitro assays used to identify promising clinical candidates.
Potency is Paramount: Olaparib is orders of magnitude more potent than 3-AB in both biochemical and cellular assays, with activity in the nanomolar range for enzymatic inhibition and the low micromolar range for cell killing.[17][18][19]
Mechanism Matters: Olaparib's potent PARP trapping ability is a key differentiator that drives its high cytotoxicity in HR-deficient cells, a mechanism largely absent in 3-AB.[9][14]
Selectivity is the Goal: The ultimate goal is synthetic lethality. Olaparib demonstrates a clear ability to selectively kill BRCA-mutant cells, whereas 3-AB does not. This selectivity is the foundation of its clinical success as a targeted therapy.
For researchers in the field, this guide highlights the essential workflow for evaluating novel PARP inhibitors. A successful molecule must demonstrate potent enzymatic inhibition, translate that potency into selective killing of cancer cells with relevant DNA repair defects, and show clear, on-target mechanistic effects such as the induction of DNA damage. The evolution from broad, weak inhibitors like 3-AB to potent, specific, and mechanistically sophisticated drugs like Olaparib serves as a powerful case study in rational drug development.
Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central. [Link]
Setting a Trap for PARP1 and PARP2 - BPS Bioscience. [Link]
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. [Link]
Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PubMed Central. [Link]
In vitro analysis of PARP inhibitor nanoformulations - PMC - NIH. [Link]
Unleashing the Full Potential of 3-Aminobenzamide (PARP-I... - Online Inhibitor. [Link]
Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC - NIH. [Link]
IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... - ResearchGate. [Link]
In vitro analysis of PARP inhibitor nanoformulations | IJN - Dove Medical Press. [Link]
Navigating the Structure-Activity Relationship of 2-(tert-butylcarbamoyl)benzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on a deep understanding of the intricate dance between a molecule's structure and its biological function. This guide offers a c...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on a deep understanding of the intricate dance between a molecule's structure and its biological function. This guide offers a comprehensive comparative analysis of the structure-activity relationships (SAR) for analogs of 2-(tert-butylcarbamoyl)benzoic acid. While direct, exhaustive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related benzoic acid derivatives to provide actionable insights for researchers, medicinal chemists, and drug development professionals. By examining the influence of structural modifications on biological activity, we aim to illuminate pathways for the development of more potent, selective, and effective therapeutic agents.
The 2-(tert-butylcarbamoyl)benzoic acid core, a privileged scaffold in medicinal chemistry, presents a fascinating case study in SAR exploration. Its inherent structural rigidity, coupled with the potential for diverse functionalization, has made it an attractive starting point for the development of compounds targeting a range of biological processes, from inflammatory responses to cell proliferation.[1][2] This guide will dissect the key structural components of this scaffold, offering a systematic comparison of how alterations to the phenyl ring, the carboxylic acid moiety, and the tert-butylcarbamoyl side chain impact overall biological activity.
The Core Scaffold: A Foundation for Diverse Biological Activity
The foundational 2-(tert-butylcarbamoyl)benzoic acid structure consists of a benzoic acid with a tert-butylcarbamoyl group at the ortho position. This arrangement creates a specific conformational bias that can be crucial for interaction with biological targets. The bulky tert-butyl group can serve as a steric shield, influencing the molecule's binding orientation and metabolic stability. The carboxylic acid and amide functionalities provide key hydrogen bonding donors and acceptors, critical for receptor engagement.
Comparative SAR Analysis: Unlocking Potency and Selectivity
The therapeutic potential of 2-(tert-butylcarbamoyl)benzoic acid analogs can be significantly modulated by strategic chemical modifications. This section explores the impact of substitutions at key positions, drawing comparisons from experimental data on related benzoic acid derivatives.
Phenyl Ring Substitutions: Fine-Tuning Electronic and Steric Properties
Modifications to the phenyl ring are a cornerstone of SAR studies, allowing for the precise tuning of a compound's electronic and steric profile. The introduction of various substituents can dramatically alter a molecule's potency, selectivity, and pharmacokinetic properties.
Table 1: Impact of Phenyl Ring Substitutions on Biological Activity of Benzoic Acid Analogs
Substitution Position
Substituent
Observed Effect on Activity
Rationale
Para (C4)
Electron-withdrawing group (e.g., -Cl, -NO2)
Increased activity in some contexts (e.g., antitubercular)[3]
Enhances the acidity of the carboxylic acid, potentially improving target binding or cellular uptake.
Para (C4)
Electron-donating group (e.g., -OCH3)
Variable effects, can enhance activity in specific targets.
Can influence metabolic stability and receptor interaction through altered electronic distribution.
Meta (C3)
Various substituents
Often leads to a decrease in activity compared to para-substitution.[4]
May disrupt the optimal binding conformation required for target engagement.
Ortho (C6)
Small alkyl group (e.g., -CH3)
Can enhance activity by inducing a specific torsional angle.
This "ortho-effect" can pre-organize the molecule for optimal binding.
The introduction of electron-withdrawing groups, for instance, has been shown to increase the antimycobacterial activity of benzoic acid derivatives.[3] Conversely, the placement and nature of substituents can also be critical for selectivity. For example, in a series of 2-phenoxybenzamides, a para-substituted analog showed the highest antiplasmodial activity and selectivity.[4]
Carboxylic Acid Modifications: Exploring Bioisosteres and Prodrug Strategies
The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the target protein. However, its acidic nature can sometimes lead to poor oral bioavailability. Therefore, modifications at this position are frequently explored to improve pharmacokinetic profiles.
Table 2: Bioisosteric Replacements for the Carboxylic Acid Group
Bioisostere
Rationale
Expected Impact
Tetrazole
Mimics the acidity and hydrogen bonding properties of a carboxylic acid.
Can improve metabolic stability and cell permeability.
Hydroxamic acid
A known zinc-binding group, often used for metalloenzyme inhibitors.
May alter the target profile and enhance potency against specific enzymes.[5]
Ester
Prodrug approach to mask the acidic group.
Improves membrane permeability and oral absorption; requires in vivo hydrolysis to the active acid.[6]
Esterification of the carboxylic acid is a common prodrug strategy.[6] While this can lead to a temporary loss of in vitro potency, the improved pharmacokinetics can result in enhanced in vivo efficacy.[6]
Tert-Butylcarbamoyl Group Alterations: Probing the Hydrophobic Pocket
The tert-butyl group provides a significant hydrophobic interaction point and its size and shape can be critical for fitting into a specific binding pocket. Modifications to this group can provide valuable insights into the steric requirements of the target.
Table 3: Impact of N-Alkyl Group Variation in Carbamoyl Analogs
N-Alkyl Group
Rationale
Observed Effect on Activity
Isopropyl
Smaller hydrophobic group.
May lead to decreased activity if a larger hydrophobic pocket is present.
Cyclobutyl/Cyclopentyl
Rigid cyclic structures.
Can provide a better fit in some binding sites compared to the flexible tert-butyl group, leading to increased activity.[7]
Phenyl
Aromatic substituent.
Introduces potential for pi-stacking interactions, which can significantly enhance binding affinity.
Studies on related scaffolds have shown that replacing the tert-butyl group with other bulky, hydrophobic moieties can maintain or even enhance activity, suggesting that a hydrophobic substituent in this position is a key determinant for biological function.[7]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 2-(tert-butylcarbamoyl)benzoic acid analogs.
General Synthesis of 2-(tert-butylcarbamoyl)benzoic Acid Analogs
The synthesis of these analogs typically involves the reaction of phthalic anhydride or a substituted phthalic anhydride with tert-butylamine.[1]
Step-by-Step Synthesis:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in an appropriate solvent (e.g., toluene, xylene).
Amine Addition: Add tert-butylamine (1.1 equivalents) dropwise to the stirred solution at room temperature.
Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., hexane), and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
In Vitro Biological Assay: Anti-inflammatory Activity Evaluation
A common biological evaluation for this class of compounds is the assessment of their anti-inflammatory properties, for instance, by measuring the inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition Assay Protocol:
Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
Compound Incubation: Add varying concentrations of the test compounds (dissolved in DMSO) to the enzyme solution and incubate for a specified time (e.g., 15 minutes) at room temperature.
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a solution of HCl).
Detection: Quantify the product (e.g., prostaglandin E2) using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Visualizing Structure-Activity Relationships and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate key SAR principles and experimental workflows.
Caption: Key modification sites on the core scaffold.
Caption: A typical workflow for SAR-driven lead optimization.
Conclusion and Future Directions
The structure-activity relationship studies of 2-(tert-butylcarbamoyl)benzoic acid analogs and related benzoic acid derivatives provide a valuable framework for the rational design of novel therapeutic agents. The insights gleaned from systematic modifications of the phenyl ring, the carboxylic acid moiety, and the tert-butylcarbamoyl group highlight the critical role of steric, electronic, and hydrophobic interactions in determining biological activity.
Future research in this area should focus on expanding the diversity of substituents and bioisosteric replacements to further probe the chemical space around this versatile scaffold. The integration of computational modeling and in silico screening can help to prioritize the synthesis of the most promising analogs, thereby accelerating the drug discovery process. By continuing to unravel the complex interplay between structure and function, the scientific community can unlock the full therapeutic potential of this important class of molecules.
References
Benchchem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural products chemistry & research, 3(4), 1-4.
Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. Available from: [Link]
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar. Available from: [Link]
Benchchem. Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives.
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available from: [Link]
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(10), 2416-2428. Available from: [Link]
Kagechika, H., et al. (1989). Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Journal of Medicinal Chemistry, 32(5), 1098-1108. Available from: [Link]
Schalk, V., et al. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 25(21), 5144. Available from: [Link]
Benchchem. A Comparative Analysis of the Biological Activities of 2-Benzoylbenzoic Acid Derivatives.
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available from: [Link]
Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779-2796. Available from: [Link]
Macpherson, H. L., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 15(1), 148-160. Available from: [Link]
PrepChem.com. Synthesis of 2-(4'-tert-amylbenzoyl)-benzoic acid. Available from: [Link]
Costa, C. H., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1110. Available from: [Link]
Wang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(15), 4967. Available from: [Link]
Chen, Y. C., et al. (2019). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Molecules, 24(21), 3852. Available from: [Link]
Li, J., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765. Available from: [Link]
A Comparative Guide to Validating the Mechanism of Action of 2-(tert-butylcarbamoyl)benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 2-(tert-butylcarbamoyl)benzoic acid. By integrating biochemi...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 2-(tert-butylcarbamoyl)benzoic acid. By integrating biochemical and cellular approaches, this document outlines a self-validating system to build a robust data package, ensuring scientific integrity and providing a clear rationale for experimental choices.
Introduction
Validating the mechanism of action (MoA) of a small molecule is a cornerstone of drug discovery and chemical biology. It provides the crucial link between target engagement and the desired physiological outcome. For 2-(tert-butylcarbamoyl)benzoic acid, a thorough investigation into its MoA is essential to understand its therapeutic potential and potential off-target effects. While public domain information on the specific molecular target of 2-(tert-butylcarbamoyl)benzoic acid is limited, this guide will establish a universally applicable workflow for MoA validation, using established techniques and providing comparative context with alternative methodologies.
The journey from a bioactive hit to a validated chemical probe or drug candidate requires a multi-pronged approach. We must confirm direct binding to the intended target, quantify this interaction, and elucidate the downstream cellular consequences. This guide will detail the necessary experimental strategies to achieve this, emphasizing the "why" behind each step to foster a deeper understanding of the validation process.
Section 1: Foundational Target Identification and Initial Validation
Initial computational and high-throughput screening efforts may suggest a putative target for 2-(tert-butylcarbamoyl)benzoic acid. The first experimental step is to confirm this interaction directly.
In Silico and High-Throughput Screening Approaches
While not a direct validation, in silico modeling and screening can provide initial hypotheses about the binding site and potential interactions of 2-(tert-butylcarbamoyl)benzoic acid with its target. These computational predictions should be followed by robust experimental validation.
Biochemical Assays: The First Experimental Proof
Biochemical assays are indispensable for directly measuring the interaction between a compound and its purified target protein.[1][2] These assays are performed in a controlled, cell-free environment, which allows for the precise determination of binding affinity and inhibition kinetics.
If the putative target is an enzyme, kinetic assays are the gold standard for characterizing the inhibitory mechanism.[3][4] These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.[3][4]
Key Parameters to Determine:
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.
Ki: The inhibition constant, which represents the affinity of the inhibitor for the enzyme.
Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type provides critical insights into how the compound interacts with the enzyme and its substrate.[5][6]
This protocol provides a general framework. Specific wavelengths, substrates, and buffer conditions must be optimized for the target enzyme.
Reagent Preparation:
Prepare a stock solution of 2-(tert-butylcarbamoyl)benzoic acid in a suitable solvent (e.g., DMSO).
Prepare a series of dilutions of the compound in the assay buffer.
Prepare solutions of the purified enzyme and its substrate at known concentrations.
Assay Setup:
In a 96-well plate, add the assay buffer, the enzyme, and the varying concentrations of 2-(tert-butylcarbamoyl)benzoic acid.
Include control wells with no inhibitor and no enzyme.
Initiation and Measurement:
Initiate the reaction by adding the substrate to all wells.
Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.[4][7]
Data Analysis:
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.[4]
Plot V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
Use non-linear regression analysis to determine Vmax and Km in the presence and absence of the inhibitor.[3]
Generate Lineweaver-Burk or other linearized plots to help visualize the mechanism of inhibition.
Causality Behind Experimental Choices:
Why measure initial rates? Studying the initial, linear phase of the reaction ensures that the substrate concentration is not significantly depleted and that product inhibition is minimal, providing a more accurate measure of the enzyme's catalytic efficiency.[4]
Why vary both substrate and inhibitor concentrations? This is essential to distinguish between different modes of inhibition. For example, a competitive inhibitor's effect can be overcome by high substrate concentrations, which will be reflected in the kinetic data.[6]
Section 2: Cellular Target Engagement: Proving the Interaction in a Physiological Context
While biochemical assays are crucial, they do not confirm that a compound can reach and bind to its target within the complex environment of a living cell.[8] Cellular target engagement assays are therefore a critical next step.[9]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells and even tissues.[10][11][12][13] The principle behind CETSA® is that the binding of a ligand, such as 2-(tert-butylcarbamoyl)benzoic acid, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[8][10]
Treat cells with a predetermined concentration of 2-(tert-butylcarbamoyl)benzoic acid or a vehicle control (e.g., DMSO) for a specified time.
Heating Step:
Aliquot the cell suspensions into PCR tubes.
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
Cell Lysis and Protein Separation:
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[8]
Protein Quantification and Analysis:
Collect the supernatant containing the soluble proteins.
Determine the protein concentration of each sample.
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.[14][15][16]
Data Interpretation:
Quantify the band intensities from the Western blot.
Plot the percentage of soluble protein against the temperature to generate a melting curve.
A shift in the melting curve to a higher temperature in the presence of 2-(tert-butylcarbamoyl)benzoic acid indicates target stabilization and therefore, engagement.[11]
Causality Behind Experimental Choices:
Why use intact cells? This ensures that the compound must cross the cell membrane and engage its target in the presence of all other cellular components, providing a more physiologically relevant measure of target engagement.[8]
Why a temperature gradient? This allows for the determination of the protein's melting curve, and a shift in this curve upon ligand binding is a direct measure of thermal stabilization.[11]
Section 3: Elucidating the Downstream Cellular Consequences
Confirming target engagement is a critical milestone, but it is equally important to demonstrate that this engagement leads to a measurable change in cellular function. This involves investigating the downstream signaling pathways affected by the target's modulation.
Pathway Analysis using Western Blotting
If the target of 2-(tert-butylcarbamoyl)benzoic acid is part of a known signaling pathway, Western blotting can be used to assess the phosphorylation status or expression levels of downstream proteins.
Caption: Western Blot Workflow for Pathway Analysis.
Detailed Protocol: Western Blotting for Phospho-Protein Analysis
Cell Treatment and Lysis:
Treat cells with varying concentrations of 2-(tert-butylcarbamoyl)benzoic acid for different durations.
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification and Separation:
Determine the protein concentration of each lysate.
Separate equal amounts of protein using SDS-PAGE.[15]
Transfer and Blocking:
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
Antibody Incubation and Detection:
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream protein of interest.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
Quantify the band intensities.
Normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody against the total protein) and to a loading control (e.g., GAPDH or β-actin).
Causality Behind Experimental Choices:
Why use phosphatase and protease inhibitors? These are critical for preserving the post-translational modifications of proteins during the lysis procedure, ensuring that the observed changes in phosphorylation are a true reflection of the compound's effect.
Why normalize to total protein and a loading control? This accounts for any variations in protein loading between lanes and ensures that the observed changes in phosphorylation are not due to changes in the overall expression of the protein.
Section 4: Comparative Analysis and Data Summary
To provide a comprehensive validation, it is often beneficial to compare the effects of 2-(tert-butylcarbamoyl)benzoic acid with a known inhibitor of the same target or pathway.
Table 1: Comparative Data Summary
Assay
2-(tert-butylcarbamoyl)benzoic acid
Reference Compound X
Rationale
Biochemical Assay (IC50)
[Insert Value]
[Insert Value]
Direct comparison of potency against the purified target.
Cellular Thermal Shift (ΔTm)
[Insert Value]
[Insert-Value]
Confirms and compares target engagement in a cellular context.
Downstream Pathway Modulation
[Insert % change]
[Insert % change]
Links target engagement to a functional cellular response.
Conclusion
Validating the mechanism of action of 2-(tert-butylcarbamoyl)benzoic acid requires a systematic and multi-faceted experimental approach. By progressing from direct biochemical assays to cellular target engagement and downstream pathway analysis, researchers can build a robust and compelling data package. This guide provides the foundational principles and detailed protocols to confidently elucidate the molecular mechanisms underpinning the biological activity of this compound, a critical step in its journey towards becoming a valuable research tool or therapeutic agent.
References
BenchChem. (2025). Validating Target Engagement of Novel Compounds: A Methodological Guide.
ACS Fall 2025. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
Cre
National Center for Biotechnology Information (PMC). Determining target engagement in living systems.
Wikipedia. Enzyme assay.
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
Tip Biosystems. (2024, July 19).
LSU Health Shreveport. Enzyme Assays and Kinetics.
Annual Review of Pharmacology and Toxicology. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
Abcam. Western blot protocol.
Proteintech. Western Blot Protocol.
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
CETSA. CETSA.
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes.
Novus Biologicals. General Western Blot Protocol Overview.
Assay Genie. Western Blot Protocol & Troubleshooting Guide.
National Center for Biotechnology Information. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders.
Cre
ResearchGate. (2018, August 27).
Stanford Libraries. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists.
National Center for Biotechnology Information (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
A Researcher's Guide to Benchmarking the Selectivity of 2-(tert-butylcarbamoyl)benzoic Acid
Abstract Selectivity is a cornerstone of modern drug development, dictating the therapeutic window and safety profile of a candidate molecule. This guide provides a comprehensive framework for benchmarking the selectivit...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Selectivity is a cornerstone of modern drug development, dictating the therapeutic window and safety profile of a candidate molecule. This guide provides a comprehensive framework for benchmarking the selectivity of 2-(tert-butylcarbamoyl)benzoic acid, a key pharmacophore and a known modulator of various biological targets. We present a series of robust, validated experimental protocols, from broad-panel screening to targeted cellular assays, designed to build a detailed selectivity profile. By contextualizing the data and explaining the scientific rationale behind each method, this document serves as a practical resource for researchers in pharmacology, medicinal chemistry, and drug discovery, enabling a thorough and objective assessment of on- and off-target activities.
Introduction: The Imperative of Selectivity
2-(tert-butylcarbamoyl)benzoic acid and its derivatives have emerged as privileged scaffolds in medicinal chemistry. Notably, this core structure is found in compounds investigated for their role as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors represent a significant class of anticancer agents, with selectivity among the 17 different PARP family members being a critical determinant of both efficacy and toxicity.
Beyond the PARP family, the inherent chemical functionalities of this molecule—a carboxylic acid and a bulky, hydrophobic tert-butyl amide—present the potential for interactions with a wide array of other protein targets, including other enzymes, nuclear receptors, and transporters. A lack of selectivity can lead to unforeseen side effects and derail an otherwise promising therapeutic candidate. Therefore, a rigorous and early assessment of selectivity is not merely a regulatory hurdle but a fundamental step in understanding the compound's true biological activity.
This guide outlines a multi-tiered strategy for constructing a comprehensive selectivity profile, moving from broad, high-throughput screens to more focused, mechanistic cellular studies.
Experimental Strategy for Selectivity Profiling
A robust selectivity assessment follows a logical progression. We begin with a wide net to identify potential off-targets and progressively narrow the focus to validate and quantify these interactions in more biologically relevant systems.
Caption: Tiered workflow for comprehensive selectivity profiling.
Tier 1: Broad-Panel Biochemical Screening
The initial step involves screening the compound against large, well-curated panels of purified enzymes and receptors. This provides a quantitative measure of interaction (e.g., IC₅₀, Kᵢ) in a simplified, cell-free system.
Primary Target and Family-Wide Profiling
Given the prevalence of this scaffold in PARP inhibitors, the primary investigation should focus on the PARP enzyme family.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of PARP1.
Principle: The assay measures the PARP1-catalyzed addition of biotinylated poly(ADP-ribose) (PAR) polymers onto histone proteins. A Europium-labeled anti-histone antibody and a streptavidin-conjugated fluorophore are used. When PARylation occurs, the donor (Europium) and acceptor are brought into proximity, generating a FRET signal.
Reagents:
Recombinant Human PARP1 enzyme
Activated DNA (e.g., sonicated calf thymus DNA)
Histone H1
NAD⁺ (the substrate for PARP)
Biotinylated-NAD⁺
HTRF Detection Reagents: Anti-H1-Eu(K) and Streptavidin-XL665
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
2-(tert-butylcarbamoyl)benzoic acid, serially diluted in DMSO.
Procedure:
Add 5 µL of assay buffer to a 384-well low-volume plate.
Add 100 nL of serially diluted compound or DMSO vehicle control.
Add 2.5 µL of PARP1 enzyme/activated DNA mix.
Incubate for 15 minutes at room temperature to allow compound binding.
Initiate the reaction by adding 2.5 µL of the NAD⁺/Biotinylated-NAD⁺/Histone H1 substrate mix.
Incubate for 60 minutes at room temperature.
Stop the reaction and detect by adding 5 µL of HTRF detection reagents.
Incubate for 60 minutes in the dark.
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol should be repeated for other relevant PARP family members (e.g., PARP2, TNKS1/2) to establish the family-wide selectivity profile.
Kinase Panel Screening
Protein kinases are one of the largest enzyme families and are common off-targets for small molecule drugs. Screening against a broad kinase panel is a critical step in de-risking a compound.
Rationale: The hinge-binding regions of many kinases contain motifs that can be recognized by the amide and carboxylic acid groups present in the test compound. Commercial services (e.g., Eurofins DiscoverX, Promega) offer screening against panels of over 400 kinases. The standard output is "% Inhibition" at a fixed concentration (e.g., 10 µM). Hits are then followed up with dose-response curves to determine IC₅₀ values.
Safety Pharmacology Panel
To identify potential liabilities leading to common adverse drug reactions, screening against a panel of receptors, ion channels, and transporters is essential. The Safety Panel 44 from Eurofins, for instance, covers targets associated with cardiovascular, CNS, and gastrointestinal side effects. This is typically performed as a binding assay, with results reported as % inhibition of radioligand binding at a fixed concentration.
Data Summary and Interpretation
The results from Tier 1 screening should be compiled into a clear summary table.
Target Class
Primary Target (PARP1)
Related Target (PARP2)
Key Off-Target (Kinase X)
Key Off-Target (GPCR Y)
Assay Type
HTRF Enzyme Assay
HTRF Enzyme Assay
Radiometric Kinase Assay
Radioligand Binding
IC₅₀ / Kᵢ (nM)
50
500
8,500
>10,000
Selectivity Ratio
1x
10x
170x
>200x
Selectivity Ratio = IC₅₀ (Off-Target) / IC₅₀ (Primary Target) . A higher ratio indicates greater selectivity. A commonly accepted threshold for a selective compound is a ratio of >100x, though this is highly context-dependent.
Tier 2: Cellular Target Engagement and Validation
Biochemical assays are informative but lack the complexity of a cellular environment. Tier 2 experiments aim to confirm that the compound can enter cells and engage its intended target (and any identified off-targets) in a native setting.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This allows for the direct measurement of target engagement in intact cells or cell lysates.
Experimental Protocol: CETSA for PARP1 Engagement
Cell Culture: Culture a relevant cell line (e.g., HeLa, which has high PARP1 expression) to ~80% confluency.
Compound Treatment: Treat cells with varying concentrations of 2-(tert-butylcarbamoyl)benzoic acid or vehicle (DMSO) for 1-2 hours.
Heating Step: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble PARP1 remaining at each temperature using Western Blot or ELISA.
Data Interpretation: A selective ligand will cause a rightward shift in the melting curve of its target protein. Plotting the amount of soluble protein against temperature will reveal the melting temperature (Tₘ). The change in melting temperature (ΔTₘ) upon ligand binding confirms cellular target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cellular Off-Target Validation
If Tier 1 screening identified potent off-target hits (e.g., a specific kinase), a dedicated cellular assay is required to determine if this interaction is functionally relevant. For a kinase hit, this could involve a Western blot to measure the phosphorylation of a known downstream substrate. A decrease in substrate phosphorylation upon compound treatment would validate the off-target activity.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to rigorously benchmark the selectivity of 2-(tert-butylcarbamoyl)benzoic acid. By integrating broad-panel biochemical screens with cellular target engagement and functional assays, researchers can build a comprehensive and reliable selectivity profile. The resulting data, summarized in clear comparative tables, is essential for making informed decisions in lead optimization and preclinical development. A compound with a high degree of selectivity against its primary target (e.g., PARP1) and minimal potent off-target activity (>100-fold selectivity) is a far more promising candidate for further investigation. Future work could involve chemoproteomic approaches to identify novel, unanticipated off-targets in an unbiased manner, further refining our understanding of the compound's biological footprint.
References
Title: Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-methoxy-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide (IACS-10759), a Potent and Selective Tankyrase Inhibitor for the Treatment of Cancer.
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Design and Synthesis of 2-Substituted Benzoic Acid Derivatives as Novel PARP-1 Inhibitors.
Source: Molecules
URL: [Link]
Validation
A Comparative Guide to the ADME Properties of 2-(tert-butylcarbamoyl)benzoic Acid Derivatives for Drug Development Professionals
The trajectory of a promising therapeutic agent from the laboratory to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A molecule's success is not s...
Author: BenchChem Technical Support Team. Date: January 2026
The trajectory of a promising therapeutic agent from the laboratory to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A molecule's success is not solely dictated by its potency but also by its ability to reach the target site in sufficient concentrations and be cleared from the body in a safe and efficient manner. This guide offers a comprehensive comparative analysis of the ADME properties of 2-(tert-butylcarbamoyl)benzoic acid derivatives, a class of compounds with significant therapeutic potential. By elucidating the structure-ADME relationships within this series, we aim to provide actionable insights for researchers and drug development professionals to guide the design of optimized clinical candidates.
The Critical Role of ADME in Drug Discovery
In vitro ADME assays are indispensable tools in the early stages of drug discovery, enabling the timely identification and mitigation of potential pharmacokinetic liabilities.[1][2][3][4] These assays provide crucial data on a compound's permeability, metabolic stability, and plasma protein binding, which are key determinants of its in vivo behavior. Early-stage ADME profiling allows for the selection of compounds with favorable pharmacokinetic properties, thereby reducing the likelihood of costly late-stage failures and minimizing the reliance on animal testing.[1]
Methodologies for Assessing ADME Properties
A robust evaluation of a compound's ADME profile necessitates a suite of standardized and validated experimental protocols. The following sections detail the methodologies employed in this comparative study.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs in humans.[5] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[6][7]
Experimental Protocol:
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to form a confluent monolayer with well-developed tight junctions.[6][7]
Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and assessing the leakage of a fluorescent marker like Lucifer yellow.[6]
Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at predetermined time points to measure the rate of transport in both the A-to-B and B-to-A directions.[8]
Quantification and Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. A bidirectional assay, measuring transport in both directions, allows for the determination of the efflux ratio (Papp(B-A)/Papp(A-B)), which indicates if a compound is a substrate for active efflux transporters.[9] An efflux ratio greater than two suggests that the compound is subject to active efflux.[9]
Caption: The influence of chemical structure on physicochemical and ADME properties.
Impact of Halogenation: The introduction of electron-withdrawing halogens at the 4-position (D-1 and D-2) led to improved permeability and reduced efflux, suggesting a decreased interaction with efflux transporters. These derivatives also exhibited enhanced metabolic stability.
Influence of Electron-Donating Groups: In contrast, the electron-donating methoxy group at the 4-position (D-3) resulted in poor permeability, a high efflux ratio, and low metabolic stability. This highlights the sensitivity of the scaffold to the electronic properties of the substituents.
Positional Isomerism and Electron-Withdrawing Groups: The cyano-substituted derivative at the 3-position (D-4) displayed the most favorable ADME profile, with high permeability, low efflux, excellent metabolic stability, and reduced plasma protein binding. This suggests that the 3-position is a preferred site for modification and that strong electron-withdrawing groups can positively impact the overall pharmacokinetic properties.
Conclusion and Future Perspectives
This comparative study underscores the significant impact of structural modifications on the ADME properties of 2-(tert-butylcarbamoyl)benzoic acid derivatives. The insights gained from this analysis provide a clear rationale for designing next-generation compounds with optimized pharmacokinetic profiles. Future efforts should focus on further exploring substitutions at the 3-position of the benzoic acid ring and advancing the most promising candidates to in vivo pharmacokinetic studies to validate these in vitro findings.
PharmaLegacy. In Vitro ADME Studies. Retrieved from [Link]
Creative Bioarray. Caco-2 permeability assay. Retrieved from [Link]
Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
BioDuro. ADME Microsomal Stability Assay. Retrieved from [Link]
Current issues in pharmacy and medicine: science and practice. Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Retrieved from [Link]
BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]
MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
PubMed. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Retrieved from [Link]
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
Evotec. Caco-2 Permeability Assay. Retrieved from [Link]
Evotec. Microsomal Stability. Retrieved from [Link]
MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]
OMICS International. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
Bio-protocol. Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
PubMed. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Retrieved from [Link]
Harvard Apparatus. Guide to Equilibrium Dialysis. Retrieved from [Link]
Domainex. Microsomal Clearance/Stability Assay. Retrieved from [Link]
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
BioIVT. Plasma Protein Binding Assay. Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of 2-(Tert-butylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the safe and compliant disposal of 2-(Tert-butylcarbamoyl)benzoic acid. As a compound utilized in various res...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe and compliant disposal of 2-(Tert-butylcarbamoyl)benzoic acid. As a compound utilized in various research and development applications, understanding its properties and associated hazards is paramount to ensuring the safety of laboratory personnel and the protection of the environment. This guide synthesizes technical data with established safety protocols to offer a clear, step-by-step approach to its disposal.
Understanding the Compound: Properties and Hazards
Before initiating any disposal procedure, it is crucial to be thoroughly familiar with the chemical and physical properties of 2-(Tert-butylcarbamoyl)benzoic acid, as well as its potential hazards. This foundational knowledge informs the risk assessment and the selection of appropriate disposal methods.
1.1. Physical and Chemical Properties
Table 1: Predicted Properties of 2-(Tert-butylcarbamoyl)benzoic Acid and Related Compounds
The Safety Data Sheet (SDS) is the primary source of hazard information for any chemical. For 2-(Tert-butylcarbamoyl)benzoic acid, the following hazards have been identified:
Specific Target Organ Toxicity - Repeated Exposure (Category 1): Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.
Hazardous to the Aquatic Environment - Acute Hazard (Category 3): Harmful to aquatic life.
Given these hazards, adherence to proper personal protective equipment (PPE) protocols is non-negotiable when handling this compound.
Regulatory Framework for Chemical Waste Disposal
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4][5]
2.1. Classification of Waste
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] While 2-(Tert-butylcarbamoyl)benzoic acid is not a listed hazardous waste, its classification will depend on a characteristic determination. Given its acidic nature, it may be considered corrosive if, when mixed with an equal weight of water, it forms a corrosive solution.[6]
2.2. Generator Status
The regulations you must follow depend on the amount of hazardous waste your facility generates per month. Facilities are categorized as Large Quantity Generators (LQGs), Small Quantity Generators (SQGs), or Very Small Quantity Generators (VSQGs), each with specific requirements for storage, handling, and reporting.[7] It is essential to determine your facility's generator status to ensure compliance.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 2-(Tert-butylcarbamoyl)benzoic acid.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: A lab coat or chemical-resistant apron.[8]
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator is necessary.[9]
3.2. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
Collect waste 2-(Tert-butylcarbamoyl)benzoic acid in a designated, properly labeled, and sealed container.
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
The label must clearly state "Hazardous Waste" and identify the contents as "2-(Tert-butylcarbamoyl)benzoic acid".[7]
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes, such as strong bases or oxidizing agents, should be stored separately.[5][10]
3.3. On-Site Storage
Store the sealed waste container in a designated hazardous waste accumulation area.
This area should be secure, well-ventilated, and equipped with secondary containment to manage potential spills.[5]
Ensure the storage area is away from incompatible materials.
3.4. Disposal Method Selection
The preferred method for the disposal of solid chemical waste like 2-(Tert-butylcarbamoyl)benzoic acid is typically high-temperature incineration at a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound.
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Caption: Decision workflow for the proper disposal of 2-(Tert-butylcarbamoyl)benzoic acid.
3.5. Arranging for Off-Site Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
Your EHS department will work with a licensed hazardous waste disposal vendor to ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[4]
You will be required to complete a hazardous waste manifest, which is a legal document that tracks the waste from its point of generation to its final disposal.[5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[9]
Avoid generating dust.
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
4.2. Large Spills
Evacuate the immediate area.
Contact your institution's emergency response team and EHS department.
Do not attempt to clean up a large spill without proper training and equipment.
4.3. First Aid
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Conclusion
The proper disposal of 2-(Tert-butylcarbamoyl)benzoic acid is a critical component of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to regulatory requirements, and following a clear, step-by-step disposal protocol, researchers can ensure that this chemical is managed safely and responsibly from "cradle to grave." Always consult your institution's specific policies and EHS department for guidance.
References
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
The University of Texas at Austin Environmental Health & Safety. Chemical Waste. Retrieved from [Link]
Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? Retrieved from [Link]
California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
Retail Industry Leaders Association. Hazardous Waste Regulations. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]
PubChem. 2-{[N-benzylcarbamoyl]methylthio}benzoic acid. Retrieved from [Link]
PubChem. 2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonylthiophen-3-yl]carbamoyl]benzoic acid. Retrieved from [Link]
PubChem. Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Tert-butylcarbamoyl)benzoic Acid
A Note on Scientific Diligence: As of the compilation of this guide, a specific, publicly available Safety Data Sheet (SDS) for 2-(Tert-butylcarbamoyl)benzoic acid (CAS 5450-93-1) was not located. The following procedura...
Author: BenchChem Technical Support Team. Date: January 2026
A Note on Scientific Diligence: As of the compilation of this guide, a specific, publicly available Safety Data Sheet (SDS) for 2-(Tert-butylcarbamoyl)benzoic acid (CAS 5450-93-1) was not located. The following procedural guidance is synthesized from the established hazard profiles of structurally analogous compounds, primarily benzoic acid and its derivatives.[1][2][3] This guide is intended to provide a robust operational framework. However, it is imperative to always consult the specific SDS provided by your chemical supplier as the definitive source for safety and handling information.
Probable Hazard Profile
Based on analysis of related chemical structures, 2-(Tert-butylcarbamoyl)benzoic acid should be handled as a substance with the following potential hazards:
Skin Irritation (Category 2): Expected to cause skin irritation upon direct contact.[2][3]
Serious Eye Damage/Irritation (Category 1 or 2): Poses a significant risk of serious eye irritation or damage.[2][3]
Respiratory Tract Irritation (STOT SE 3): As a solid powder, it may form dust that can irritate the respiratory system if inhaled.[3]
Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air.[2]
These hazards necessitate a multi-layered approach to safety, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).
The Core of Protection: Engineering Controls
Before any PPE is selected, the primary method of exposure reduction must be through engineering controls. Your laboratory's infrastructure is the first and most critical line of defense.
Ventilation: All procedures that involve handling the solid powder form of 2-(Tert-butylcarbamoyl)benzoic acid, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This is non-negotiable and serves to capture dust at the source, preventing inhalation and minimizing contamination of the laboratory environment.
Emergency Equipment: Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed, located near the workstation.[1][2]
Mandated Personal Protective Equipment Protocols
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and matched to the scale and specifics of the operation.
Eye and Face Protection
The risk of serious eye damage is a primary concern.[3]
Minimum Requirement: At all times when handling this chemical in any form, ANSI Z87.1-compliant (or equivalent, such as European Standard EN166) chemical safety goggles are mandatory.[1][2] Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against airborne dust.
Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is an increased risk of splashing (e.g., during reaction quenching or workup), a full-face shield should be worn over the chemical safety goggles.
Hand Protection
Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.
Glove Integrity: Before each use, gloves must be inspected for any signs of degradation, punctures, or tears.[4]
Technique: Use proper glove removal technique (without touching the outer surface) to prevent skin contact.[4] Dispose of contaminated gloves as hazardous waste in accordance with your institution's guidelines.[4] Always wash hands thoroughly with soap and water after removing gloves.[4]
Skin and Body Protection
Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect against skin contact and contamination of personal clothing.
Full Coverage: Ensure legs and feet are fully covered. Shorts, skirts, and open-toed shoes are prohibited in the laboratory.
Protective Suits: For large-scale operations, a complete chemical-resistant suit may be necessary to prevent any possibility of skin exposure.[4]
Respiratory Protection
Engineering controls are the primary means of respiratory protection. However, in specific scenarios, supplementary respiratory protection is essential.
When Required: A NIOSH/MSHA-approved respirator is necessary if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill cleanup.[1]
Respirator Type: For nuisance dust exposures, a particulate respirator (e.g., N95, P1/P95) is appropriate.[4][5] If the material is handled in a way that generates significant aerosols or vapors, a respirator with an organic vapor cartridge may be required. All respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA 29 CFR 1910.134.
PPE Selection Summary by Task
For quick reference, the following table outlines the recommended PPE for common laboratory tasks involving 2-(Tert-butylcarbamoyl)benzoic acid.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving & Storage
Safety Glasses (minimum)
Nitrile Gloves
Lab Coat
Not required (unless container is damaged)
Weighing (<1g in Vented Enclosure)
Chemical Safety Goggles
Nitrile Gloves
Lab Coat
Not required (if within enclosure)
Solution Preparation
Chemical Safety Goggles
Nitrile Gloves
Lab Coat
Not required (if within fume hood)
Reaction Setup & Workup
Chemical Safety Goggles & Face Shield
Nitrile Gloves
Lab Coat
Not required (if within fume hood)
Large Spill Cleanup (>10g)
Chemical Safety Goggles & Face Shield
Nitrile Gloves
Lab Coat
NIOSH-approved Particulate Respirator (e.g., N95)
Operational Plans: Handling and Disposal
Safe Handling: When handling the solid, use spatulas and weigh boats to minimize dust creation. Avoid pouring the powder, which can aerosolize it. After handling, thoroughly decontaminate the work area, including the balance and benchtops. Wash hands thoroughly.[1]
Spill Response: In case of a spill, evacuate the immediate area. Prevent further dispersion of the dust.[5] Wearing the appropriate PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4][5]
Disposal: Dispose of waste contents and containers at an approved waste disposal plant, following all federal, state, and local regulations.[1] Do not allow the product to enter drains.[4][5]
Visual Workflow: PPE Decision Process
The following diagram outlines the logical workflow for selecting the appropriate level of control and PPE when working with potentially hazardous chemical powders like 2-(Tert-butylcarbamoyl)benzoic acid.
Caption: PPE selection workflow for handling hazardous powders.
References
Safety Data Sheet for Benzoic Acid. (2024). Sigma-Aldrich.
Safety Data Sheet for N-1-naphthylphthalamic acid. (N.D.). PhytoTech Labs.
Safety Data Sheet for N-tert-butylacetamide. (2025). Angene Chemical.
Safety Data Sheet for 4-tert-Butylbenzoic acid. (2021). Fisher Scientific.
Safety Data Sheet for Benzoic Acid. (2021). Fisher Scientific.
Safety Data Sheet for tert.-Butyl Methacrylate (TBMA). (2023). BASF.
Safety Data Sheet for tert-Butyl isocyanide. (2025). Sigma-Aldrich.
Safety Data Sheet for Benzoic Acid. (2021). Fisher Scientific (Acros Organics).
Safety Data Sheet for tert.-Butyl Methacrylate (TBMA). (2025). BASF.
Safety Data Sheet for Benzoic Acid (Acidimetric Standard). (2015). National Institute of Standards and Technology (NIST).
Safety Data Sheet for Benzenecarbothioic acid. (2021). Fisher Scientific.
Safety Data Sheet for Propyl benzoate. (2021). Fisher Scientific.